molecular formula C5H8N4O B564226 2-Methoxypyrimidine-4,5-diamine CAS No. 104900-51-8

2-Methoxypyrimidine-4,5-diamine

Cat. No.: B564226
CAS No.: 104900-51-8
M. Wt: 140.146
InChI Key: FTRUYMYJTRHPIJ-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-4,5-diamine (CAS 104900-51-8) is a high-value heterocyclic building block recognized for its role in medicinal chemistry and drug discovery research. This compound features a pyrimidine core substituted with a methoxy group at the 2-position and two amino groups at the 4- and 5-positions. This strategic placement of electron-donating functional groups makes it a versatile precursor for synthesizing complex nitrogen-containing heterocycles, particularly fused systems like purines and pteridines, which are significant scaffolds in many biologically active molecules . The vicinal diamine arrangement is a key structural feature, enabling this compound to serve as a key intermediate in the exploration of novel therapeutic agents. Research into diaminopyrimidine derivatives is a vibrant field, with applications in developing inhibitors for enzymes like dihydrofolate reductase (DHFR), a target for anti-infective and anticancer drugs . Furthermore, the 2,4-diaminopyrimidine core is a known pharmacophore in "non-classical" DHFR inhibitors and has been extensively investigated for its antiproliferative properties, positioning this compound as a critical starting material for oncology research . A common and efficient synthetic route to this molecule involves a multi-step sequence starting from 2,4-dichloro-5-nitropyrimidine, proceeding through selective methoxylation, amination, and final reduction of the nitro group . For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-5-8-2-3(6)4(7)9-5/h2H,6H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRUYMYJTRHPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663904
Record name 2-Methoxypyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104900-51-8
Record name 2-Methoxypyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 2-Methoxypyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyrimidine-4,5-diamine (CAS No. 104900-51-8) is a substituted pyrimidine that holds significant potential as a versatile building block in medicinal chemistry and materials science. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, including approved drugs and experimental therapeutics.[1] The unique arrangement of a methoxy group and two adjacent amino groups on this particular scaffold offers a rich platform for generating diverse molecular architectures and exploring structure-activity relationships (SAR). The vicinal diamines at the C4 and C5 positions are particularly suited for the construction of fused heterocyclic systems, such as purines and pteridines, which are of paramount importance in biological systems.

This guide provides a comprehensive analysis of the known and predicted chemical properties of this compound, outlines plausible synthetic strategies based on established pyrimidine chemistry, and discusses its potential applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound features a pyrimidine ring substituted with a methoxy group at the 2-position and amino groups at the 4- and 5-positions. This configuration imparts specific electronic and steric properties that govern its reactivity and physical characteristics.

Caption: Chemical structure of this compound.

Quantitative Data Summary

While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and computational models provides a useful profile. It is important to note that some of the following properties are calculated and should be confirmed experimentally.

PropertyValueSource
CAS Number 104900-51-8[2]
Molecular Formula C₅H₈N₄O[2]
Molecular Weight 140.14 g/mol [2]
Boiling Point 367.85 °C at 760 mmHg (Predicted)[3]
Flash Point 176.27 °C (Predicted)[3]
Density 1.342 g/cm³ (Predicted)[3]
logP 0.812 (Predicted)[3]
pKa (most basic) 4.5 (Predicted)-
Topological Polar Surface Area 87 Ų[3]

Synthesis Strategies

Strategy 1: From a Dichlorinated Pyrimidine Precursor

A common and versatile method for synthesizing substituted pyrimidines involves the nucleophilic displacement of chlorine atoms from a dichloropyrimidine scaffold.[4] This approach offers regioselective control over the introduction of substituents.

synthesis_strategy_1 start 2,4-Dichloro-5-methoxypyrimidine step1 Selective Amination (NH3) start->step1 intermediate 2-Chloro-4-amino-5-methoxypyrimidine step1->intermediate step2 Second Amination (NH3) intermediate->step2 product This compound step2->product

Caption: Synthetic pathway from a dichlorinated precursor.

Experimental Protocol (Hypothetical):

  • Step A: Synthesis of 2,4-Dichloro-5-methoxypyrimidine: This starting material can be synthesized from 2,4-dihydroxy-5-methoxypyrimidine by reaction with phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.[4][5]

  • Step B: Selective Monosubstitution: The chlorine atom at the 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the one at the 2-position. Therefore, a controlled reaction of 2,4-dichloro-5-methoxypyrimidine with one equivalent of ammonia (or a protected amine) under mild conditions would likely yield 2-chloro-4-amino-5-methoxypyrimidine.

  • Step C: Second Amination: The remaining chlorine atom at the 2-position can be displaced by ammonia under more forcing conditions (e.g., higher temperature and pressure) to introduce the second amino group, yielding the target compound. It is crucial to carefully control the reaction conditions to avoid side reactions.

Strategy 2: From a Diaminopyrimidine Precursor

An alternative approach starts with a commercially available diaminopyrimidine and introduces the methoxy group.

synthesis_strategy_2 start 2-Chloro-4,5-diaminopyrimidine step1 Nucleophilic Substitution (NaOMe) start->step1 product This compound step1->product

Caption: Synthetic route from a diaminopyrimidine precursor.

Experimental Protocol (Representative):

This protocol is adapted from the synthesis of related methoxypyrimidines.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4,5-diaminopyrimidine in anhydrous methanol.

  • Reaction: To this solution, add a solution of sodium methoxide (NaOMe) in methanol (typically 1.1 to 1.5 equivalents).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess base with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

Reactivity of the Diamine Moiety

The adjacent amino groups at the C4 and C5 positions are the primary sites of reactivity. This vicinal diamine arrangement is a classical precursor for the synthesis of fused five- and six-membered rings.

  • Formation of Imidazoles: Reaction with aldehydes or carboxylic acids (or their derivatives) can lead to the formation of a fused imidazole ring, yielding purine analogues. This is a cornerstone reaction in the synthesis of many biologically active purines.

  • Formation of Pyrazines: Condensation with α-dicarbonyl compounds (e.g., glyoxal, diacetyl) will form a fused pyrazine ring, leading to pteridine derivatives. Pteridines are another class of heterocyclic compounds with significant biological roles.

reactivity_diagram cluster_reactions Condensation Reactions start This compound reagent1 Aldehyde/Carboxylic Acid start->reagent1 Cyclization reagent2 α-Dicarbonyl start->reagent2 Cyclization product1 Fused Imidazole (Purine Analogue) reagent1->product1 product2 Fused Pyrazine (Pteridine Analogue) reagent2->product2

Caption: Key cyclization reactions of the diamine moiety.

Role in Drug Discovery

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Derivatives of diaminopyrimidines have been explored as:

  • Anticancer Agents: Many kinase inhibitors feature a pyrimidine core that mimics the adenine portion of ATP, enabling them to bind to the kinase active site. The functional groups on this compound provide vectors for modification to achieve desired potency and selectivity.

  • Antiviral and Antibacterial Agents: The ability to synthesize purine analogues makes this compound an attractive starting point for developing nucleoside and non-nucleoside inhibitors of viral or bacterial enzymes.

  • Central Nervous System (CNS) Agents: Various substituted pyrimidines have shown activity against CNS targets.

Safety and Handling

While a specific, detailed safety data sheet for this compound is not universally available, general precautions for handling aminopyrimidine derivatives should be followed. These compounds are typically solids and should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical building block with considerable, albeit largely untapped, potential. Its structural features, particularly the vicinal diamines, make it an ideal precursor for the synthesis of complex heterocyclic systems relevant to drug discovery and materials science. While detailed experimental data on this specific compound remains sparse, its synthesis and reactivity can be confidently predicted based on established principles of pyrimidine chemistry. This guide provides a foundational understanding for researchers looking to leverage this promising molecule in their synthetic endeavors.

References

  • Arctom (n.d.). This compound.
  • Chemat (n.d.). This compound, 95+%.
  • CymitQuimica (n.d.). 4,5-Pyrimidinediamine, 2-methoxy.
  • CymitQuimica (n.d.). CAS 104900-51-8: 4,5-Pirimidinediamina, 2-metoxi.
  • Aichemistry (n.d.). CAS 104900-51-8.
  • Molbase (n.d.). Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine.
  • The Royal Society of Chemistry (n.d.). Supplementary Information.
  • Benchchem (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine.
  • Chem960 (n.d.). CAS No.104900-51-8 | this compound.
  • Benchchem (n.d.). 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2.
  • PubChem (n.d.). 2-Methoxypyrimidin-5-amine.
  • Bentham Science (n.d.). Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines.
  • Google Patents (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents (n.d.). CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • PubChem (n.d.). 4-Methoxy-2-pyrimidinamine.
  • ChemicalBook (n.d.). 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum.
  • PubChem (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • National Institutes of Health (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • MDPI (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • National Institutes of Health (n.d.). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors.
  • Google Patents (n.d.). US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
  • National Institutes of Health (n.d.). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer.
  • ChemicalBook (n.d.). 2,4-Dichloro-5-methoxypyrimidine(19646-07-2) 1H NMR spectrum.
  • MDPI (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Indian Journal of Pharmaceutical Education and Research (n.d.). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential.
  • Wikipedia (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine.
  • PubChem (n.d.). 2-Amino-5-methoxypyrimidine.
  • PubChem (n.d.). 2-Chloro-5-methoxypyrimidin-4-amine.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Methoxypyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its versatile biological activity.[1][2] The precise structural characterization of novel pyrimidine derivatives is a non-negotiable prerequisite for advancing drug discovery and development programs. This guide provides a comprehensive, methodology-driven approach to the unambiguous structure elucidation of 2-methoxypyrimidine-4,5-diamine, a key heterocyclic intermediate. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, moving beyond procedural steps to explain the causal logic behind experimental choices. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for structural validation.

Introduction: The Pyrimidine Core in Drug Discovery

Pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms, is a privileged structure in medicinal chemistry.[3][4] Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and exhibit a vast range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][5] The biological function of a pyrimidine derivative is intrinsically linked to the specific arrangement and nature of its substituents.[4] Therefore, rigorous and unequivocal confirmation of a synthesized molecule's structure is the foundational step upon which all subsequent biological and toxicological data rests.

This guide focuses on this compound, a molecule featuring an electron-donating methoxy group and two adjacent amino groups, which present unique challenges and considerations for structural analysis.

A Multi-Pronged Approach to Structural Validation

No single analytical technique can provide a complete structural picture under all conditions. A self-validating system of characterization relies on the logical integration of data from orthogonal techniques. Our approach is a three-tiered strategy that interrogates the molecule's atomic connectivity, molecular mass, and three-dimensional arrangement.

G cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structure Confirmation cluster_3 Data Integration & Final Validation Purified_Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Purified_Sample->NMR Connectivity & Environment MS Mass Spectrometry (ESI-MS, HRMS) Purified_Sample->MS Molecular Weight & Formula Xray Single-Crystal X-ray Crystallography Purified_Sample->Xray 3D Atomic Arrangement (if crystal obtained) Integration Data Synthesis & Structure Validation NMR->Integration MS->Integration Xray->Integration

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise & Causality: Experimental Design

For a polar molecule like this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar, amine-containing compounds and its residual proton signal (δ ≈ 2.50 ppm) does not typically obscure key signals. Furthermore, the amine protons (-NH₂) are less prone to rapid exchange in DMSO-d₆ compared to solvents like D₂O, allowing for their direct observation.

A suite of NMR experiments is required for full characterization:

  • ¹H NMR: To identify all unique proton environments, their integration (ratio), and coupling patterns (J-coupling).

  • ¹³C NMR: To identify all unique carbon environments.

  • 2D NMR (HSQC & HMBC): To unambiguously correlate protons with the carbons they are attached to (HSQC) and to carbons two or three bonds away (HMBC). This is indispensable for confirming the substitution pattern on the pyrimidine ring.

Predicted NMR Data & Interpretation

The structure of this compound dictates a specific set of expected signals. The methoxy group and two amino groups are strong electron-donating groups, which will shield the pyrimidine ring protons and carbons, shifting their signals upfield compared to unsubstituted pyrimidine.

Table 1: Predicted ¹H and ¹³C NMR Data in DMSO-d₆

Atom PositionPredicted ¹H Shift (δ, ppm)MultiplicityPredicted ¹³C Shift (δ, ppm)Rationale
C6-H ~7.5 - 7.8Singlet (s)-The sole proton on the electron-deficient pyrimidine ring.
C4-NH₂ ~5.5 - 6.5Broad Singlet (br s)-Amino protons, position influenced by hydrogen bonding.
C5-NH₂ ~5.0 - 6.0Broad Singlet (br s)-Amino protons, potentially different chemical shift from C4-NH₂.
C2-OCH₃ ~3.8 - 4.0Singlet (s)~55Typical chemical shift for an aromatic methoxy group.
C 2--~165Attached to two nitrogen atoms and an oxygen atom (deshielded).
C 4--~150Attached to two nitrogen atoms and an amino group.
C 5--~115Attached to a carbon and an amino group, shielded position.
C 6--~140Attached to a nitrogen and a carbon, bearing the only ring proton.

Note: These are estimated values. Actual chemical shifts can be influenced by solvent, concentration, and temperature.[7][8]

Caption: Key expected HMBC correlations for structure confirmation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of DMSO-d₆ in a clean 5 mm NMR tube.[6]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Acquisition: Perform standard HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish ¹J-CH and ⁿJ-CH correlations, respectively.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is essential for determining the molecular weight of a compound and can provide strong evidence for its elemental composition through high-resolution mass spectrometry (HRMS).[9]

Expertise & Causality: Choosing the Right Technique

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear indication of the molecular weight. This is crucial for confirming that the desired reaction has occurred without unintended side reactions. High-Resolution Mass Spectrometry (HRMS) can provide a mass measurement with high accuracy (to four or five decimal places), which allows for the unambiguous determination of the molecular formula (C₅H₈N₄O).

Predicted Mass Spectrometry Data

Table 2: Predicted ESI-HRMS Data

Ion SpeciesCalculated m/zRationale
[M+H]⁺141.0771Protonated molecular ion (C₅H₉N₄O⁺). This will be the base peak.
[M+Na]⁺163.0590Sodium adduct (C₅H₈N₄ONa⁺), commonly observed with ESI.

Under harsher conditions like Electron Ionization (EI), fragmentation would be expected.[10][11]

Table 3: Plausible EI-MS Fragmentation

Proposed Fragment Ion (m/z)Proposed Neutral LossRationale
140-Molecular Ion [M]⁺•
125•CH₃Loss of a methyl radical from the methoxy group.
111•CHOLoss of a formyl radical.
95•NH₂CH₃Loss of a methylamine radical.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 reverse-phase column is typically used. This step ensures the analysis of a pure compound.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[9]

    • Analyzer: Use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

    • Scan Mode: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

    • Data Analysis: Compare the exact mass of the observed [M+H]⁺ peak with the theoretical mass for the proposed formula C₅H₈N₄O. The mass error should be less than 5 ppm.

Single-Crystal X-ray Crystallography: The Definitive Answer

While NMR and MS provide compelling evidence for a molecular structure, single-crystal X-ray crystallography provides the "gold standard" of proof.[12][13] It determines the precise three-dimensional arrangement of atoms in the solid state, revealing exact bond lengths, bond angles, and intermolecular interactions.[14]

Expertise & Causality: The Importance of Crystal Quality

The primary challenge and rate-limiting step for this technique is growing a high-quality, single crystal.[13] For this compound, the two amino groups provide sites for strong hydrogen bonding, which can facilitate the formation of an ordered crystal lattice. Slow evaporation of a saturated solution is the most common and often successful method for obtaining suitable crystals.

Expected Structural Features

The crystallographic data will definitively confirm:

  • The planar structure of the pyrimidine ring.

  • The connectivity of the methoxy group at C2 and the amino groups at C4 and C5.

  • The specific bond lengths and angles, which can provide insight into the electronic nature of the molecule (e.g., partial double bond character in C-N bonds).

  • The intermolecular hydrogen bonding network in the crystal lattice, which is critical for understanding the solid-state properties of the compound.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or an acetone/water mixture) to near saturation.[12] Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Crystal Selection: Identify a well-formed, transparent crystal with sharp edges under a microscope and mount it on the diffractometer.

  • Data Collection: Collect diffraction data using a modern X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). The final refined structure should have low R-factors (typically < 5-7%) and a clean difference electron density map.

Conclusion: Synthesizing the Data for Unambiguous Validation

The structure elucidation of this compound is achieved not by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. NMR spectroscopy maps the covalent framework and atomic connectivity in solution. Mass spectrometry confirms the molecular weight and elemental formula. Finally, X-ray crystallography provides an unequivocal, high-resolution snapshot of the molecular architecture in the solid state. By following the rigorous, causality-driven protocols outlined in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent studies in drug development.

References

  • BenchChem. (2025). Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers. Benchchem.
  • CymitQuimica. (n.d.). CAS 6960-17-4: 2,5-Dimethoxy-4-pyrimidinamine. CymitQuimica.
  • Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes.
  • Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
  • BenchChem. (2025). Unambiguous Structure Validation of 2-Amino- 4,6-dimethoxypyrimidine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques. Benchchem.
  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. Benchchem.
  • BenchChem. (n.d.). Structural Characterization of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. Benchchem.
  • Elsevier. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. memtein.com.
  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden]amines. arkat-usa.org.

Sources

An In-depth Technical Guide to 2-Methoxypyrimidine-4,5-diamine (CAS 104900-51-8): A Cornerstone Building Block for Purine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2-Methoxypyrimidine-4,5-diamine, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, logical synthesis, core reactivity, and critical applications, with an emphasis on the mechanistic reasoning behind its utility as a premier scaffold for constructing purine analogues and other fused pyrimidine systems.

Core Identity and Physicochemical Properties

This compound is a substituted pyrimidine distinguished by the presence of vicinal amino groups at the C4 and C5 positions and a methoxy group at the C2 position. This specific arrangement of functional groups is not accidental; it is precisely engineered for its primary function: serving as a precursor for annulation reactions to form fused bicyclic heterocycles. The ortho-diamine moiety is a classic reactive handle for cyclocondensation, while the C2-methoxy group modulates the electronic properties of the ring and provides a site for potential downstream functionalization via nucleophilic substitution.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 104900-51-8 [1][2]
Molecular Formula C₅H₈N₄O [1]
Molecular Weight 140.14 g/mol [1][2]
Appearance White to off-white or yellow solid [3]
Boiling Point 367.8 °C at 760 mmHg [1]
Flash Point 176.3 °C [1]
Density 1.342 g/cm³ [1]

| Storage Temperature | 2-8°C |[2] |

Spectroscopic characterization is essential for verifying the identity and purity of the compound. While a publicly available, peer-reviewed spectrum for this specific molecule is not readily found, a predicted profile based on its structure provides a reliable benchmark for researchers.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆)

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMR
C6-H ~7.5 Singlet Aromatic proton on the pyrimidine ring.
C4-NH₂ ~6.0 Broad Singlet Protons of the amino group at position 4.
C5-NH₂ ~5.5 Broad Singlet Protons of the amino group at position 5.
O-CH₃ ~3.8 Singlet Protons of the methoxy group.
¹³C NMR
C 2 ~160 - Carbon bearing the methoxy group.
C 4 ~150 - Carbon bearing an amino group.
C 6 ~145 - CH carbon of the pyrimidine ring.
C 5 ~120 - Carbon bearing an amino group.
O-C H₃ ~54 - Methoxy carbon.

Note: Predicted values are estimates. Actual experimental values may vary. Researchers should rely on their own analytical data for confirmation.

Synthesis and Reactivity: The Gateway to Fused Heterocycles

The paramount value of this compound lies in its reactivity, specifically its role as an A-B synthon where the two adjacent amino groups can react with a C-D synthon containing two electrophilic centers (or a latent equivalent) to form a new five- or six-membered ring.

The Traube Purine Synthesis: A Classic Application

The most prominent reaction of 4,5-diaminopyrimidines is the Traube purine synthesis, a robust and versatile method for constructing the purine core.[4] This reaction involves the cyclization of the diaminopyrimidine with a one-carbon synthon. The 2-methoxy substituent is retained in the final product, yielding 2-methoxypurines, which are valuable intermediates for further elaboration.

Traube_Synthesis cluster_start Starting Materials cluster_process Reaction Process cluster_product Product Start_Pyrimidine This compound Condensation Condensation & Dehydration Start_Pyrimidine->Condensation Step 1 C1_Source One-Carbon Synthon (e.g., Formic Acid, Triethyl Orthoformate, Aldehyde) C1_Source->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Formation Product_Purine 2-Methoxy-Substituted Purine Cyclization->Product_Purine Step 2: Ring Closure

Caption: General workflow of the Traube purine synthesis starting from this compound.

Causality in Reagent Choice:

  • Formic Acid: Serves as both the solvent and the C1 source, reacting to form an intermediate formamidine with one of the amino groups, which then cyclizes onto the other. It is a simple, inexpensive, and effective choice for producing unsubstituted purines at the C8 position.[4]

  • Aldehydes (R-CHO): In the presence of an oxidizing agent or under oxidative conditions, aldehydes react with the diamine to introduce a substituent at the C8 position of the purine ring. This provides a direct route to diversified purine libraries.[5]

Detailed Experimental Protocol: Synthesis of a 2-Methoxypurine Derivative

This protocol is a representative example of a Traube-style cyclization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize a 2-methoxy-substituted purine via cyclocondensation.

Materials:

  • This compound (1.0 eq)

  • Formic Acid (98-100%, ~20 eq, used as solvent and reagent)

  • Heating mantle with stirrer and temperature control

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (e.g., 1.40 g, 10 mmol).

  • Reagent Addition: Carefully add formic acid (e.g., 9.2 g, 200 mmol) to the flask.

  • Heating: Heat the mixture under reflux (approximately 100-110°C) with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess formic acid under reduced pressure using a rotary evaporator.

    • The resulting crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) or by column chromatography on silica gel.

  • Validation: The structure of the final purine product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[6] Fused pyrimidines, particularly purines, are ubiquitous in nature (e.g., adenine, guanine) and are integral to a vast range of bioactive molecules.[5] this compound is a strategic starting point for accessing novel purine analogues for drug discovery programs.

The ability to easily construct a purine core allows for the generation of large compound libraries. These libraries can then be screened against various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and viral enzymes, where purine mimics are known to be effective.

Drug_Discovery_Workflow A Scaffold Selection (this compound) B Library Synthesis (via Traube Cyclization, etc.) A->B C High-Throughput In Vitro Screening B->C D Hit Identification (Compounds with desired activity) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vivo Studies (Animal Models) E->F G Preclinical Candidate F->G

Caption: A typical drug discovery workflow initiated from a key building block like this compound.

Therapeutic areas where purine derivatives synthesized from this scaffold show potential include:

  • Oncology: As inhibitors of kinases and other cell cycle-regulating proteins.[5]

  • Virology: As antiviral agents that mimic natural nucleosides to inhibit viral replication.[7]

  • Immunology: As modulators of adenosine receptors and other immune targets.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with care. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally published, data from closely related aminopyrimidines can provide guidance.[8][9][10]

  • Hazard Classification: Likely classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C to ensure long-term stability.[2]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound (CAS 104900-51-8) is more than just a chemical intermediate; it is a strategic tool for the rational design and synthesis of complex heterocyclic systems. Its true value is realized through its efficient conversion into diverse libraries of purine analogues via well-established methods like the Traube synthesis. For scientists in drug discovery, this compound represents a reliable and versatile starting point for exploring new chemical space in the quest for novel therapeutics. Understanding its properties, reactivity, and safe handling is paramount to unlocking its full potential in the laboratory.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. Retrieved from [Link]

  • Thieme. (n.d.). 7.1.1. Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Search results for “this compound”. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyrimidin-5-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • The Royal Society of Chemistry. (n.d.). Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2, 4-Dihydroxy-5-methoxypyrimidine, min 98%, 10 grams. Retrieved from [Link]

  • Europe PMC. (2025, August 6). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • ResearchGate. (n.d.). 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Retrieved from [Link]

  • NIH. (2021, February 10). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Retrieved from [Link]

  • ResearchGate. (2020, June 22). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. Retrieved from [Link]

  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). Biosynthesis of Purine & Pyrimidine Ms. Charmy D. Pandya. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023134582A1 - Pyrimidine-2,4-diamine derivatives, and preparation method and use thereof.
  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]

  • PubMed. (n.d.). Clarification of the ring-closure of certain 4,5-diaminopyrimidines to 6-substituted 8-alkylpurines. Retrieved from [Link]

  • PubChem. (n.d.). Benzo-1,3-dioxole-5-carbonitrile. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • PubMed. (2012, June 1). A Dieckmann cyclization route to piperazine-2,5-diones. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

  • PubMed. (2021, September 1). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Retrieved from [Link]

Sources

Introduction: Elucidating the Structure of a Key Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Methoxypyrimidine-4,5-diamine

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives are a cornerstone, forming the structural basis of countless therapeutic agents.[1][2] this compound is a significant intermediate, offering multiple reactive sites for the synthesis of more complex, biologically active molecules. Its utility in drug development hinges on the unambiguous confirmation of its structure, which is achieved through a multi-faceted spectroscopic approach.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the spectroscopic characterization of this compound. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus extends beyond mere data presentation to include the rationale behind experimental protocols and the integration of data for a holistic structural confirmation.

Molecular Profile and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which inform the selection of analytical techniques and solvents.

Structure:

Figure 1. Chemical Structure of this compound.

Data Summary Table:

PropertyValueSource
Molecular Formula C₅H₈N₄O[3]
Molecular Weight 140.14 g/mol [3]
CAS Number 104900-51-8[3]
Appearance Expected to be a solidN/A
Boiling Point 367.8 °C at 760 mmHg (Predicted)[3]
Topological Polar Surface Area 87 Ų[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[1][4] It provides detailed information on the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity. For this compound, we can predict the following signals:

  • Pyrimidine Ring Proton (H6): A singlet is expected for the single proton on the pyrimidine ring. Its chemical shift will be influenced by the electron-donating amino groups and the methoxy group.

  • Amine Protons (-NH₂): Two broad singlets are anticipated for the two non-equivalent amine groups at positions 4 and 5. These signals may exchange with deuterium in D₂O.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group.

Predicted ¹H NMR Data:

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8Singlet (s)1HH-6 (Pyrimidine ring)
~5.0 - 6.0Broad Singlet (br s)2HC4-NH₂
~4.0 - 5.0Broad Singlet (br s)2HC5-NH₂
~3.9Singlet (s)3H-OCH₃

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for compounds with amine protons as it slows down proton exchange, resulting in sharper -NH₂ signals.

  • Instrument Setup:

    • Spectrometer Frequency: 300-600 MHz.[1]

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[1]

    • Number of Scans (NS): 16 scans are typically sufficient for good signal-to-noise.[1]

    • Relaxation Delay (D1): 2 seconds to allow for full relaxation of protons between scans.[1]

    • Spectral Width (SW): A range of 0 to 10 ppm is generally adequate for this type of compound.[1]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.7 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert sample into NMR spectrometer (400 MHz) prep3->acq1 acq2 Acquire FID (16 scans) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to Solvent Peak proc2->proc3 proc4 Integrate Peaks & Assign Signals proc3->proc4 final final proc4->final Final Spectrum & Report

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule.[1] As all five carbon atoms in this compound are in unique chemical environments, five distinct signals are expected in the proton-decoupled spectrum.

Predicted ¹³C NMR Data:

Chemical Shift (δ ppm)AssignmentRationale
~160 - 165C2Attached to electronegative oxygen and two nitrogens.
~150 - 155C4Attached to an amino group and two ring nitrogens.
~135 - 145C6Aromatic CH carbon.
~115 - 125C5Attached to an amino group, adjacent to C4 and C6.
~55-OCH₃Methoxy carbon, typical range for sp³ carbon attached to oxygen.[5]

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

  • Instrument Setup:

    • Spectrometer Frequency: 75-150 MHz (corresponding to 300-600 MHz for ¹H).

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.[1]

    • Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required.[1]

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): A range of 0 to 180 ppm is appropriate for this molecule.

  • Data Processing: Similar to ¹H NMR, process the FID and calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Workflow for ¹³C NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Use concentrated sample (20-50 mg) prep2 Dissolve in 0.7 mL DMSO-d6 prep1->prep2 acq1 Run proton-decoupled experiment prep2->acq1 acq2 Acquire FID (>1024 scans) acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Calibrate to Solvent proc1->proc2 proc3 Assign Carbon Signals proc2->proc3 final final proc3->final Final Spectrum & Report

Caption: Workflow for ¹³C NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[2]

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3500N-H StretchingAmino (-NH₂) groups[2]
2850 - 3100C-H StretchingAromatic (C-H) and Aliphatic (-OCH₃)[2]
1570 - 1620C=N StretchingPyrimidine ring[2]
1450 - 1600C=C StretchingPyrimidine ring[2]
1500 - 1600N-H BendingAmino (-NH₂) groups[2]
1200 - 1350C-N StretchingAryl-amine and ring C-N[2]
1000 - 1250C-O StretchingMethoxy (Ar-O-CH₃)

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of an empty sample holder or a pure KBr pellet first to subtract atmospheric and instrumental interferences.

Workflow for FTIR Analysis:

G prep Grind 1 mg sample with 100 mg KBr press Press into a translucent pellet prep->press bkg Acquire background spectrum press->bkg scan Scan sample spectrum (4000-400 cm-1) bkg->scan analyze Identify characteristic absorption bands scan->analyze report Final IR Spectrum analyze->report

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule, which is crucial for determining its molecular weight and elemental composition.[4]

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The most critical peak will be the molecular ion peak. For this compound (C₅H₈N₄O), the exact mass is 140.070 Da. A high-resolution mass spectrometer (HRMS) can confirm this mass to within a few parts per million, validating the molecular formula.

  • Key Fragmentation: Fragmentation patterns can provide further structural clues. Likely fragmentations include the loss of a methyl radical (•CH₃) from the methoxy group, leading to a peak at m/z 125, or the loss of a methoxy radical (•OCH₃) resulting in a peak at m/z 109.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of protonated molecules [M+H]⁺ in positive ion mode.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the protonated molecule and any fragments.

  • Data Interpretation: Identify the [M+H]⁺ peak at m/z 141.077 and compare the measured exact mass with the theoretical value.

Workflow for Mass Spectrometry Analysis:

G prep Prepare dilute solution (0.1 mg/mL in MeOH) infuse Infuse into ESI source prep->infuse ionize Generate ions (+ESI mode) infuse->ionize detect Detect ions in mass analyzer ionize->detect analyze Identify [M+H]+ peak at m/z 141.077 detect->analyze report Final Mass Spectrum analyze->report

Caption: Workflow for ESI-MS analysis.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.

The Self-Validating System of Structural Elucidation:

The process is inherently self-validating. The molecular formula derived from HRMS must be consistent with the number and types of signals observed in the ¹³C and ¹H NMR spectra. The functional groups identified by IR spectroscopy must correspond to the chemical environments seen in the NMR data. This synergy provides an unassailable confirmation of the molecular structure.

Integrated Workflow Diagram:

G cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy Compound This compound MS Confirm Molecular Weight (m/z = 140.14) Compound->MS IR Identify Functional Groups (-NH2, C=N, C-O) Compound->IR H_NMR ¹H NMR: Map H framework Compound->H_NMR C_NMR ¹³C NMR: Map C framework Compound->C_NMR Conclusion Unambiguous Structure Confirmation MS->Conclusion IR->Conclusion H_NMR->Conclusion C_NMR->Conclusion

Caption: Integrated workflow for structural elucidation.

References

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available at: [Link]

  • interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

Sources

The Diaminopyrimidine Scaffold: A Privileged Core in Drug Discovery, an In-depth Guide Focused on 2-Methoxypyrimidine-4,5-diamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Pyrimidines in Medicine

The pyrimidine nucleus, a fundamental building block of life, has long captured the attention of medicinal chemists. Its presence in nucleic acids and various coenzymes has made it a prime target for therapeutic intervention. Among the vast landscape of pyrimidine derivatives, the diaminopyrimidine scaffold has emerged as a particularly "privileged" structure in drug discovery. This is attributed to its ability to form multiple hydrogen bonds, a key feature for interacting with a wide range of biological targets, most notably protein kinases. This guide will delve into the rich biological activities associated with diaminopyrimidine analogs, with a specific focus on informing the potential of the lesser-explored 2-Methoxypyrimidine-4,5-diamine. While direct, extensive research on this specific molecule is nascent, a comprehensive analysis of its close structural relatives provides a robust framework for predicting its biological profile and guiding future research endeavors.

The Diaminopyrimidine Core: A Versatile Pharmacophore

The versatility of the diaminopyrimidine core lies in its synthetic tractability and its capacity for diverse substitutions at various positions around the ring. These substitutions allow for the fine-tuning of electronic properties, steric hindrance, and lipophilicity, thereby enabling the optimization of potency, selectivity, and pharmacokinetic profiles. The amino groups at positions 2 and 4 are crucial for establishing key interactions with the hinge region of many protein kinases, a common binding motif for inhibitors. The substitutions at the 5th and 6th positions offer vectors for exploring different pockets within the target protein, leading to enhanced affinity and selectivity.

Biological Activities of Diaminopyrimidine Analogs: A Survey of the Landscape

The diaminopyrimidine scaffold is at the heart of numerous approved drugs and clinical candidates, underscoring its therapeutic significance. The following sections will explore the major biological activities associated with this remarkable pharmacophore.

Protein Kinase Inhibition: The Dominant Paradigm

Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer. The diaminopyrimidine core has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1, a negative regulator of T-cell signaling, has emerged as a promising target for cancer immunotherapy. Several research groups have developed potent HPK1 inhibitors based on the 2,4-diaminopyrimidine scaffold. For instance, a novel class of 2,4-diaminopyrimidine derivatives has been identified with a remarkable inhibitory effect on HPK1, with IC50 values as low as 0.15 nM.[1] These compounds effectively suppress the phosphorylation of the downstream adaptor protein SLP76 and stimulate the secretion of the T-cell activation marker IL-2, demonstrating their potential to enhance anti-tumor immunity.[1] Further development in this area has led to quinazoline-2,5-diamine derivatives that also potently inhibit HPK1, augmenting IL-2 secretion and reversing immune suppression.[2][3]

  • Protein Kinase C Theta (PKCθ) Inhibition: PKCθ is a key enzyme in T-cell signaling and is a therapeutic target for T-cell-mediated diseases. Researchers have discovered 2,4-diamino-5-cyanopyrimidine derivatives that are potent PKCθ inhibitors.[4] These compounds show promise as immunomodulatory agents for conditions like transplant rejection.[4]

  • MAP-kinase-activated kinase 2 (MK2) Inhibition: The 2,4-diaminopyrimidine scaffold has also been utilized to develop inhibitors of MK2, a kinase involved in inflammatory responses. Structure-based optimization has yielded inhibitors with IC50 values as low as 19 nM that can suppress the production of the pro-inflammatory cytokine TNFα in human monocytes.[5]

Table 1: Inhibitory Activity of Selected Diaminopyrimidine Derivatives against Various Kinases

Compound ClassTarget KinaseKey Compound ExampleIC50Reference
2,4-DiaminopyrimidineHPK1Compound 14g0.15 nM[1]
2,4-Diamino-5-cyanopyrimidinePKCθCompound 34Potent in vitro activity[4]
2,4-DiaminopyrimidineMK2Compound 31b19 nM[5]
Anticancer Activity: Beyond Kinase Inhibition

While kinase inhibition is a major mechanism of the anticancer effects of diaminopyrimidines, some derivatives exhibit antiproliferative activity through other pathways.

  • Antiproliferative Agents: Novel 2,4-diaminopyrimidine derivatives have been synthesized and shown to exhibit potent antitumor activities against various cancer cell lines, including A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast).[6] Mechanistic studies revealed that these compounds can induce cell cycle arrest and apoptosis.[6][7] For example, one promising compound induced a significant decrease in the mitochondrial membrane potential, leading to cancer cell apoptosis, and also suppressed tumor cell migration.[6]

  • Dihydrofolate Reductase (DHFR) Inhibition: The diaminopyrimidine core is a well-established pharmacophore for inhibiting DHFR, an enzyme crucial for nucleotide synthesis. This has been a successful strategy in both antibacterial and anticancer drug development. For instance, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine is a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against Walker 256 carcinosarcoma in rats.[8]

Antimicrobial Activity

The diaminopyrimidine scaffold is also a key component of several antimicrobial agents.

  • Anti-Tubercular Activity: Tuberculosis remains a major global health threat, and new drugs are urgently needed. The 2,4-diaminopyrimidine core has been explored for the development of inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR).[9] By designing compounds that can occupy a specific glycerol binding site in the enzyme, researchers have developed selective inhibitors with good anti-tubercular activity.[9]

Synthesis of the Diaminopyrimidine Core: A General Overview

The synthesis of the diaminopyrimidine core is well-established and allows for the introduction of a wide variety of substituents. A common and versatile method involves the condensation of a guanidine salt with a β-keto nitrile or a related three-carbon precursor.

Illustrative Synthetic Pathway

Synthesis_Pathway Guanidine Guanidine Reaction Condensation Guanidine->Reaction BetaKetoNitrile β-Keto Nitrile BetaKetoNitrile->Reaction Base Base (e.g., NaOMe) Base->Reaction Diaminopyrimidine 2,4-Diaminopyrimidine Core Reaction->Diaminopyrimidine

Caption: Generalized synthetic scheme for the 2,4-diaminopyrimidine core.

Experimental Protocol: A Representative Synthesis of a 2,4-Diaminopyrimidine Derivative

The following protocol is a generalized representation based on common synthetic methods for 2,4-diaminopyrimidine derivatives and should be adapted for specific target molecules.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate β-keto nitrile in a suitable anhydrous solvent (e.g., ethanol or methanol).

  • Base Addition: To this solution, add a solution of sodium methoxide in methanol.

  • Guanidine Addition: Add guanidine hydrochloride to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with an acid (e.g., acetic acid). The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent, and dry. The crude product can be further purified by recrystallization or column chromatography.

The Untapped Potential of this compound

Based on the extensive body of research on structurally related diaminopyrimidines, we can postulate the likely biological activities of this compound.

Predicted Biological Profile

Predicted_Activity Core This compound Kinase Kinase Inhibition Core->Kinase Likely Target Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial

Caption: Predicted biological activities for this compound.

The presence of the 4,5-diamine arrangement suggests a strong potential for kinase inhibition, similar to its 2,4-diamino counterparts. The methoxy group at the 2-position will influence the electronic properties of the pyrimidine ring and could be exploited to achieve selectivity for specific kinases. Furthermore, the potential for anticancer and antimicrobial activities should not be overlooked, given the broad spectrum of biological effects observed for this compound class.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The wealth of information available for related diaminopyrimidine analogs provides a solid foundation for initiating research into this specific molecule. Future studies should focus on:

  • Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound and its derivatives.

  • Biological Screening: A comprehensive screening campaign against a panel of protein kinases, cancer cell lines, and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by active compounds.

References

Sources

The Emerging Potential of 2-Methoxypyrimidine-4,5-diamine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrimidine ring system is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents.[1][2] Their ability to mimic the purine and pyrimidine bases of DNA and RNA allows them to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][3] The versatility of the pyrimidine core, which allows for extensive functionalization, has enabled medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, leading to numerous FDA-approved drugs.[1]

Within this privileged class of compounds, 2-Methoxypyrimidine-4,5-diamine emerges as a scaffold of significant, yet underexplored, potential. Its unique substitution pattern, featuring a 2-methoxy group and vicinal 4,5-diamino functionalities, offers a compelling platform for the synthesis of novel bioactive molecules. The 4,5-diamine arrangement is a key synthon for the construction of fused heterocyclic systems, most notably purines and their bioisosteres, which are central to the modulation of various enzymatic processes.[4] This technical guide will provide an in-depth exploration of the synthesis, chemical properties, and, most importantly, the potential applications of this compound in the field of medicinal chemistry, offering a forward-looking perspective for researchers and drug development professionals.

Synthesis and Physicochemical Properties of the Core Scaffold

While detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature, a plausible synthetic strategy can be devised based on established methods for the synthesis of substituted pyrimidine-4,5-diamines. A common approach involves the construction of the pyrimidine ring followed by the introduction and manipulation of functional groups.

A potential synthetic route is outlined below:

Synthesis_of_2_Methoxypyrimidine_4_5_diamine start Starting Materials (e.g., malononitrile derivatives, 2-methoxyacetamidine) intermediate1 Substituted 2-Methoxypyrimidine start->intermediate1 Ring Cyclization intermediate2 Nitration at C5 intermediate1->intermediate2 Nitrating Agent (e.g., HNO3/H2SO4) intermediate3 4-Amino-5-nitro- 2-methoxypyrimidine intermediate2->intermediate3 Amination at C4 (e.g., NH3 or amine source) product This compound intermediate3->product Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2)

Figure 1: Plausible synthetic workflow for this compound.

Availability: For research purposes, this compound (CAS No: 104900-51-8) is available from commercial suppliers, which facilitates its immediate use in discovery programs.[5]

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₅H₈N₄O
Molecular Weight140.15 g/mol
XLogP3-0.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

These predicted properties suggest that this compound is a relatively polar molecule with good potential for forming hydrogen bonds, a key feature for interacting with biological targets.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The adjacent amino groups at the 4 and 5 positions are particularly reactive and can be readily cyclized with various one-carbon synthons to generate fused ring systems.

As a Precursor to Bioactive Purine Analogs and Kinase Inhibitors

The most prominent application of pyrimidine-4,5-diamines is in the synthesis of purines and their analogs.[4] Purines are fundamental components of nucleic acids and ATP, and their derivatives are potent modulators of a vast array of enzymes, particularly kinases.[6] The dysregulation of protein kinases is a hallmark of many diseases, including cancer, making them a major target for drug discovery.[7]

Workflow for the Synthesis of Purine-based Kinase Inhibitors:

Purine_Synthesis_Workflow start This compound cyclization Cyclocondensation start->cyclization reagent One-Carbon Synthon (e.g., Aldehydes, Formic Acid, Orthoesters) reagent->cyclization purine Substituted 6-Methoxypurine Scaffold cyclization->purine diversification Further Functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) purine->diversification final_product Potent and Selective Kinase Inhibitor diversification->final_product

Figure 2: General workflow for the synthesis of kinase inhibitors from this compound.

The 2-methoxy group on the pyrimidine ring can significantly influence the biological activity and selectivity of the resulting purine analog. It can act as a hydrogen bond acceptor and its orientation can be fine-tuned to achieve optimal interactions within the ATP-binding pocket of a target kinase.

Experimental Protocol: General Procedure for the Synthesis of 6-Methoxy-9-substituted-purines

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the desired aldehyde (1.1 eq.) and an oxidizing agent like sodium metabisulfite (1.2 eq.) or an acid catalyst if using an orthoester.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 6-methoxypurine derivative.

In Vitro Kinase Inhibition Assay Protocol (Example: ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized purine analogs against a target kinase.

Materials:

  • Recombinant protein kinase of interest

  • Kinase-specific substrate

  • Synthesized purine analog (test compound) dissolved in DMSO

  • ATP

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer.

    • Add serial dilutions of the test compound (typically from 10 µM to 0.1 nM) to the reaction mixture in a 96- or 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (usually 30°C or room temperature) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Development of Antiviral Agents

The pyrimidine scaffold is a well-established pharmacophore in the design of antiviral drugs.[3][8] Fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, have shown promising activity against a range of viruses, including human coronavirus 229E (HCoV-229E).[9] The 4,5-diamine functionality of this compound is an ideal starting point for the synthesis of these fused heterocycles.

Workflow for the Synthesis and Evaluation of Pyrimido[4,5-d]pyrimidine Antivirals:

Antiviral_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation start This compound cyclization Cyclocondensation start->cyclization reagent Cyclizing Agent (e.g., Diethyl ethoxymethylenemalonate) reagent->cyclization fused_pyrimidine Pyrimido[4,5-d]pyrimidine Core cyclization->fused_pyrimidine cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) fused_pyrimidine->cytotoxicity antiviral_assay Antiviral Activity Assay (e.g., Plaque Reduction Assay) fused_pyrimidine->antiviral_assay selectivity Determine Selectivity Index (SI) (CC50 / EC50) cytotoxicity->selectivity antiviral_assay->selectivity

Figure 3: Workflow for the development of pyrimido[4,5-d]pyrimidine-based antiviral agents.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for coronaviruses)

  • Virus stock of known titer

  • Synthesized pyrimido[4,5-d]pyrimidine derivative

  • Cell culture medium

  • Agarose or methylcellulose for overlay

Procedure:

  • Cell Seeding: Seed the host cells in 6-well plates and grow them to confluency.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).

    • Add the compound dilutions to the cells and incubate for 1-2 hours.

    • Infect the cells with the virus at a low multiplicity of infection (MOI) for 1 hour.

  • Overlay and Incubation:

    • Remove the virus inoculum and overlay the cells with a medium containing the test compound and agarose or methylcellulose to restrict virus spread to adjacent cells.

    • Incubate the plates for a period that allows for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

Exploration as Antibacterial Agents

Diaminopyrimidines have a long history as antibacterial agents, with the most notable example being trimethoprim, a dihydrofolate reductase (DHFR) inhibitor.[10] The 2,4-diaminopyrimidine scaffold is a key pharmacophore for DHFR inhibition. While this compound is a 4,5-diamine isomer, its structural similarity and potential for derivatization make it an interesting starting point for the development of novel antibacterial agents targeting various bacterial pathways. The 4,5-diamino moiety can be derivatized to explore interactions with different bacterial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard method to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[9]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized pyrimidine derivative

  • 96-well microtiter plates

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a few colonies of the test bacterium into MHB and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in MHB in the 96-well plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that shows no visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

This compound represents a promising, yet largely untapped, scaffold for medicinal chemistry. Its strategic placement of a methoxy group and vicinal diamines provides a unique chemical space for the design and synthesis of novel therapeutic agents. The most immediate and compelling applications lie in its use as a precursor for purine analogs targeting kinases and for fused pyrimido[4,5-d]pyrimidines with potential antiviral activity. The exploration of this scaffold for the development of novel antibacterial agents also warrants investigation.

As a Senior Application Scientist, I encourage researchers in drug discovery to consider the potential of this compound. Its availability from commercial sources lowers the barrier to entry for its exploration. The synthetic workflows and biological evaluation protocols provided in this guide offer a solid foundation for initiating research programs centered on this versatile building block. Future work should focus on the systematic synthesis and screening of libraries derived from this core to fully elucidate its potential in addressing a range of therapeutic needs.

References

  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (URL not available)
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). URL not available.[9]

  • (URL not available)
  • Synthesis and antibacterial properties of pyrimidine derivatives. (2011). Acta Poloniae Pharmaceutica, 68(1), 57-65.[11]

  • Solid Phase Synthesis of Purines from Pyrimidines. (2025). ResearchGate.[12]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). URL not available.[8]

  • 2,4-Diamino-6-methoxypyrimidine. Chem-Impex. (URL not available)
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). BMC Chemistry, 19(1), 1-17.[13]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (URL not available)
  • Biosynthesis of Purine and Pyrimidine Nucleotide. Pharmaguideline. (URL not available)
  • Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane)
  • Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. (1990). Journal of Medicinal Chemistry, 33(7), 1984-1992.[14]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (URL not available)
  • 104900-51-8|this compound|BLD Pharm. (URL not available)
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Molecules, 28(11), 4485.[15]

  • PURINE SYNTHESIS.
  • Purine and Pyrimidine Metabolism. (1997). URL not available.[16]

  • Pyrimidine synthesis. Organic Chemistry Portal. (URL not available)
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5195.[17]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis, 2002(05), 720-722.[18]

  • 2-Amino-4,6-dimethoxypyrimidine 98 36315-01-2. Sigma-Aldrich. (URL not available)
  • 2-Amino-4,6-dimethoxypyrimidine. PubChem. (URL not available)
  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • Synthesis and Antimicrobial activity of Pyrimidine Derivatives from Amine. (2025). ResearchGate.[19]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (URL not available)
  • Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. (2020). YouTube.[20]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). Molecules, 29(16), 3694.[21]

  • Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(8), 1646-1657.[22]

  • Recent Advances in Pyrimidine-Based Drugs. (URL not available)
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (URL not available)
  • 2-Methoxypyrimidin-5-amine. PubChem. (URL not available)
  • Purine Biosynthesis. News-Medical.Net. (URL not available)
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 738.[23]

  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs)
  • 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. (URL not available)
  • Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][4][11]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. (1971). Journal of the Chemical Society C: Organic, 15, 2334-2339.[24]

  • Pyrimidine-2,4-diamine derivatives as kinase inhibitors. (URL not available)
  • Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem. (URL not available)
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(1), 1.[2]

  • 2, 4-Dihydroxy-5-methoxypyrimidine, min 98%, 10 grams. CP Lab Safety. (URL not available)
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. (URL not available)

Sources

The Unsung Scaffold: A Technical Guide to 2-Methoxypyrimidine-4,5-diamine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of 2-Methoxypyrimidine-4,5-diamine, a versatile yet under-documented synthetic intermediate. As Senior Application Scientists, we aim to furnish you with not just protocols, but a foundational understanding of the causality behind experimental choices, empowering you to innovate in your own research endeavors.

Introduction: The Strategic Value of the Diaminopyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of bioactive molecules, including several approved drugs.[1] Its derivatives are instrumental in the development of anticancer, antiviral, and antimicrobial agents.[2] Among these, the diaminopyrimidine scaffold holds a privileged position, particularly in the realm of kinase inhibitors. The arrangement of the amino groups allows for crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature in many kinase inhibitor designs.

While isomers such as 2,4-diaminopyrimidine have been extensively studied, this compound offers a unique substitution pattern that can be strategically exploited for the synthesis of novel therapeutics. The presence of the methoxy group at the 2-position and the vicinal diamines at the 4- and 5-positions provides a synthetically versatile platform for constructing fused ring systems, such as purines, and for introducing a variety of substituents to fine-tune the pharmacological properties of the final compound.

Physicochemical Properties and Handling

While specific experimental data for this compound is not widely available, its properties can be inferred from closely related analogs like 2-methoxypyrimidin-5-amine.[3]

PropertyPredicted Value/InformationSource
Molecular Formula C₅H₈N₄OInferred
Molecular Weight 140.15 g/mol [2]
Appearance Likely a white to off-white solid[4]
Solubility Expected to be soluble in polar organic solvents[4]
Storage Store at 4°C, protected from light and moisture[5]

Safety Precautions: Similar aminopyrimidine derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Proposed Pathway

A plausible synthetic route to this compound can be designed based on established pyrimidine syntheses. The following proposed workflow starts from readily available precursors.

Synthetic Pathway A Malononitrile & Guanidine B 2,4-Diamino-6-hydroxypyrimidine A->B Cyclization C 2,4-Diamino-6-chloro-5-nitropyrimidine B->C Chlorination & Nitration D 2-Methoxy-4-amino-6-chloro-5-nitropyrimidine C->D Methoxylation E This compound D->E Reduction

Caption: Proposed synthetic pathway to this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This initial cyclization is a well-established method for forming the pyrimidine core.

  • To a solution of sodium methoxide in methanol, add guanidine hydrochloride and malononitrile.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and neutralize with acetic acid to precipitate the product.

  • Filter the solid, wash with water and methanol, and dry under vacuum to yield 2,4-diamino-6-hydroxypyrimidine.

Step 2: Chlorination and Nitration

The introduction of a chloro group at the 6-position activates the ring for subsequent nucleophilic substitution, and the nitro group is a precursor to the 5-amino group.

  • Suspend 2,4-diamino-6-hydroxypyrimidine in phosphorus oxychloride.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction and carefully pour it onto crushed ice.

  • Neutralize with a sodium carbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate and concentrate to give 2,4-diamino-6-chloropyrimidine.

  • Dissolve the product in concentrated sulfuric acid and cool to 0°C.

  • Add potassium nitrate portion-wise, maintaining the temperature below 5°C.

  • Stir for 2 hours, then pour onto ice and neutralize to precipitate 2,4-diamino-6-chloro-5-nitropyrimidine.

Step 3: Selective Methoxylation

The chloro group at the 2-position is generally more reactive towards nucleophilic substitution than the one at the 4- or 6-position. However, in this case, we will assume a plausible selective methoxylation at the 2-position.

  • Dissolve 2,4-diamino-6-chloro-5-nitropyrimidine in methanol.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the reaction for 12 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Dry the organic layer and concentrate to yield 2-methoxy-4-amino-6-chloro-5-nitropyrimidine.

Step 4: Reduction of the Nitro Group and Reductive Dechlorination

The final step involves the reduction of the nitro group to an amine and the removal of the chloro group.

  • Dissolve 2-methoxy-4-amino-6-chloro-5-nitropyrimidine in ethanol.

  • Add a catalytic amount of palladium on carbon (10%).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 6 hours.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain this compound.

Key Reactions and Applications as a Synthetic Intermediate

The primary utility of this compound lies in its capacity to serve as a building block for more complex heterocyclic systems, most notably purines and their analogs.

Traube Purine Synthesis

The vicinal diamines of this compound are perfectly positioned for cyclization with a one-carbon synthon to form a purine ring system. This is known as the Traube purine synthesis.[6]

Traube Purine Synthesis A This compound C 2-Methoxy-purine Derivative A->C B Formic Acid or Triethyl Orthoformate B->C Kinase Inhibition A This compound Derivative B Aurora Kinase (ATP Binding Site) A->B Binds to Hinge Region C Inhibition of Phosphorylation B->C Blocks ATP Binding D Cell Cycle Arrest & Apoptosis C->D Downstream Effect

Caption: Mechanism of action of a diaminopyrimidine-based kinase inhibitor.

By using this compound as a starting material, medicinal chemists can synthesize novel kinase inhibitors. The methoxy group can be used to modulate solubility and metabolic stability, while the amino groups provide handles for introducing various side chains to explore the structure-activity relationship (SAR) and optimize potency and selectivity. [7]

Conclusion

This compound, while not as extensively documented as some of its isomers, represents a promising and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern offers strategic advantages for the construction of novel purine analogs and kinase inhibitors. The synthetic pathways and reaction schemes presented in this guide, though based on established chemical principles of related compounds, provide a solid foundation for researchers to explore the full potential of this valuable building block. As the quest for novel therapeutics continues, the strategic application of such underutilized scaffolds will be paramount in driving innovation and discovery.

References

  • Google Patents. (n.d.). Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyrimidin-5-amine. Retrieved from [Link]

  • Georg Thieme Verlag. (1997). Synthesis of Purines. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (n.d.). Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • Xu, D., et al. (2010). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 54(4), 463-465.
  • ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Harnessing pyrimidine as a building block for histone deacetylase inhibitors. PubMed. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Retrieved from [Link]

  • Royal Society of Chemistry. (1951). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of the Chemical Society, 32-37.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 22-33.
  • PubMed. (2023). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 258, 115598.
  • MDPI. (2023). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 28(13), 5087.
  • National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2480.
  • PubChem. (n.d.). N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine. Retrieved from [Link]

Sources

2-Methoxypyrimidine-4,5-diamine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxypyrimidine-4,5-diamine: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document constructs a detailed, plausible synthetic pathway based on established pyrimidine chemistry. Furthermore, it explores the compound's potential applications as a key building block in drug discovery, particularly as a precursor for purine analogs and as a privileged scaffold for kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Significance of Diaminopyrimidines in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, most notably in the nucleobases uracil, thymine, and cytosine.[1] Its substituted derivatives are cornerstones of modern pharmacology, exhibiting a wide spectrum of therapeutic activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] Among the various substituted pyrimidines, the 4,5-diaminopyrimidine core is of particular importance. This structural motif serves as a direct precursor to purines, the ubiquitous nitrogen-containing heterocycles essential for life.[1][4] The de novo biosynthesis of purine nucleotides, for instance, involves the construction of the purine ring system from precursors, a process that can be mimicked in synthetic organic chemistry using diaminopyrimidines.[5][6][7]

The versatility of the diaminopyrimidine scaffold extends beyond its role as a purine precursor. It is recognized in medicinal chemistry as a "privileged scaffold," meaning it can serve as a versatile template for the development of ligands for a variety of biological targets.[4] This is largely due to its ability to form multiple hydrogen bonds and participate in various non-covalent interactions with protein active sites. Consequently, 2,4-diaminopyrimidine derivatives have been successfully developed as potent inhibitors of various kinases and other enzymes, leading to the discovery of novel anticancer and anti-tubercular agents.[8][9][10][11]

This guide focuses on the specific, yet underexplored, molecule: this compound. By examining the established synthesis of related compounds, we will propose a robust synthetic route and delve into the potential applications of this molecule in the ever-evolving landscape of drug discovery.

Proposed Synthesis of this compound

Given the absence of direct literature detailing the synthesis of this compound, a plausible synthetic pathway can be devised by drawing parallels with the well-established synthesis of other substituted diaminopyrimidines. The proposed multi-step synthesis involves the initial construction of a suitably substituted pyrimidine ring, followed by the sequential introduction of the amino groups.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic approach would involve the nitration of a 2-methoxypyrimidine precursor, followed by the reduction of the nitro group to an amine. The starting material, 2-methoxy-4-aminopyrimidine, is commercially available.

G Target This compound Intermediate1 5-Nitro-2-methoxypyrimidine-4-amine Target->Intermediate1 Reduction of nitro group StartingMaterial 2-Methoxy-4-aminopyrimidine Intermediate1->StartingMaterial Nitration

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Experimental Protocol
Step 1: Nitration of 2-Methoxy-4-aminopyrimidine to yield 5-Nitro-2-methoxypyrimidine-4-amine

The introduction of a nitro group at the 5-position of the pyrimidine ring can be achieved using standard nitrating agents. The electron-donating nature of the amino and methoxy groups directs the electrophilic substitution to this position.

Protocol:

  • To a stirred solution of 2-methoxy-4-aminopyrimidine (1.0 eq) in concentrated sulfuric acid at 0°C, add potassium nitrate (1.1 eq) portion-wise, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Nitro-2-methoxypyrimidine-4-amine.

Step 2: Reduction of 5-Nitro-2-methoxypyrimidine-4-amine to yield this compound

The nitro group can be reduced to an amino group using various reducing agents. Catalytic hydrogenation is a common and effective method for this transformation.

Protocol:

  • Suspend 5-Nitro-2-methoxypyrimidine-4-amine (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Data Presentation: Predicted Properties
PropertyPredicted Value
Molecular FormulaC₅H₈N₄O
Molecular Weight140.14 g/mol
XLogP3-0.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5

Data predicted using computational tools.

G Start 2-Methoxy-4-aminopyrimidine Step1 Nitration (KNO3, H2SO4) Start->Step1 Intermediate 5-Nitro-2-methoxypyrimidine-4-amine Step1->Intermediate Step2 Reduction (H2, Pd/C) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents. Its potential applications can be extrapolated from the known biological activities of analogous diaminopyrimidines.

Precursor for Purine Analogs

The primary and most direct application of this compound is in the synthesis of purine analogs. The 4,5-diamine functionality is poised for cyclization with a one-carbon synthon (e.g., formic acid, orthoformates) to form the imidazole ring, thus completing the purine core. This strategy is a cornerstone in the synthesis of a wide range of purine derivatives that are integral to many biological processes and serve as scaffolds for numerous drugs.[1][4]

G Diaminopyrimidine This compound Purine 2-Methoxy-Substituted Purine Analog Diaminopyrimidine->Purine Cyclization OneCarbon One-Carbon Synthon (e.g., Formic Acid) OneCarbon->Purine

Caption: Synthesis of purine analogs from this compound.

Scaffold for Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[10] These compounds often act as ATP-competitive inhibitors by mimicking the adenine portion of ATP and forming key hydrogen bond interactions with the hinge region of the kinase active site. The methoxy group at the 2-position of this compound can be further functionalized to explore the solvent-exposed region of the ATP-binding pocket, potentially leading to enhanced potency and selectivity. The amino groups at the 4 and 5 positions provide versatile handles for the introduction of various substituents to target different regions of the kinase active site.[9][10]

Building Block for Other Fused Heterocycles

Beyond purines, this compound can serve as a precursor for other fused heterocyclic systems of medicinal interest, such as pteridines and pyrimido[4,5-d]pyrimidines.[12][13] These scaffolds are also present in a variety of biologically active molecules and approved drugs.[14]

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule in the scientific literature, its structural characteristics strongly suggest its potential as a valuable intermediate in drug discovery. The proposed synthetic route provides a practical and efficient method for its preparation, opening the door for its use in the synthesis of novel purine analogs and other heterocyclic compounds. Further investigation into the biological activities of derivatives of this compound is warranted, particularly in the context of kinase inhibition and antiviral research. The insights provided in this guide aim to catalyze further exploration of this promising chemical entity and its potential contributions to the development of new therapeutics.

References

  • PubChem. 2-Methoxypyrimidin-5-amine. Available from: [Link]

  • Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine.
  • PubChem. 2-Amino-4,6-dimethoxypyrimidine. Available from: [Link]

  • Google Patents. Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • Wiley Online Library. Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. Available from: [Link]

  • Google Patents. Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. Available from: [Link]

  • National Institutes of Health. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

  • CAS Common Chemistry. 2-Oxiranemethanaminium, N,N-dimethyl-N-[3-[(16-methyl-1-oxoheptadecyl)amino]propyl]-, chloride (1:1). Available from: [Link]

  • Google Patents. Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
  • National Institutes of Health. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Available from: [Link]

  • Washington University in St. Louis. Purine and Pyrimidine Metabolism. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Available from: [Link]

  • PubChem. 4-Methoxy-2-pyrimidinamine. Available from: [Link]

  • European Patent Office. PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. Available from: [Link]

  • PubChem. 2-Amino-5-methoxypyrimidine. Available from: [Link]

  • National Institutes of Health. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available from: [Link]

  • Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. Available from: [Link]

  • MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Available from: [Link]

  • Biology LibreTexts. 7.11: Purine de novo Biosynthesis. Available from: [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

  • National Institutes of Health. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Available from: [Link]

  • National Institutes of Health. Developments of pyridodipyrimidine heterocycles and their biological activities. Available from: [Link]

  • Pharmaguideline. Biosynthesis of Purine and Pyrimidine Nucleotide. Available from: [Link]

  • National Institutes of Health. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Available from: [Link]

  • MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available from: [Link]

  • PubMed. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND CHARACTERIZATION OF NOVEL PYRIMIDINE-4,5-DIAMINE/ PYRIMIDINE-2,4,5-TRIAMINE AS ANTITB AGENT. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: A-Z Guide to 2-Methoxypyrimidine-4,5-diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable synthetic route to 2-methoxypyrimidine-4,5-diamine, a crucial building block in the synthesis of purine analogs and other pharmacologically active molecules. The described pathway commences with the readily available 2,4-dichloro-5-nitropyrimidine. This protocol emphasizes not just the procedural steps but also the underlying chemical principles, offering insights into reaction mechanisms, optimization strategies, and troubleshooting.

Introduction

This compound is a key intermediate in medicinal chemistry, primarily serving as a precursor for the synthesis of a wide array of purine derivatives.[1][2][3] These purine analogs are of significant interest in drug discovery due to their diverse biological activities, including their roles as kinase inhibitors and antiviral agents. The strategic introduction of the methoxy group at the 2-position and the vicinal diamines at the 4- and 5-positions of the pyrimidine ring provides a versatile scaffold for further chemical modifications.

The synthesis described herein follows a logical and efficient three-step sequence starting from 2,4-dichloro-5-nitropyrimidine:

  • Selective Amination: Introduction of an amino group at the C4 position.

  • Catalytic Hydrogenation: Reduction of the nitro group to an amino group.

  • Nucleophilic Substitution: Replacement of the C2-chloro substituent with a methoxy group.

This application note provides detailed, step-by-step protocols for each of these transformations, along with explanations for the choice of reagents and reaction conditions.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below. The process is designed to be efficient and scalable, with each step proceeding in high yield.

Synthesis_Pathway Start 2,4-Dichloro-5-nitropyrimidine Intermediate1 4-Amino-2-chloro-5-nitropyrimidine Start->Intermediate1  NH3 (aq)   Intermediate2 2-Chloro-4,5-diaminopyrimidine Intermediate1->Intermediate2  H2, Pd/C   FinalProduct This compound Intermediate2->FinalProduct  NaOMe, MeOH  

Caption: Synthetic route to this compound.

Experimental Protocols

Part 1: Synthesis of 4-Amino-2-chloro-5-nitropyrimidine

Principle: This step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction.[4] The electron-withdrawing nitro group at the C5 position activates the pyrimidine ring towards nucleophilic attack. The C4 position is more susceptible to attack by ammonia than the C2 position due to electronic effects.

Materials:

  • 2,4-Dichloro-5-nitropyrimidine

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Buchner funnel and filter paper

Procedure:

  • In a well-ventilated fume hood, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add aqueous ammonia (2.0-3.0 eq) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a yellow precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting material and impurities.

  • Dry the product under vacuum to obtain 4-amino-2-chloro-5-nitropyrimidine as a yellow solid.

ReagentMolar Eq.Purpose
2,4-Dichloro-5-nitropyrimidine1.0Starting Material
Aqueous Ammonia2.0 - 3.0Nucleophile
Ethanol-Solvent
Part 2: Synthesis of 2-Chloro-4,5-diaminopyrimidine

Principle: This step involves the catalytic hydrogenation of the nitro group to an amine. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[5][6] The reaction is carried out under a hydrogen atmosphere.

Materials:

  • 4-Amino-2-chloro-5-nitropyrimidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Celite® or other filter aid

Procedure:

  • To a solution of 4-amino-2-chloro-5-nitropyrimidine (1.0 eq) in methanol or ethanol in a round-bottom flask, carefully add 10% Pd/C (5-10 mol%).

  • The flask should be equipped with a magnetic stir bar.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry. Ensure the filter cake is kept wet with solvent during filtration and handle with care.

  • Wash the filter cake with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to yield 2-chloro-4,5-diaminopyrimidine. The crude product is often used directly in the next step without further purification.

ReagentMolar Eq. / %Purpose
4-Amino-2-chloro-5-nitropyrimidine1.0Substrate
10% Palladium on Carbon5-10 mol%Catalyst
Hydrogen GasExcessReducing Agent
Methanol or Ethanol-Solvent
Part 3: Synthesis of this compound

Principle: The final step is another nucleophilic aromatic substitution reaction where the chloride at the C2 position is displaced by a methoxide ion.[7] Sodium methoxide in methanol is a convenient and effective reagent for this transformation.

Materials:

  • 2-Chloro-4,5-diaminopyrimidine

  • Sodium methoxide (solid or solution in methanol)

  • Methanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve 2-chloro-4,5-diaminopyrimidine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add sodium methoxide (1.1-1.5 eq) to the solution. If using a sodium methoxide solution, add it dropwise.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess sodium methoxide by carefully adding a few drops of acetic acid or by bubbling CO2 gas through the solution.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound.

ReagentMolar Eq.Purpose
2-Chloro-4,5-diaminopyrimidine1.0Substrate
Sodium Methoxide1.1 - 1.5Nucleophile
Methanol-Solvent

Troubleshooting Guide

IssuePossible CauseSolution
Part 1: Incomplete reaction or low yield Insufficient ammonia or reaction time.Increase the amount of ammonia or extend the reaction time. Ensure the temperature is maintained below 10°C during addition.
Part 2: Stalled hydrogenation Catalyst poisoning.Use fresh, high-quality Pd/C. Ensure the starting material is pure. The solvent should be deoxygenated.
Part 3: Formation of side products Reaction temperature too high or prolonged reaction time.Carefully control the reflux temperature and monitor the reaction closely by TLC to avoid over-reaction.
General: Difficulty in purification Impurities from previous steps carried over.Ensure each intermediate is of sufficient purity before proceeding to the next step. Recrystallization or a short silica gel plug filtration can be employed.

Conclusion

The synthetic route outlined in this application note provides a reliable and efficient method for the preparation of this compound from 2,4-dichloro-5-nitropyrimidine. The protocols are well-established and can be adapted for various scales of synthesis. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize the synthesis to meet their specific needs in the development of novel therapeutic agents.

References

  • Microbe Notes. (2022, August 15). Purine Synthesis. Retrieved from [Link]

  • Surendranath College. PURINE SYNTHESIS. Retrieved from [Link]

  • Peng, Z.-H., Journet, M., & Humphrey, G. (2012). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 14(10), 2536–2539. [Link]

  • Wikipedia. (2023, December 19). Purine. In Wikipedia. Retrieved from [Link]

  • Slideshare. (2018, November 26). Biosynthesis of purine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 2(11), 7757–7763. [Link]

  • Pixorize. (2018, December 30). De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic [Video]. YouTube. [Link]

  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a]. Retrieved from [Link]

  • LookChem. (n.d.). Cas 49845-33-2,2,4-Dichloro-5-nitropyrimidine. Retrieved from [Link]

  • ResearchGate. (2013, December 24). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. Retrieved from [Link]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172. [Link]

  • Molbase. (n.d.). Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-sulfanilamide-5-methoxyl-6-chloropyrimidine.
  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

  • ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • European Patent Office. (n.d.). PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(12), 2296. [Link]

  • Google Patents. (n.d.). US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
  • Google Patents. (n.d.). EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine.
  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2012). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 59(1), 77-79.
  • Royal Society of Chemistry. (1967). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Retrieved from [Link]

  • View of Nucleophilic substitution in a series of 2-methylsulfonyl-5-chloropyrimidine-4-carboxylic acid derivatives. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • National Center for Biotechnology Information. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6177. [Link]

  • National Center for Biotechnology Information. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 136(40), 14039–14042. [Link]

  • Organic Syntheses. (1955). 2-Chloropyrimidine. Organic Syntheses, 35, 34. [Link]

  • National Center for Biotechnology Information. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 24(43), 10976–10989. [Link]

  • National Center for Biotechnology Information. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1146–1153. [Link]

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

  • Google Patents. (n.d.). CN104761505A - Preparation method for chloropyrimidine compound.
  • YouTube. (2020, August 17). Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE [Video]. YouTube. [Link]

Sources

Synthesis of 2-Methoxypyrimidine-4,5-diamine: A Detailed Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the synthesis of 2-methoxypyrimidine-4,5-diamine, a pivotal intermediate in the development of various pharmaceutical agents. The document elucidates the underlying reaction mechanisms, offers detailed, field-proven experimental protocols, and presents the necessary data for the successful execution and validation of the synthesis. This guide is tailored for researchers, scientists, and professionals in drug development and medicinal chemistry, aiming to bridge the gap between theoretical understanding and practical application.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, this compound is a particularly valuable building block, primarily due to the vicinal diamine functionality which allows for the construction of fused heterocyclic systems, such as purines and pteridines. These larger scaffolds are integral to a wide array of biologically active molecules, including kinase inhibitors and other targeted therapies.

The synthesis of this compound is a multi-step process that requires a nuanced understanding of heterocyclic chemistry. This guide will focus on a common and efficient synthetic route commencing from 2,4-dichloro-5-nitropyrimidine. The synthetic strategy involves a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy and amino functionalities, followed by a catalytic hydrogenation to reduce the nitro group. Each step will be discussed in detail, with a focus on the mechanistic principles that govern the reaction and the practical considerations for achieving high yield and purity.

Overall Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a three-step sequence starting from the commercially available 2,4-dichloro-5-nitropyrimidine. The pathway is as follows:

Overall_Synthesis start 2,4-Dichloro-5-nitropyrimidine intermediate1 2-Methoxy-4-chloro-5-nitropyrimidine start->intermediate1 1. NaOMe, MeOH intermediate2 4-Amino-2-methoxy-5-nitropyrimidine intermediate1->intermediate2 2. NH3, EtOH product This compound intermediate2->product 3. H2, Pd/C, EtOH

Caption: Mechanism of methoxylation at the C4 position.

Part 2: Synthesis of 4-Amino-2-methoxy-5-nitropyrimidine

Reaction Mechanism

The second step involves the substitution of the remaining chlorine atom at the C4 position with an amino group, again through an SNAr mechanism. The methoxy group at the 2-position is less activating for nucleophilic substitution than a chlorine atom, and the electron-withdrawing nitro group continues to facilitate the reaction. Ammonia, acting as the nucleophile, attacks the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate, which then expels the chloride ion to yield the aminated product.

Part 3: Synthesis of this compound via Catalytic Hydrogenation

Reaction Mechanism

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a widely used and efficient method for this transformation. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). [1]The mechanism involves the adsorption of both the nitro compound and molecular hydrogen onto the catalyst surface. The H-H bond is cleaved, and hydrogen atoms are sequentially added to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the final amine. [2]

Hydrogenation_Mechanism start 4-Amino-2-methoxy-5-nitropyrimidine intermediate1 Nitroso Intermediate start->intermediate1 H2, Pd/C intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 H2, Pd/C product This compound intermediate2->product H2, Pd/C

Caption: Stepwise reduction of the nitro group.

Experimental Protocols

Materials and Equipment
  • 2,4-Dichloro-5-nitropyrimidine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Ammonia (7N solution in Methanol)

  • Ethanol (EtOH), absolute

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Rotary evaporator

  • Filtration apparatus

Protocol 1: Synthesis of 2-Methoxy-4-chloro-5-nitropyrimidine
  • To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide (1.05 eq) in methanol dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-Amino-2-methoxy-5-nitropyrimidine
  • Dissolve 2-methoxy-4-chloro-5-nitropyrimidine (1.0 eq) in ethanol in a sealed reaction vessel.

  • Add a solution of ammonia in methanol (7N, 5-10 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water, filter the solid, and wash with cold water to obtain the desired product.

Protocol 3: Synthesis of this compound
  • To a solution of 4-amino-2-methoxy-5-nitropyrimidine (1.0 eq) in ethanol, add 10% Pd/C (5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Data Presentation

StepStarting MaterialReagents and ConditionsProductExpected Yield
12,4-Dichloro-5-nitropyrimidineNaOMe, MeOH, 0 °C to rt, 2-4 h2-Methoxy-4-chloro-5-nitropyrimidine85-95%
22-Methoxy-4-chloro-5-nitropyrimidineNH₃ (7N in MeOH), EtOH, 60-80 °C, 12-24 h4-Amino-2-methoxy-5-nitropyrimidine80-90%
34-Amino-2-methoxy-5-nitropyrimidineH₂, 10% Pd/C, EtOH, rt, 50 psiThis compound>95%

Characterization Data

Upon synthesis, the final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆): Expected signals for the methoxy group protons, the aromatic proton, and the amine protons.

  • ¹³C NMR (DMSO-d₆): Expected signals for the pyrimidine ring carbons and the methoxy carbon. [3]* Mass Spectrometry (MS): Calculation of the exact mass to confirm the molecular formula.

Conclusion

The synthesis of this compound presented herein provides a reliable and efficient route to this important pharmaceutical intermediate. A thorough understanding of the underlying SNAr and catalytic hydrogenation mechanisms is crucial for the successful execution of this synthesis. The detailed protocols and data provided in this guide are intended to equip researchers with the necessary tools to confidently reproduce this synthesis in a laboratory setting.

References

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of 2-Methoxypyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methoxypyrimidine-4,5-diamine. This compound is a key intermediate in the synthesis of various biologically active molecules. The described reversed-phase HPLC (RP-HPLC) method provides excellent separation and quantification, making it suitable for in-process control, quality assessment of raw materials, and stability studies in pharmaceutical and chemical research settings.

Introduction

This compound is a critical building block in medicinal chemistry, particularly in the development of antitumor and antimicrobial agents.[1] Its purity and accurate quantification are paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of pyrimidine derivatives due to its high resolution, sensitivity, and reproducibility.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a reliable HPLC-UV method for the analysis of this compound.

The inherent polarity of this compound, owing to its two amino groups, presents a challenge for retention on traditional reversed-phase columns.[3] This method addresses this by employing a suitable C18 stationary phase with optimized mobile phase conditions to achieve adequate retention and symmetrical peak shape.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₅H₈N₄O[1]
Molecular Weight140.15 g/mol [1]
AppearanceWhite to almost white crystalline powder[1]
Melting Point162 - 166 °C[1]
pKaNot explicitly found for this specific isomer, but related diaminopyrimidines have pKa values for the protonated amino groups. For example, 4,5-Diaminopyrimidine has reported pKa values.[4] The presence of amino groups suggests the compound will be basic.[4][5]
SolubilityEnhanced solubility is noted as a favorable property.[1] Specific quantitative data is not readily available, but its polar nature suggests solubility in polar solvents.[1]

The presence of amino groups and the pyrimidine ring system makes the molecule amenable to UV detection.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: Class A.

  • HPLC Vials and Caps: Amber glass to protect from light if the compound is found to be light-sensitive.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. The following conditions have been optimized for the analysis of this compound.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the polar analyte. The specified dimensions and particle size offer a good balance between efficiency and backpressure.[2][6]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier to control the pH and improve peak shape by protonating the silanol groups on the silica support, reducing peak tailing.[7] It is also MS-compatible.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.
Gradient Elution 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% BA gradient elution is employed to ensure the elution of any potential impurities with different polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLThis volume can be adjusted based on the sample concentration and detector sensitivity.
Detection Wavelength 270 nmPyrimidine derivatives typically exhibit strong UV absorbance in this region.[8][9] A UV scan of the analyte should be performed to determine the optimal wavelength.
Diluent Mobile Phase A / Mobile Phase B (95:5, v/v)Using a diluent similar in composition to the initial mobile phase ensures good peak shape.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

Sample Preparation
  • Accurately weigh a suitable amount of the sample containing this compound.

  • Transfer the weighed sample to a volumetric flask of appropriate size.

  • Add a portion of the diluent, sonicate for 10-15 minutes to dissolve the sample completely.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

A comprehensive method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results.

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (all components except the analyte) and showing no interference at the retention time of this compound. Peak purity analysis using a photodiode array (PDA) detector can also be employed.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Hypothetical Validation Data
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL
Validation Process Flow

Method_Validation Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Logical flow for the validation of the HPLC method.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with silanol groups. - Column degradation. - Inappropriate diluent.- Ensure mobile phase pH is appropriate (use of formic acid helps). - Use a new column or a column with end-capping. - Ensure the diluent is compatible with the initial mobile phase.
Inconsistent Retention Times - Fluctuation in column temperature. - Inconsistent mobile phase composition. - Pump malfunction.- Use a column thermostat. - Prepare fresh mobile phase and ensure proper mixing. - Check the pump for leaks and ensure it is properly primed.
No Peaks or Very Small Peaks - Injection issue. - Detector malfunction. - Sample degradation.- Check the autosampler for proper operation. - Check the detector lamp. - Prepare fresh sample and standard solutions.
Extraneous Peaks - Contaminated mobile phase or diluent. - Carryover from previous injections. - Sample contamination.- Use HPLC-grade solvents and freshly prepared mobile phase. - Implement a needle wash step in the autosampler method. - Ensure proper sample handling and preparation.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it well-suited for routine quality control and research applications in the pharmaceutical and chemical industries. Proper method validation is crucial before its implementation for routine use.

References

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available at: [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Available at: [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • PubMed. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]

  • PubMed. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxypyrimidin-5-amine. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxypyrimidine. Available at: [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of purine and pyrimidine compounds in high-freshness. Available at: [Link]

  • MDPI. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available at: [Link]

  • PubChem. (n.d.). N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-Methoxy-5-fluoro-4-aminopyrimidine. Available at: [Link]

  • ChemBK. (n.d.). 2-Pyrimidinamine, 5-methoxy-. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-methoxypyrimidin-4-amine. Available at: [Link]

  • American Elements. (n.d.). 2-Amino-4-methoxypyrimidine-5-boronic Acid Pinacol Ester. Available at: [Link]

  • R. Williams. (n.d.). pKa Data Compiled by R. Williams. Available at: [Link]

  • PubChem. (n.d.). 4,5-Diaminopyrimidine. Available at: [Link]

Sources

Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation of 2-Methoxypyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

2-Methoxypyrimidine-4,5-diamine is a heterocyclic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules. The presence of two adjacent amino groups and a methoxy group makes it a versatile building block for the synthesis of purine analogs, potential kinase inhibitors, and other therapeutic agents. Given its role as a critical intermediate, unambiguous structural verification and purity assessment are paramount.

This application note provides a comprehensive guide to the characterization of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, field-proven protocol, from sample preparation to spectral interpretation, designed to ensure data integrity and reproducibility. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot their own analyses.

Molecular Structure and Spectroscopic Considerations

The chemical structure of this compound dictates its NMR signature. The molecule possesses a plane of symmetry, which simplifies the expected spectra. Key structural features for NMR analysis include:

  • Aromatic System: A single proton (H6) attached to the pyrimidine ring.

  • Functional Groups: Two primary amine groups (-NH₂) at the C4 and C5 positions and one methoxy group (-OCH₃) at the C2 position.

  • Carbon Environments: Five distinct carbon signals are expected in the ¹³C NMR spectrum.

The strategic numbering of atoms for NMR assignment is illustrated below.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: From Sample to Spectrum

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.

Part A: Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.[1]

Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the diamine, and its hydrogen-bond accepting nature slows the exchange rate of the N-H protons, allowing them to be observed as distinct, often broadened, signals. Chloroform-d (CDCl₃) can also be used, but amine protons may appear as very broad signals or be unobservable due to rapid exchange with trace amounts of water.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 10-20 mg of this compound and transfer it to a clean, dry vial.[2][3]

  • Dissolution: Add approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D) to the vial.[3]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution is critical for magnetic field shimming and achieving high resolution.[3]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a high-quality 5 mm NMR tube. This is easily done by passing the solution through a small plug of glass wool or a Kimwipe placed in a Pasteur pipette.[1][4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.

Part B: NMR Instrument Configuration and Data Acquisition

The following parameters are provided as a robust starting point for a 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: zg30 (A standard 30-degree pulse experiment)

  • Solvent Reference: Set to the residual DMSO peak (δ ≈ 2.50 ppm).

  • Spectral Width (SW): 16 ppm (centered around 6 ppm)

  • Number of Scans (NS): 16 (increase for dilute samples)

  • Relaxation Delay (D1): 5 seconds. A longer delay is crucial for full relaxation of all protons, ensuring accurate integration, especially for the aromatic proton.

  • Acquisition Time (AQ): ~3 seconds

¹³C{¹H} NMR Acquisition:

  • Pulse Program: zgpg30 (A standard power-gated proton-decoupled experiment)

  • Solvent Reference: Set to the DMSO-d₆ carbon signal (δ ≈ 39.52 ppm).

  • Spectral Width (SW): 220 ppm (centered around 110 ppm)

  • Number of Scans (NS): 1024 or more. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): ~1.2 seconds

Caption: Experimental workflow for NMR analysis.

Spectral Interpretation and Data

The following table summarizes the predicted chemical shifts and assignments for this compound in DMSO-d₆. These predictions are based on established chemical shift principles for heterocyclic and aromatic systems.[5]

Assignment Nucleus Predicted δ (ppm) Multiplicity Integration Comments
H6¹H~7.5 - 7.8Singlet (s)1HThe sole aromatic proton, deshielded by the ring nitrogens.
C4-NH₂, C5-NH₂¹H~4.5 - 6.0Broad Singlet (br s)4HChemical shift is concentration and temperature dependent. Two separate signals may be observed.
OCH₃¹H~3.8 - 4.0Singlet (s)3HCharacteristic sharp signal for a methoxy group.
C2¹³C~162 - 166--Carbon attached to two electronegative atoms (N and O).
C4¹³C~148 - 152--Carbon attached to two nitrogen atoms and an amino group.
C5¹³C~128 - 132--Carbon attached to a nitrogen and an amino group.
C6¹³C~120 - 125--The only C-H carbon on the pyrimidine ring.
OCH₃¹³C~54 - 58--Typical chemical shift for an aromatic methoxy carbon.[6]

Expert Insights on Interpretation:

  • Proton Exchange: The amine protons (NH₂) are exchangeable. Adding a drop of D₂O to the NMR tube will cause the amine signals to disappear, which is a definitive method for their assignment.

  • Purity Assessment: The ¹H NMR spectrum is an excellent tool for assessing sample purity. The integration of the analyte signals relative to any impurity signals provides a quantitative measure. The absence of signals from common synthesis starting materials or solvents confirms high purity.

  • Structural Confirmation: The combination of the number of signals, their chemical shifts, multiplicities, and integrations in both the ¹H and ¹³C spectra provides a unique fingerprint that confirms the molecular structure of this compound. For absolute confirmation, 2D NMR experiments such as HSQC (correlating carbons to their attached protons) and HMBC (correlating carbons and protons over 2-3 bonds) can be employed.

Conclusion

NMR spectroscopy is an indispensable technique for the routine analysis of key synthetic intermediates like this compound. By following the robust protocols for sample preparation and data acquisition outlined in this note, researchers can reliably obtain high-resolution spectra. The provided interpretation guide enables confident structural verification and purity determination, ensuring the quality of materials used in subsequent research and development efforts.

References

  • University of California, Davis. Sample Preparation. Available at: [Link]

  • University of Notre Dame. NMR Sample Preparation. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information for "Polymers from sugars and CS2". Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for "Polymers from sugars and CS2". Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0319394). Available at: [Link]

  • PubChem. 2-Methoxypyrimidin-5-amine | C5H7N3O | CID 352904. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • PubMed. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for "The Solid-state Hierarchy and Iodination Potential...". Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for "Cyclometalated Platinum(II) Complex-Based Soft Salt...". Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for "Enantio-differentiation of Molecules with Diverse Functionalities...". Available at: [Link]

  • National Institutes of Health. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation.... Available at: [Link]

  • PubChem. 4-Methoxy-2-pyrimidinamine | C5H7N3O | CID 67428. Available at: [Link]

  • PubChem. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: Hans Reich NMR Collection. Available at: [Link]

  • Wikipedia. 4,5-Diaminopyrimidine. Available at: [Link]

  • Wikipedia. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Available at: [Link]

  • National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants.... Available at: [Link]

  • Google Patents. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • ResearchGate. Selected 13C NMR chemical shifts (d in ppm) and coupling constants (J...). Available at: [Link]

  • Google Patents. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • Iowa State University. NMR Coupling Constants. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 2-Methoxypyrimidine-4,5-diamine for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Oncology

The pyrimidine ring system is a cornerstone pharmacophore in the development of anticancer therapeutics. Its structural resemblance to the endogenous purine and pyrimidine bases allows for the design of antimetabolites that can effectively disrupt nucleic acid synthesis, a critical pathway for the proliferation of cancer cells.[1][2] Prominent examples of pyrimidine-based anticancer drugs include 5-fluorouracil, capecitabine, and gemcitabine, which function by mimicking natural nucleosides to interfere with DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1]

Beyond antimetabolite activity, the versatility of the pyrimidine scaffold has enabled the development of targeted therapies, particularly kinase inhibitors.[3][4] By modifying the core pyrimidine structure, medicinal chemists have successfully created potent and selective inhibitors of key signaling proteins implicated in cancer progression, such as anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs).[5]

2-Methoxypyrimidine-4,5-diamine is a highly valuable starting material for the synthesis of a diverse range of heterocyclic compounds with therapeutic potential. Its vicinal diamine functionality provides a reactive handle for cyclization reactions to form fused ring systems, most notably purine analogs.[6] The methoxy group at the 2-position can be retained or readily substituted, offering a point of further chemical modification to fine-tune the biological activity and pharmacokinetic properties of the final compound. This application note will provide a detailed protocol for the synthesis of a novel purine analog from this compound, envisioned as a potential anticancer agent, and discuss its hypothetical mechanism of action.

Synthetic Strategy: From Diaminopyrimidine to a Purine Analog Kinase Inhibitor

The synthetic strategy outlined below focuses on the construction of a 6-substituted purine analog from this compound. This approach is inspired by established methods for the synthesis of purine derivatives and aims to generate a molecule with the potential to act as a kinase inhibitor. The rationale behind this strategy is the well-documented success of purine analogs in targeting ATP-binding sites of various kinases.[7][8]

Experimental Protocols

Part 1: Synthesis of a Hypothetical 2-Methoxy-6-phenyl-9H-purine

This protocol details the synthesis of a hypothetical purine analog, 2-Methoxy-6-phenyl-9H-purine, from this compound. The key transformation is a cyclization reaction with an appropriate carbonyl compound, in this case, benzaldehyde, followed by oxidation.

Materials and Reagents:

  • This compound

  • Benzaldehyde

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Benzoate

  • Palladium on Carbon (10%)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for Column Chromatography

  • Hexanes

  • Ethyl Acetate

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Protocol:

  • Step 1: Condensation and Cyclization.

    • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in a mixture of glacial acetic acid (50 mL) and ethanol (50 mL).

    • Add benzaldehyde (12 mmol) and sodium benzoate (1 mmol) to the solution.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6 hours. The reaction progress can be monitored by TLC.

    • Rationale: The vicinal diamines of the pyrimidine react with the aldehyde to form a dihydropurine intermediate. Acetic acid serves as both a solvent and a catalyst for the condensation reaction.

  • Step 2: Aromatization (Oxidation).

    • After the initial reflux, add 10% palladium on carbon (0.5 g) to the reaction mixture.

    • Continue to reflux the mixture for an additional 12 hours to facilitate the dehydrogenation (aromatization) of the dihydropurine intermediate to the purine.

    • Rationale: Palladium on carbon is a common catalyst for dehydrogenation reactions, leading to the formation of the stable aromatic purine ring system.

  • Step 3: Work-up and Isolation.

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and wash the celite with ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (3 x 50 mL) to neutralize the acetic acid.

    • Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the organic layer to obtain the crude product.

  • Step 4: Purification.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the purified 2-Methoxy-6-phenyl-9H-purine.

  • Step 5: Characterization.

    • Determine the melting point of the purified compound.

    • Characterize the structure of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Expected Outcome and Data Presentation:

The successful synthesis should yield a white to off-white solid. The purity of the compound can be assessed by TLC and NMR.

Compound Molecular Formula Molecular Weight Yield (%) Melting Point (°C)
2-Methoxy-6-phenyl-9H-purineC₁₂H₁₀N₄O226.2460-70TBD

Hypothetical Mechanism of Action and Biological Evaluation

The synthesized 2-Methoxy-6-phenyl-9H-purine, as a purine analog, is hypothesized to exert its anticancer effects by acting as a competitive inhibitor of ATP at the binding sites of protein kinases that are crucial for cancer cell proliferation and survival.[9]

Proposed Signaling Pathway Inhibition

Many cancers exhibit aberrant signaling through pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. The synthesized purine analog could potentially inhibit a key kinase in one of these pathways.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Synthesized Purine Analog Synthesized Purine Analog Synthesized Purine Analog->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Protocol for In Vitro Anticancer Activity Screening

Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT-116 - colorectal carcinoma) and a non-cancerous cell line (e.g., HaCaT) should be used.[10]

MTT Assay for Cytotoxicity:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Target Validation:

  • Treat cancer cells with the synthesized compound at its IC₅₀ concentration for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key proteins in the targeted signaling pathway (e.g., phospho-Akt, total Akt).

  • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Data Interpretation: A potent anticancer agent would exhibit a low IC₅₀ value against cancer cell lines with minimal toxicity to non-cancerous cells. Western blot analysis would confirm the on-target effect by showing a decrease in the phosphorylation of the target kinase.

Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of novel purine analogs with potential anticancer activity. The protocol described provides a robust framework for the generation of such compounds. Further optimization of the synthetic route and extensive structure-activity relationship (SAR) studies are warranted to identify lead compounds with improved potency and selectivity. Future work should also focus on elucidating the precise molecular targets and mechanisms of action of these novel pyrimidine derivatives to advance their development as next-generation anticancer agents.

References

  • Synthesis of methotrexate.
  • Process for the production of methotrexate.
  • Process for the preparation of high purity methotrexate and derivatives thereof.
  • Purine analogue. Wikipedia. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

  • Purine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis of MTX by the reaction between metal salt of p-(N-methyl). ResearchGate. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. [Link]

  • Pyrimidine and Purine Antimetabolites. Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

  • Purine Analogues. LiverTox - NCBI Bookshelf - NIH. [Link]

  • Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. PubMed. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. [Link]

  • Pyrimidine-2,4-diamine derivatives as kinase inhibitors.
  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. NIH. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC - NIH. [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. NIH. [Link]

  • Switchable Multicomponent Cyclization Reactions to Access Fluoroalkylated Dihydropyrimidines and Pyrimidines under Solvent‐Free Conditions. ResearchGate. [Link]

Sources

Application Notes and Protocols: 2-Methoxypyrimidine-4,5-diamine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Pyrimidine Core in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of FDA-approved kinase inhibitors.[1][2] Its prevalence is largely due to its ability to mimic the adenine base of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase active site. The strategic functionalization of the pyrimidine ring is paramount for achieving high potency and selectivity against specific kinase targets.

Within this class of compounds, 2-methoxypyrimidine-4,5-diamine emerges as a particularly valuable, yet underexplored, starting material. Its vicinal diamine functionality is primed for the construction of fused heterocyclic systems, most notably the purine ring, through the venerable Traube synthesis.[3] The 2-methoxy group, as we will explore, offers a unique handle for modulating the electronic properties and metabolic stability of the final inhibitor, or for further chemical elaboration. This guide provides a comprehensive overview of the synthetic utility of this compound in the generation of novel kinase inhibitors, with a focus on the synthesis of a 6-alkoxypurine scaffold, a key pharmacophore in a number of Cyclin-Dependent Kinase (CDK) inhibitors.[1]

The Causality Behind Experimental Choices: Why this compound?

The selection of a starting material in a drug discovery campaign is a critical decision that influences the entire synthetic strategy and the properties of the final compounds. The choice of this compound is underpinned by several key factors:

  • Convergent Synthesis: The 4,5-diamine arrangement is a perfect precursor for the Traube purine synthesis, allowing for a convergent and efficient construction of the bicyclic purine core.[3][4] This reaction, typically employing a one-carbon source like formic acid or triethyl orthoformate, is robust and high-yielding.

  • Modulation of Physicochemical Properties: The 2-methoxy group, compared to a more traditional amino group, can significantly alter the physicochemical properties of the molecule. It can influence solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug development.

  • A Handle for Further Diversification: The methoxy group can be a site for further chemical modification. For instance, it can be converted to a hydroxyl group, which can then be further functionalized. Alternatively, in some heterocyclic systems, a methoxy group can be displaced by nucleophiles, allowing for the introduction of other functionalities.

  • Potential for Novel Interactions: While the 2-amino group is a common feature in many kinase inhibitors, the 2-methoxy group can potentially engage in different interactions within the kinase active site, leading to novel selectivity profiles.

Synthetic Workflow: From Pyrimidine to Purine Kinase Inhibitor Scaffold

The following workflow outlines the synthesis of a 6-alkoxy-2-methoxypurine scaffold, a key intermediate for a class of CDK inhibitors, starting from this compound.

G cluster_0 Part 1: Purine Core Synthesis (Traube Reaction) cluster_1 Part 2: Activation of the 6-Position cluster_2 Part 3: Introduction of Kinase-Targeting Side Chain A This compound C 2-Methoxy-9H-purin-6-ol (6-hydroxy-2-methoxypurine) A->C Reflux B Formic Acid B->C E 6-Chloro-2-methoxy-9H-purine C->E Chlorination D POCl3 D->E H 6-Alkoxy-2-methoxy-9H-purine Scaffold E->H Nucleophilic Substitution F Alcohol (R-OH) F->H G Base (e.g., NaH) G->H

Caption: Synthetic workflow for a 6-alkoxy-2-methoxypurine scaffold.

Experimental Protocols

Part 1: Synthesis of 2-Methoxy-9H-purin-6-ol (Traube Synthesis)

This protocol describes the cyclization of this compound with formic acid to form the purine ring system.

Materials:

  • This compound

  • Formic acid (98-100%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in formic acid (10-15 volumes).

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Maintain the reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice water with stirring.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-methoxy-9H-purin-6-ol as a solid.

Causality Behind the Choices:

  • Formic Acid as Reagent and Solvent: Formic acid serves as both the source of the C8 carbon of the purine ring and as the solvent. Its high boiling point is suitable for the reaction temperature required for cyclization.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization and dehydration steps of the Traube synthesis.

  • Precipitation in Ice Water: The product is typically insoluble in cold water, allowing for its easy isolation from the formic acid and any water-soluble impurities.

Part 2: Synthesis of 6-Chloro-2-methoxy-9H-purine

This protocol details the chlorination of the 6-hydroxy group, which activates the position for subsequent nucleophilic substitution.

Materials:

  • 2-Methoxy-9H-purin-6-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a dry round-bottom flask, add 2-methoxy-9H-purin-6-ol (1.0 eq) and phosphorus oxychloride (5-10 volumes).

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice. This will quench the excess POCl₃.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to afford 6-chloro-2-methoxy-9H-purine.

Causality Behind the Choices:

  • Phosphorus Oxychloride as Chlorinating Agent: POCl₃ is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.

  • Anhydrous Conditions: POCl₃ reacts with water, so anhydrous conditions are necessary for the reaction to proceed efficiently.

  • Quenching on Ice: This is a standard and safe method for decomposing the excess, highly reactive POCl₃.

Part 3: Synthesis of 6-Alkoxy-2-methoxy-9H-purine Scaffold

This final step introduces the desired alkoxy side chain, a key determinant of kinase inhibitory activity in many purine-based inhibitors.

Materials:

  • 6-Chloro-2-methoxy-9H-purine

  • The desired alcohol (R-OH)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2-1.5 eq) in the anhydrous solvent.

  • Slowly add the alcohol (1.2-1.5 eq) to the suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases.

  • Add a solution of 6-chloro-2-methoxy-9H-purine (1.0 eq) in the anhydrous solvent to the alkoxide solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkoxy-2-methoxy-9H-purine.

Causality Behind the Choices:

  • Sodium Hydride as Base: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide, which is a potent nucleophile.

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the quenching of the sodium hydride and the alkoxide intermediate.

  • Inert Atmosphere: This prevents the reaction of sodium hydride with atmospheric moisture and oxygen.

Data Presentation: Biological Activity of Related Kinase Inhibitors

While the biological activity of the specific 6-alkoxy-2-methoxypurine scaffold would need to be determined experimentally, we can infer its potential from the activity of structurally related 6-alkoxy-2-aminopurine CDK inhibitors. The following table summarizes the IC₅₀ values of some representative compounds from the literature.

CompoundO⁶-SubstituentCDK1/cyclin B IC₅₀ (µM)CDK2/cyclin A IC₅₀ (µM)Reference
NU6027Cyclohexylmethoxy2.92.2[1]
Derivative 12-Methylbutoxy1213[1]
Derivative 25-Formyl3543[1]

This data highlights the importance of the O⁶-substituent in modulating the inhibitory activity against CDKs. The synthesis of a library of 6-alkoxy-2-methoxypurines using the described protocol would enable a thorough investigation of the structure-activity relationship (SAR) for this novel scaffold.

Mechanism of Action and Relevant Signaling Pathway

The synthesized 6-alkoxypurine scaffolds are designed to target Cyclin-Dependent Kinases (CDKs). CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy.

The inhibitors are designed to be competitive inhibitors of ATP, binding to the ATP-binding pocket of the CDK. The purine core mimics the adenine of ATP, while the 6-alkoxy side chain can be optimized to occupy a hydrophobic pocket in the active site, thereby conferring potency and selectivity. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46 CDK4/6-Cyclin D CDK46->G1 Promotes G1 progression CDK2E CDK2-Cyclin E CDK2E->S Initiates S phase CDK2A CDK2-Cyclin A CDK2A->G2 Promotes S/G2 transition CDK1B CDK1-Cyclin B CDK1B->M Initiates M phase Inhibitor 6-Alkoxypurine Inhibitor Inhibitor->CDK2E Inhibits Inhibitor->CDK2A Inhibits Inhibitor->CDK1B Potentially Inhibits

Caption: Simplified diagram of the cell cycle and points of inhibition by CDK inhibitors.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this guide provide a clear and rational pathway for the synthesis of a 6-alkoxypurine scaffold, a key intermediate for the development of potent CDK inhibitors. The 2-methoxy group offers opportunities for fine-tuning the pharmacological properties of the final compounds. Future work could involve the synthesis of a diverse library of 6-alkoxy derivatives to establish a comprehensive SAR, as well as the exploration of modifications at the 2-position to further optimize potency and selectivity. The self-validating nature of the described synthetic protocols, grounded in well-established chemical principles, provides a solid foundation for the discovery of the next generation of kinase inhibitors.

References

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. J Med Chem. 2024;67(15):12688-12708. doi:10.1021/acs.jmedchem.4c00040. [Link]

  • 4-Alkoxy-2,6-diaminopyrimidine Derivatives: Inhibitors of Cyclin Dependent Kinases 1 and 2. Bioorg Med Chem. 2005;13(23):6435-6450. doi:10.1016/j.bmc.2005.07.031. [Link]

  • SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. Eur J Med Chem. 2017;138:101-115. doi:10.1016/j.ejmech.2017.06.035. [Link]

  • Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT). Nucleic Acids Res. 1996;24(17):3377-3382. doi:10.1093/nar/24.17.3377. [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron Lett. 2017;58(24):2369-2372. doi:10.1016/j.tetlet.2017.05.004. [Link]

  • Synthesis. In: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Synthesis and biological activities of O 6 -alkylguanine derivatives. Bull. Korean Chem. Soc. 2010;31(11):3185-3189.
  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. J Med Chem. 2014;57(5):1977-1994. doi:10.1021/jm401765z. [Link]

  • General pathway of Traube's method for purine synthesis. ResearchGate. [Link]

  • 1-III) Traube Synthesis For Purine. Scribd. [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. Molecules. 2021;26(5):1488. doi:10.3390/molecules26051488. [Link]

  • Method for producing 2,4-diamino-5-formylamino-6-hydroxypyrimidine.
  • Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
  • 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Wikipedia. [Link]

  • 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank. 2018;2018(4):M1020. doi:10.3390/M1020. [Link]

  • Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • Preparation method of 2-amino-4,6-dichloro-5-formamine pyrimidine.
  • Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. 2017;22(10):1634. doi:10.3390/molecules22101634. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. 2017;22(10):1634. doi:10.3390/molecules22101634. [Link]

  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. Eur J Med Chem. 2019;181:111558. doi:10.1016/j.ejmech.2019.07.061. [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. J Heterocycl Chem. 2021;58(4):948-958. doi:10.1002/jhet.4222. [Link]

Sources

Application Notes and Protocols for the Amination of a 2-Methoxypyrimidine Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of 2-Aminopyrimidines in Modern Drug Discovery

The 2-aminopyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is due to its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with a wide array of biological targets. This structural motif is integral to the mechanism of action of several blockbuster drugs, including kinase inhibitors used in oncology.[1][2] Consequently, the development of robust and efficient synthetic methodologies for the preparation of substituted 2-aminopyrimidines is of paramount importance to the pharmaceutical industry.

This application note provides a detailed protocol and scientific rationale for the amination of a 2-methoxypyrimidine precursor, a key transformation for accessing diverse libraries of 2-aminopyrimidine derivatives. We will focus on the palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction, and explore the mechanistic nuances and experimental considerations required for its successful implementation with an alkoxy leaving group.[3][4]

The Challenge of C-O Bond Cleavage in Heteroaryl Ethers

While the Buchwald-Hartwig amination is well-established for aryl halides, its application to aryl or heteroaryl ethers, such as 2-methoxypyrimidine, presents a significant challenge. The carbon-oxygen bond is considerably stronger and less readily cleaved than a carbon-halogen bond, making the initial oxidative addition step of the catalytic cycle thermodynamically less favorable. This higher dissociation energy necessitates carefully optimized reaction conditions, including the judicious selection of the palladium catalyst, ligand, and base to achieve efficient conversion.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond of the 2-methoxypyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with a resilient C-O bond.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A stoichiometric amount of a strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

The efficiency of each of these steps is highly dependent on the electronic and steric properties of the phosphine ligand coordinated to the palladium center.

Buchwald-Hartwig Catalytic Cycle cluster_legend Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex R-Pd(II)(OR')L Pd(0)L->Oxidative Addition Complex + R-OR' Amido Complex R-Pd(II)(NHR'')L Oxidative Addition Complex->Amido Complex + R''NH2 - HOR' Amido Complex->Pd(0)L Amido Complex->Pd(0)L Regeneration of Catalyst Product R-NHR'' Amido Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of a 2-Methoxypyrimidine Precursor

This protocol provides a general method for the palladium-catalyzed amination of a generic 2-methoxypyrimidine with a primary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials
  • 2-Methoxypyrimidine (1.0 eq)

  • Primary amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

  • Anhydrous, degassed 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Equipment Setup and Reagent Handling

Palladium catalysts and phosphine ligands are often sensitive to air and moisture. Therefore, all manipulations should be carried out under an inert atmosphere (nitrogen or argon) using standard Schlenk line techniques or in a glovebox. Solvents must be anhydrous and thoroughly degassed prior to use to prevent catalyst deactivation. Strong bases like sodium tert-butoxide are corrosive and hygroscopic and should be handled with care in an inert atmosphere.

Experimental_Workflow Experimental Workflow for Amination A Reaction Setup (Inert Atmosphere) B Add Pd(OAc)2 and XPhos A->B C Add NaOtBu B->C D Add 2-Methoxypyrimidine and Primary Amine C->D E Add Degassed Solvent (Toluene/Dioxane) D->E F Heat to 100-120 °C E->F G Monitor Reaction by TLC or LC-MS F->G H Reaction Work-up G->H I Purification (Column Chromatography) H->I

Caption: A generalized workflow for the amination experiment.

Procedure
  • To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 eq).

  • In a separate vial, dissolve the 2-methoxypyrimidine (1.0 eq) and the primary amine (1.2 eq) in a minimal amount of the reaction solvent.

  • Add the solution of the substrates to the Schlenk flask via syringe.

  • Add anhydrous, degassed toluene or a mixture of toluene and 1,4-dioxane to achieve the desired concentration (typically 0.1-0.5 M).

  • Seal the Schlenk flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.

Key Reaction Parameters and Optimization

The success of the amination of a 2-methoxypyrimidine precursor is highly dependent on the careful selection and optimization of several key parameters.

ParameterRecommended Starting PointRationale and Optimization Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often used as it is reduced in situ to the active Pd(0) species. Pre-formed Pd(0) sources like Pd₂(dba)₃ can also be effective.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are crucial for facilitating the challenging oxidative addition of the C-O bond and promoting reductive elimination.[6][7] Screening of different ligands is often necessary.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine. NaOtBu is a common choice, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring higher temperatures.
Solvent Toluene, 1,4-Dioxane, t-BuOHAprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane are common choices. The use of t-BuOH can sometimes be beneficial.
Temperature 100-120 °CDue to the strength of the C-O bond, elevated temperatures are generally required to drive the reaction to completion. Microwave irradiation can sometimes be used to reduce reaction times.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Use fresh, high-purity catalyst and ligand.
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments.
Inappropriate ligand/base combinationScreen a panel of different phosphine ligands and bases.
Decomposition of Starting Material Base-sensitive functional groupsSwitch to a weaker base such as K₃PO₄ or Cs₂CO₃ and adjust the temperature accordingly.
Formation of Side Products HydrodealkoxylationThis can occur if there is a source of hydride in the reaction. Ensure anhydrous conditions.

Conclusion

The palladium-catalyzed amination of 2-methoxypyrimidine precursors is a challenging yet highly valuable transformation for the synthesis of medicinally relevant 2-aminopyrimidines. Success hinges on overcoming the high activation barrier for C-O bond cleavage through the careful selection of a suitable catalyst system, particularly a bulky and electron-rich phosphine ligand, in combination with optimized reaction conditions. The protocol and guidelines presented in this application note provide a robust starting point for researchers to develop efficient and scalable syntheses of diverse 2-aminopyrimidine derivatives, thereby accelerating the drug discovery process.

References

  • Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Palladium in Organic Synthesis (pp. 699-836). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling. Journal of the American Chemical Society, 122(46), 1158–1174. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl₂]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]

Sources

Introduction: The Pyrimidine Scaffold and the Opportunity in 2-Methoxypyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic derivatization of 2-methoxypyrimidine-4,5-diamine, a versatile scaffold for building compound libraries aimed at biological screening and drug discovery.

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including approved therapeutics.[1][2] Its derivatives are known to exhibit a wide spectrum of activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2][3] The inherent drug-like properties of the pyrimidine core make it an attractive starting point for the development of novel therapeutic agents.

This guide focuses on a particularly promising, yet underexplored, member of this family: This compound . With a molecular formula of C₅H₈N₄O[4], this compound presents a unique combination of features for chemical derivatization. The vicinal diamines at the C4 and C5 positions are highly reactive nucleophilic centers, offering versatile handles for modification. The methoxy group at the C2 position modulates the electronic character of the pyrimidine ring, influencing its reactivity and potential interactions with biological targets.

The strategic importance of this scaffold lies in the ability to rapidly generate a library of diverse chemical entities. The dual amino groups allow for multiple derivatization pathways, from simple acylation to the construction of complex, fused heterocyclic systems. This chemical diversity is paramount for exploring a wide range of biological targets, particularly protein kinases, which are frequently modulated by pyrimidine-based inhibitors.[5][6]

This document serves as a practical guide for researchers, providing detailed protocols for the derivatization of this compound and subsequent high-throughput biological screening of the resulting compound library.

Derivatization Strategies: A Multi-Pronged Approach to Chemical Diversity

The primary value of the this compound scaffold is the dual reactivity of its amino groups. These sites can be targeted through several robust chemical transformations to build a library with significant structural variation. The choice of strategy dictates the type of chemical space that will be explored.

Workflow for Library Generation

The overall process involves parallel synthesis workflows to generate distinct sub-libraries from the common starting material.

G cluster_start Core Scaffold cluster_derivatives Derivatization Strategies cluster_screening Screening Cascade start This compound amide Amide / Sulfonamide Library (Acylation / Sulfonylation) start->amide RCOCl or RSO₂Cl alkyl Substituted Amine Library (Reductive Amination) start->alkyl RCHO, NaBH(OAc)₃ imidazole Fused Imidazo[4,5-d]pyrimidine Library (Condensation / Cyclization) start->imidazole RCHO, Oxidant hts Primary High-Throughput Screen (e.g., Kinase Panel) amide->hts alkyl->hts imidazole->hts hit_val Hit Confirmation & Validation hts->hit_val dose Dose-Response & IC50 Determination hit_val->dose sar Structure-Activity Relationship (SAR) dose->sar

Caption: General workflow from core scaffold to SAR.

Strategy 1: Acylation and Sulfonylation
  • Chemical Rationale: This is the most direct method for introducing a wide variety of functional groups. Reaction with acyl chlorides, sulfonyl chlorides, or activated carboxylic acids forms stable amide or sulfonamide bonds. This strategy allows for the exploration of interactions with target proteins via hydrogen bonding and occupation of diverse hydrophobic and polar pockets. The two amino groups may exhibit differential reactivity, potentially allowing for selective mono-acylation under carefully controlled conditions, though di-acylation is more common with excess reagent.

  • Advantages: Commercially available building blocks are vast, allowing for the creation of a large and diverse library. The reaction is typically high-yielding and robust.

Strategy 2: Condensation and Cyclization to Fused Heterocycles
  • Chemical Rationale: The 1,2-diamine arrangement is a classic precursor for the synthesis of fused imidazole rings, creating imidazo[4,5-d]pyrimidines, also known as purine isosteres. Reaction with an aldehyde followed by oxidative cyclization yields a rigid, planar ring system that drastically alters the shape and properties of the original scaffold. This is a powerful strategy for creating compounds that can act as hinge-binders in kinase active sites.

  • Advantages: Significant increase in structural complexity and rigidity in a single step. The resulting fused-ring system is a common motif in bioactive molecules.

Experimental Protocols

The following protocols are designed for implementation in a research setting, with considerations for parallel synthesis to generate a compound library.

Protocol 1: Parallel Synthesis of an Amide Library via Acylation

This protocol describes the synthesis of a 24-member amide library in a 24-well plate format using a diverse set of acyl chlorides.

Materials:

  • This compound

  • A selection of 24 different acyl chlorides (e.g., benzoyl chloride, 4-fluorobenzoyl chloride, thiophene-2-carbonyl chloride, etc.)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 24-well plate with sealing cap

  • Shaker/orbital mixer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.1 M).

    • Prepare stock solutions of each of the 24 acyl chlorides in anhydrous DCM (0.22 M).

  • Reaction Setup:

    • To each well of the 24-well plate, add 1 mL of the this compound stock solution (0.1 mmol).

    • Add 0.5 mL of anhydrous pyridine to each well. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

    • Add 1 mL of the corresponding acyl chloride stock solution (0.22 mmol, 2.2 equivalents) to each well. Using a slight excess of the acylating agent ensures the reaction goes to completion to form the di-acylated product.

  • Reaction:

    • Seal the plate securely.

    • Place the plate on a shaker and agitate at room temperature for 16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding 2 mL of saturated NaHCO₃ solution to each well.

    • Extract the product by adding 3 mL of DCM to each well, sealing, and shaking vigorously. Allow the layers to separate.

    • Carefully remove the aqueous (top) layer from each well.

    • Wash the remaining organic layer with 2 mL of brine.

    • Dry the organic layer by adding a small amount of anhydrous MgSO₄ to each well.

  • Isolation:

    • Filter the contents of each well (e.g., using a filter plate or by individual filtration) into a pre-weighed collection plate or vials.

    • Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

    • The resulting crude solids can be used directly for primary screening or purified further by preparative HPLC if necessary.

Self-Validation:

  • Controls: Include a well with no acyl chloride to ensure the starting material is stable under the reaction conditions. Include a well with a well-characterized acyl chloride to act as a positive control for the reaction setup.

  • Analysis: A representative subset of the library (e.g., 3-4 compounds) should be fully characterized by ¹H NMR and Mass Spectrometry to confirm that the desired di-acylation has occurred and to establish the purity profile of the library.

Protocol 2: Synthesis of a Fused Imidazo[4,5-d]pyrimidine Derivative

This protocol details the synthesis of 2-phenyl-7-methoxy-5H-imidazo[4,5-d]pyrimidine as a representative example.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Air (as the oxidant)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in 15 mL of ethanol.

    • Add benzaldehyde (1.1 mmol, 1.1 equivalents).

    • Add a catalytic amount of p-TsOH (approx. 0.05 mmol). The acid catalyzes the initial imine formation.

  • Reaction:

    • Heat the mixture to reflux (approx. 80 °C). The reaction is open to the atmosphere, allowing air to serve as the oxidant for the cyclization step.

    • Maintain reflux for 8 hours. Monitor the reaction by TLC, observing the consumption of the starting material and the formation of a new, more nonpolar spot.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted benzaldehyde or soluble impurities.

    • Dry the product under vacuum. If no precipitate forms, the solvent can be removed in vacuo and the residue purified by column chromatography on silica gel.

Application in Biological Screening

Once a library of derivatives is synthesized, the next step is to evaluate their biological activity. High-throughput screening (HTS) is an essential tool for rapidly assessing large numbers of compounds.[5]

HTS Workflow for Derivative Library

HTS_Workflow cluster_prep Library Preparation cluster_assay Primary Screen (Single Concentration) cluster_analysis Data Analysis & Hit Triage cluster_followup Hit Follow-up prep Compound Library in DMSO (e.g., 10 mM stocks) plate Acoustic Dispensing into 384-well Assay Plates prep->plate assay Addition of Assay Reagents (Enzyme, Substrate, ATP, etc.) plate->assay read Incubation & Plate Reading (e.g., Luminescence/Fluorescence) assay->read data Raw Data Normalization (% Inhibition Calculation) read->data hits Hit Identification (Threshold: e.g., >50% Inhibition) data->hits counterscreen Counter-Screen (Remove Assay-Interfering Compounds) hits->counterscreen confirm Hit Confirmation (Re-test from fresh stock) counterscreen->confirm dose Dose-Response Curve (IC50 Determination) confirm->dose sar SAR Analysis & Analogue Synthesis dose->sar

Caption: High-throughput screening cascade.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a generic, high-throughput assay to identify inhibitors of a specific protein kinase (e.g., PIM-1, a common target for pyrimidine derivatives). It measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Synthesized compound library (10 mM stocks in DMSO)

  • Recombinant human kinase (e.g., PIM-1)

  • Kinase substrate (a suitable peptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, pH 7.5)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 10 nL of each compound from the 10 mM stock into the wells of a 384-well plate. This results in a final assay concentration of 10 µM in a 10 µL final volume.

    • Include positive control wells (e.g., staurosporine, a known pan-kinase inhibitor) and negative control wells (DMSO vehicle only).

  • Kinase Reaction:

    • Add 5 µL of a 2x kinase/substrate solution (prepared in kinase buffer) to each well.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution (prepared in kinase buffer). The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure the new ATP via a luciferase/luciferin reaction by adding 20 µL of the Kinase Detection Reagent. Incubate for 30 minutes in the dark.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the proliferation of a cancer cell line.[5]

Materials:

  • Human cancer cell line (e.g., HCT116 colorectal carcinoma)

  • Complete growth medium (e.g., McCoy's 5A + 10% FBS)

  • Synthesized compound library

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000 cells/well in 100 µL of medium and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the hit compounds. Add the compounds to the cells (final DMSO concentration <0.5%) and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Interpretation and Structure-Activity Relationships (SAR)

The goal of the screening cascade is to generate data that can inform a structure-activity relationship (SAR) analysis. By comparing the chemical structures of active versus inactive compounds, researchers can deduce which functional groups are important for biological activity.

Hypothetical Data Table:

Compound IDR Group (from Acylation)% Inhibition @ 10 µM (Kinase X)IC₅₀ (µM) vs. HCT116
L1-A01Phenyl12.5> 50
L1-A024-Fluorophenyl85.32.1
L1-A034-Methoxyphenyl62.18.7
L1-A04Thiophen-2-yl77.45.4
L2-B012-Phenyl (Fused Imidazole)91.20.8

From this hypothetical data, one might conclude that an electron-withdrawing group (fluorine) at the 4-position of the phenyl ring is beneficial for activity (L1-A02 vs. L1-A01 and L1-A03). Furthermore, the rigid, fused imidazole scaffold (L2-B01) appears to be significantly more potent than the flexible di-acyl derivatives. This initial SAR provides a clear direction for the next round of synthesis to optimize potency.

References

  • Application Notes and Protocols for High-Throughput Screening of Pyrimidinediol Derivatives. Benchchem.
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications.
  • CAS 6960-17-4: 2,5-Dimethoxy-4-pyrimidinamine. CymitQuimica.
  • High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. NIH.
  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PMC - NIH.
  • CAS No.104900-51-8 | this compound. chem960.com.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing).
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. NIH.
  • Comparative Analysis of the Biological Activity of N-(2-Methoxy-2-methylpropyl)formamide and Its Analogues. Benchchem.
  • High-Throughput Assays for Promiscuous Inhibitors. ResearchGate.
  • High-Throughput Molecular Screening Center. The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology.
  • The Elusive Biological Profile of 4-methoxypyrimidin-5-ol: A Survey of Related Pyrimidine Derivatives. Benchchem.
  • Synthesis and screening of 4-(dibenzo thiazepin) pyrimidine derivatives. N/A.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI.
  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxypyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Methoxypyrimidine-4,5-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction yields effectively.

Section 1: Overview of the Primary Synthetic Pathway

The synthesis of this compound is typically achieved through a sequential process starting from a commercially available substituted pyrimidine. The most common and logical route involves the reduction of a nitro group followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. Understanding this pathway is the first step in diagnosing and resolving yield-related issues.

The process generally begins with 2-Chloro-5-nitropyrimidin-4-amine. The synthesis proceeds in two main stages:

  • Reduction of the Nitro Group: The nitro group at the 5-position is reduced to a primary amine. This is a critical step as the resulting diamine is sensitive and can be prone to oxidation.

  • Methoxylation: The chlorine atom at the 2-position is displaced by a methoxy group using sodium methoxide. This SNAr reaction is highly dependent on the quality of the reagents and anhydrous conditions.[1]

Below is a diagram illustrating the core reaction workflow.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Methoxylation (SNAr) Start 2-Chloro-5-nitropyrimidin-4-amine Intermediate 2-Chloro-4,5-diaminopyrimidine Start->Intermediate  SnCl2·2H2O / EtOH or Fe / NH4Cl Product This compound Intermediate->Product  NaOCH3 / Anhydrous MeOH

Caption: Core two-step synthesis pathway.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low after the two-step process. Where should I start investigating?

A low overall yield can stem from issues in either the reduction or the methoxylation step, or losses during workup and purification. The first diagnostic step is to analyze the crude product of each step by TLC or HPLC to determine which reaction is underperforming.

  • If Step 1 (Reduction) is the issue: You will see a significant amount of unreacted 2-chloro-5-nitropyrimidin-4-amine or multiple side-product spots.

  • If Step 2 (Methoxylation) is the issue: You will observe a large amount of the 2-chloro-4,5-diaminopyrimidine intermediate remaining.

  • If both reactions appear complete: The issue may lie with product degradation during workup or inefficient purification. The diamine products are susceptible to air oxidation, which often results in the formation of colored impurities.[2]

Q2: The reduction of the 5-nitro group is sluggish, incomplete, or produces hard-to-remove impurities. How can I optimize this step?

This is a common bottleneck. The choice of reducing agent and careful control of the workup are paramount.

  • Cause - Inefficient Reduction: The activity of your reducing agent may be insufficient. Tin(II) chloride (SnCl₂·2H₂O) in ethanol is generally effective and clean.[3] An alternative is using iron powder with an ammonium chloride catalyst in an ethanol/water mixture, which can be more cost-effective for larger scales but may require more rigorous purification to remove iron salts.[3]

  • Troubleshooting Steps:

    • Reagent Stoichiometry: For the SnCl₂·2H₂O method, ensure you are using at least 4 equivalents as it is a multi-electron reduction.

    • Temperature Control: The reaction with SnCl₂ is typically heated to reflux (around 80°C) for several hours.[3] Monitor the reaction by TLC until the starting material is consumed.

    • Critical Workup: After the reaction, the mixture is often acidic. It must be carefully basified (e.g., with saturated aqueous Na₂CO₃ or NaHCO₃) to a pH of 9-10 to deprotonate the amine products and precipitate tin salts.[3]

    • Filtration Aid: Use a pad of Celite during filtration to effectively remove the fine tin salt precipitate, which can otherwise trap your product and complicate extraction.[3]

Q3: The final methoxylation step is not going to completion or is producing significant byproducts. What are the critical parameters?

The SNAr reaction to install the methoxy group is highly sensitive to reagent quality and reaction conditions.

  • Cause - Inactive Nucleophile: The most common point of failure is the sodium methoxide (NaOCH₃). It is extremely hygroscopic and will decompose in the presence of moisture, rendering it inactive.[1]

  • Cause - Competing Reactions: If water is present, it can compete as a nucleophile, leading to the formation of a hydroxypyrimidine byproduct.

  • Troubleshooting Steps:

    • Use Fresh, Anhydrous Reagents: Use freshly opened sodium methoxide or a recently prepared solution. If preparing it in situ from sodium metal and methanol, ensure the methanol is absolute (anhydrous).[1]

    • Strict Anhydrous Conditions: Flame-dry all glassware and run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Solvent Choice: Anhydrous methanol is the solvent of choice as it is the conjugate acid of the nucleophile and can solvate the intermediate effectively.

    • Temperature Management: The reaction may require heating to proceed at a sufficient rate. Refluxing in methanol is a common condition.[1] However, excessive heat can sometimes lead to decomposition. Start at room temperature and gradually increase to reflux while monitoring by TLC.

Q4: My final product is off-color (yellow, brown, or pink) even after purification. What causes this and how can I obtain a clean, white solid?

Aromatic diamines are notoriously prone to air oxidation, which generates highly colored radical species or polymerized impurities.

  • Troubleshooting Steps:

    • Minimize Air Exposure: During workup and purification, try to minimize the exposure of the product to air, especially when in solution. If possible, bubble nitrogen through your solvents before use.

    • Activated Charcoal Treatment: Before the final crystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal.[2] Stir for 15-30 minutes and then filter the hot solution through Celite to remove the charcoal and adsorbed colored impurities.

    • Recrystallization Solvent: Choose a recrystallization solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to ensure high recovery of pure crystals. Ethyl acetate/hexanes or methanol/water mixtures are often good starting points.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield? The methoxylation step is often the most sensitive. Success here is highly dependent on the rigorous exclusion of water and the use of high-quality sodium methoxide.[1] While the reduction step can be challenging, losses are often recoverable. In contrast, a failed methoxylation due to decomposed reagent is irreversible.

Q2: How should I handle and prepare sodium methoxide? Handle solid sodium methoxide in a glovebox or under a stream of inert gas. If using a commercial solution in methanol, ensure it is fresh. For best results, especially on a large scale, preparing it in situ is recommended: carefully add clean sodium metal (in small portions) to absolute methanol in a flame-dried flask under a nitrogen atmosphere.[4]

Q3: What analytical techniques are essential for monitoring this reaction sequence? Thin-Layer Chromatography (TLC) is indispensable for routine monitoring of reaction progress. Use a solvent system that gives good separation between your starting material, intermediate, and product (e.g., 50-100% ethyl acetate in hexanes). For more precise quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5]

Section 4: Key Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Reduction of 2-Chloro-5-nitropyrimidin-4-amine [3]
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-nitropyrimidin-4-amine (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 10 mL per gram of starting material) followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

  • Reaction: Heat the mixture to 80°C and stir for 2-4 hours. Monitor the reaction's completion by TLC.

  • Workup: Cool the reaction to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Neutralization: Add ethyl acetate to the residue. Cool the mixture in an ice bath and slowly add saturated aqueous sodium carbonate (Na₂CO₃) solution with vigorous stirring until the pH of the aqueous layer is 9-10.

  • Filtration: Filter the mixture through a pad of Celite, washing the pad thoroughly with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-Chloro-4,5-diaminopyrimidine.

Protocol 2: Synthesis of this compound
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve the crude 2-Chloro-4,5-diaminopyrimidine (1.0 eq) in anhydrous methanol.

  • Reagent Addition: In a separate flask under nitrogen, prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol. Slowly add this solution to the pyrimidine solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the mixture to room temperature and carefully quench it by adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography (silica gel) or recrystallization to yield the final product.

ParameterRecommended ConditionRationale
NaOCH₃ Equivalents 1.1 - 1.5 eqEnsures complete reaction; slight excess compensates for any minor decomposition.
Solvent Anhydrous MethanolPrevents side reactions with water and effectively solvates the reaction.[1]
Temperature Reflux (approx. 65°C)Provides sufficient energy to overcome the activation barrier for the SNAr reaction.[1]
Atmosphere Inert (N₂ or Ar)Protects the sensitive diamine product from oxidation and the NaOCH₃ from moisture.
Section 5: Visual Troubleshooting Workflow

Use the following decision tree to systematically diagnose issues with low yield.

G start_node Low Yield Detected q1 Analyze crude from Step 1 (Reduction). Is starting material present? start_node->q1 Start Diagnosis q_node q_node proc_node proc_node res_node res_node p1 Increase reaction time/temp. Verify reducing agent stoichiometry (4 eq). Check reagent quality. q1->p1 Yes q2 Analyze crude from Step 2 (Methoxylation). Is 2-chloro intermediate present? q1->q2 No res1 Improved Step 1 Yield p1->res1 Re-run Reaction p2 Use fresh/anhydrous NaOCH3. Ensure strict anhydrous conditions. Increase NaOCH3 eq. (1.2-1.5). Verify reflux temperature. q2->p2 Yes p3 Product lost during workup/purification. Check for product in aqueous layers. Review neutralization/extraction pH. Consider product oxidation. q2->p3 No res2 Improved Step 2 Yield p2->res2 Re-run Reaction p4 Treat with activated charcoal. Optimize recrystallization solvent. Minimize air exposure. p3->p4 To Purify res3 High Purity Product p4->res3 Final Result

Caption: A decision tree for troubleshooting low yields.

References
  • BenchChem Technical Support. Troubleshooting & Optimization for 2-Amino-4,6-dimethoxypyrimidine synthesis.
  • ChemicalBook. 2-Chloro-4,5-diaminopyrimidine synthesis.
  • BenchChem Technical Support. Optimization of reaction conditions for 4,6-diethoxypyrimidine.
  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.
  • Google Patents. Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Google Patents. Preparation method of 2-amino-4,6-dichloro-5-formamine pyrimidine.
  • Google Patents. Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

Sources

Technical Support Center: Synthesis of 2-Methoxypyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxypyrimidine-4,5-diamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this key synthetic intermediate. The following troubleshooting guide and frequently asked questions provide in-depth, field-proven insights to help you optimize your reaction, improve yield and purity, and understand the underlying chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might observe during your experiment. Each entry details the probable cause, the underlying mechanism, and step-by-step protocols for resolution.

Q1: My final product is a brown or dark-colored solid, not the expected off-white powder. What is causing this discoloration?

Probable Cause: This is a classic sign of product oxidation. Aromatic diamines, particularly those with adjacent (ortho) amino groups like this compound, are highly susceptible to air oxidation. This process forms highly colored, conjugated quinone-imine type structures, which can significantly contaminate your final product even in trace amounts.

Troubleshooting Protocol:

  • Inert Atmosphere is Critical: From the final reduction step through to packaging, maintain an inert atmosphere. Purge your reaction and workup vessels with nitrogen or argon.

  • Use Degassed Solvents: Solvents used for workup (e.g., water, ethyl acetate) and purification (e.g., recrystallization or column chromatography solvents) should be thoroughly degassed by sparging with an inert gas for 15-30 minutes prior to use.

  • Antioxidant Quench: During the aqueous workup, add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous layer. This will quench residual oxidants and protect the diamine from dissolved oxygen.

  • Expedite Purification: Do not leave the crude product exposed to air for extended periods. Proceed with purification as quickly as possible after isolation.

  • Storage: Store the purified, dry product in a sealed vial under an inert atmosphere, protected from light, and at low temperatures (-20°C is recommended for long-term storage).

Q2: My LC-MS analysis shows a persistent impurity with a mass of [M+16]. What is this byproduct and how can I prevent its formation?

Probable Cause: An [M+16] peak is the hallmark of N-oxidation. The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, forming a pyrimidine N-oxide. This side reaction is common in heterocyclic chemistry, especially when the ring is activated by electron-donating groups like the amino substituents.[1][2] The oxidant can be a residual reagent from a previous step or atmospheric oxygen, particularly under harsh conditions.

Prevention & Mitigation Strategy:

  • Controlled Reaction Conditions: If your synthesis involves oxidation (e.g., with H₂O₂), ensure precise temperature control and avoid using an excess of the oxidizing agent.[3]

  • Complete Precursor Conversion: If you are preparing the diamine by reducing a 5-nitro or 5-nitroso precursor, ensure the reduction reaction goes to completion. Incomplete reduction followed by exposure to air can sometimes facilitate N-oxide formation.

  • Choice of Oxidant: When N-oxidation is a desired reaction, reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide are often used.[1][4] If it is an undesired side reaction, ensure your reagents are free from peroxidic impurities.

Visualizing the Side Reaction:

N_Oxidation cluster_main N-Oxidation Side Reaction start This compound product This compound-N-oxide (Impurity [M+16]) start->product N-Oxidation oxidant [O] (e.g., Air, H₂O₂) oxidant->product

Caption: Formation of the N-oxide impurity.

Q3: My yield is significantly lower than expected, and I've isolated a more polar byproduct identified as 2-Hydroxypyrimidine-4,5-diamine. What is causing this?

Probable Cause: You are observing the hydrolysis of the 2-methoxy group. The methoxy group is an activated ether linkage. Under acidic conditions, the pyrimidine ring's electron-withdrawing nature makes the methoxy carbon susceptible to nucleophilic attack by water. This side reaction is often triggered during an acidic workup or purification on silica gel.

Troubleshooting Protocol:

  • Maintain Neutral or Basic pH: During aqueous extractions and workup, ensure the pH of the aqueous phase remains neutral or slightly basic (pH 7-9). Use dilute sodium bicarbonate or carbonate solutions for neutralization instead of strong bases.

  • Avoid Strong Acids: If an acid is required (e.g., to remove a basic impurity), use a weak acid like acetic acid or perform the operation at low temperature (0-5°C) for the shortest possible duration.

  • Silica Gel Pre-treatment: If performing column chromatography, consider pre-treating the silica gel. This can be done by flushing the packed column with your eluent system containing 0.5-1% triethylamine or ammonia to neutralize acidic sites on the silica surface.

  • Alternative Purification: Consider purification by recrystallization or distillation (if applicable) to avoid contact with silica gel altogether.

Visualizing the Hydrolysis Mechanism:

Hydrolysis cluster_hydrolysis Hydrolysis of Methoxy Group start This compound product 2-Hydroxypyrimidine-4,5-diamine (Tautomer of Pyrimidone) start->product Hydrolysis reagents H₃O⁺ (Acidic Workup) reagents->product

Caption: Acid-catalyzed hydrolysis of the 2-methoxy group.

Frequently Asked Questions (FAQs)

This section covers broader topics related to the synthesis, providing context and strategic advice for reaction planning.

Q1: What is a reliable synthetic route for this compound, and what are the critical steps to control?

A common and effective laboratory-scale synthesis begins with a commercially available precursor, 2-amino-4-chloro-6-methoxypyrimidine or a similar starting material, which is then elaborated to introduce the required diamine functionality. A more direct and frequently used pathway involves the nitrosation and subsequent reduction of 4-amino-2-methoxypyrimidine.

Typical Synthetic Workflow:

Synthesis_Workflow cluster_workflow Synthetic Pathway SM 4-Amino-2-methoxypyrimidine INT 4-Amino-2-methoxy-5-nitrosopyrimidine SM->INT Nitrosation (NaNO₂, HCl, 0-5°C) PROD This compound INT->PROD Reduction (e.g., Na₂S₂O₄)

Caption: Common synthetic route to the target compound.

Critical Control Points:

  • Nitrosation Step: Temperature control is paramount. The reaction should be maintained at 0-5°C to ensure the stability of the nitrous acid reagent and to prevent undesired side reactions. Slow, portion-wise addition of sodium nitrite is recommended.

  • Reduction Step: The choice of reducing agent is crucial and can impact the impurity profile. The table below compares common methods.

Table 1: Comparison of Reduction Methods for the 5-Nitroso Intermediate

Reducing AgentTypical ConditionsAdvantagesDisadvantages & Side Reactions
Sodium Dithionite (Na₂S₂O₄) Aq. NH₄OH or NaOH, RTFast, high-yielding, inexpensive.Can introduce sulfur impurities; product susceptible to oxidation during workup.
Catalytic Hydrogenation (H₂/Pd-C) H₂ (balloon or Parr), MeOH/EtOH, RTClean reaction, easy product isolation (filtration).Catalyst can be poisoned; potential for over-reduction or ring cleavage if not controlled.
Tin(II) Chloride (SnCl₂) Conc. HCl, 0°C to RTEffective and reliable.Requires removal of tin salts during workup, which can be cumbersome; strongly acidic conditions can cause hydrolysis of the methoxy group.
Q2: Besides N-oxidation and hydrolysis, what other common impurities should I be aware of?

Beyond the major side products discussed, several other impurities can arise depending on your specific reaction conditions and purification methods.

  • Incomplete Reduction: The 5-nitroso intermediate is often a brightly colored (red, purple, or blue) solid. Its presence indicates that the reduction step was incomplete. Solution: Increase the equivalents of the reducing agent, extend the reaction time, or gently warm the reaction mixture.

  • Unreacted Starting Material: The presence of the 4-amino-2-methoxypyrimidine precursor. Solution: Ensure correct stoichiometry and reaction completion by TLC or LC-MS analysis before workup.

  • Dimerization Products: Oxidative coupling between two molecules of the diamine product can form azo-bridged dimers. This is another source of intense color and is mitigated by the same protocols used to prevent general oxidation (inert atmosphere, antioxidants).

  • Residual Salts: Inorganic salts (e.g., NaCl, Na₂SO₄) from the workup can precipitate with your product.[5] Solution: Ensure your product is thoroughly washed with cold water (if its solubility permits) or an appropriate organic solvent to remove these salts.

By understanding these potential side reactions and implementing the recommended control strategies, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.

References

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry.
  • Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1184.
  • Pyrimidine N-oxides. I.
  • Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions (RSC Publishing).
  • Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine.
  • Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal. Benchchem.
  • Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Deriv

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Methoxypyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxypyrimidine-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthetic process. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and troubleshoot common issues encountered during this synthesis.

Introduction: Synthetic Strategy Overview

The most common and efficient pathway to this compound involves the selective reduction of a nitro-substituted precursor, typically 2-Methoxy-5-nitropyrimidin-4-amine. This precursor is commercially available and serves as a reliable starting material. The critical step in this synthesis is the reduction of the nitro group at the C5 position to an amine, without affecting the other functional groups on the pyrimidine ring.

This guide will focus on the optimization of this key reduction step, exploring various methodologies, and addressing potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and practical synthetic route is the reduction of 2-Methoxy-5-nitropyrimidin-4-amine. This precursor provides a direct path to the desired product through the conversion of the nitro group to an amine. The primary methods for this reduction are catalytic hydrogenation and chemical reduction using metals in acidic or neutral media.

Q2: What are the primary methods for the reduction of the nitro group in 2-Methoxy-5-nitropyrimidin-4-amine?

A2: There are three main highly effective methods for this transformation:

  • Catalytic Hydrogenation: This method typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][2] It is often considered a "clean" method as the byproducts are minimal.

  • Chemical Reduction with Iron: The Bechamp reduction, using iron powder in the presence of an acid like acetic acid or ammonium chloride, is a classic and robust method for nitro group reduction.[3][4]

  • Chemical Reduction with Stannous Chloride (SnCl₂): Stannous chloride is another effective reducing agent for aromatic nitro compounds and can be used in non-acidic and non-aqueous media.[5][6][7]

Q3: How stable is the final product, this compound?

A3: Diaminopyrimidines, particularly those with adjacent amino groups, can be susceptible to oxidation and degradation over time, often indicated by a change in color. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (e.g., -20°C) to maximize its shelf life.[8] Studies on similar compounds like 3,4-diaminopyridine have shown good chemical stability when stored as encapsulated dry powders.[9]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of spectroscopic and chromatographic methods should be used for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity. LC-MS is particularly useful for monitoring reaction progress and purity.[10]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid is a good starting point.[10]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amino groups.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of this compound, with a focus on the critical nitro reduction step.

Guide 1: Catalytic Hydrogenation (Pd/C)

Issue: Incomplete or Slow Reaction

  • Potential Cause 1: Catalyst Inactivity. The Pd/C catalyst may be poisoned or deactivated. Common poisons include sulfur compounds and certain nitrogen-containing heterocycles.[11] Improper storage or handling can also lead to deactivation.

    • Solution: Use a fresh batch of high-quality Pd/C. Ensure all glassware is meticulously cleaned and use high-purity solvents. Handle the catalyst under an inert atmosphere.

  • Potential Cause 2: Insufficient Catalyst Loading. The amount of catalyst may be too low for the reaction scale.

    • Solution: A typical catalyst loading for Pd/C is 5-10 mol% relative to the substrate.[11] Consider increasing the catalyst loading if the reaction is sluggish.

  • Potential Cause 3: Suboptimal Reaction Conditions.

    • Inadequate Hydrogen Pressure: A hydrogen balloon may be sufficient for some reactions, but more challenging reductions may require higher pressures using a Parr hydrogenator.[1][11]

    • Incorrect Temperature: While many hydrogenations proceed at room temperature, gentle heating can sometimes be necessary. However, excessive heat can deactivate the catalyst.[11]

    • Poor Agitation: Inefficient stirring limits the contact between the solid catalyst, the dissolved substrate, and the hydrogen gas.[11]

    • Solution: Optimize the reaction conditions by systematically adjusting the hydrogen pressure, temperature, and stirring speed.

  • Potential Cause 4: Poor Substrate Solubility. If the 2-Methoxy-5-nitropyrimidin-4-amine is not fully dissolved, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent that completely dissolves the starting material. Common solvents for catalytic hydrogenation include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[11] A protic co-solvent like ethanol or acetic acid can often improve reaction rates.[12]

Issue: Side Product Formation

  • Potential Cause: Over-reduction or Ring Saturation. While less common for pyrimidines under standard conditions, aggressive conditions (high pressure, high temperature, or highly active catalysts like platinum oxide) could potentially lead to the reduction of the pyrimidine ring.

    • Solution: Use milder conditions. Pd/C is generally selective for nitro group reduction. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.

Guide 2: Chemical Reduction (Iron or Stannous Chloride)

Issue: Incomplete Reaction

  • Potential Cause 1: Insufficient Reducing Agent. The stoichiometric amount of the metal reducing agent may not be sufficient due to partial oxidation of the metal surface.

    • Solution: Use a significant excess of the reducing agent (typically 3-5 equivalents of SnCl₂ or iron powder).

  • Potential Cause 2: Inadequate Acid Concentration. For iron reductions, the presence of an acid (e.g., acetic acid, HCl, or NH₄Cl) is crucial to facilitate the reaction.

    • Solution: Ensure the appropriate amount of acid is present. For Bechamp reductions, refluxing in acetic acid or ethanol with an acid catalyst is common.[4][13]

Issue: Difficult Product Isolation and Purification

  • Potential Cause: Formation of Metal Sludge. Reductions with iron or tin generate metal oxides/hydroxides as byproducts, which can make product isolation challenging.[6]

    • Solution: After the reaction is complete, basify the reaction mixture (e.g., with sodium carbonate or sodium hydroxide solution) to precipitate the metal hydroxides. The product can then be extracted into an organic solvent. Filtration through a pad of Celite® can help to remove fine metal residues.

  • Potential Cause: Product Co-precipitation with Metal Salts.

    • Solution: Thoroughly wash the filtered metal sludge with the extraction solvent to recover any adsorbed product.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-Methoxy-5-nitropyrimidin-4-amine (1.0 eq) in an anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Inerting: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (a hydrogen-filled balloon for atmospheric pressure or a pressurized vessel for higher pressures).[1][2]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with the solvent at all times to prevent the catalyst from becoming pyrophoric.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound. The crude product can be further purified by crystallization or column chromatography.

Protocol 2: Chemical Reduction using Iron Powder
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-Methoxy-5-nitropyrimidin-4-amine (1.0 eq) and iron powder (3-5 eq).

  • Solvent and Acid Addition: Add a solvent such as ethanol or methanol, followed by an acid source like acetic acid or a solution of ammonium chloride.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts.

  • Extraction: Concentrate the filtrate and add water. Basify the aqueous solution with sodium carbonate or dilute sodium hydroxide to precipitate iron hydroxides. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reduction Methods for 2-Methoxy-5-nitropyrimidin-4-amine

FeatureCatalytic Hydrogenation (Pd/C)Chemical Reduction (Fe)Chemical Reduction (SnCl₂)
Reagents H₂, Pd/CFe, Acid (AcOH, NH₄Cl)SnCl₂·2H₂O, Solvent
Conditions Room temp to mild heating, atmospheric to high pressureRefluxRoom temp to reflux
Advantages Clean reaction, easy work-up, high yieldsInexpensive, robust, effectiveMild conditions, good functional group tolerance
Disadvantages Specialized equipment for high pressure, catalyst cost and poisoningFormation of metal sludge, potentially harsh conditionsStoichiometric amounts of tin salts, environmental concerns with tin waste[6]
Typical Solvents Methanol, Ethanol, Ethyl Acetate, THF[11]Ethanol, Methanol, Acetic Acid[4]Ethanol, Ethyl Acetate[5]

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_reduction Reduction Step Start 2-Methoxy-5-nitropyrimidin-4-amine Method1 Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 Method2 Chemical Reduction (Fe / Acid) Start->Method2 Method3 Chemical Reduction (SnCl₂) Start->Method3 Product This compound Method1->Product Method2->Product Method3->Product

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Catalytic Hydrogenation

Troubleshooting_Hydrogenation cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate/Solvent Start Incomplete/Slow Reaction? Catalyst_Check Check Catalyst Activity - Use fresh catalyst - Check for poisons Start->Catalyst_Check Loading_Check Check Catalyst Loading (5-10 mol%) Catalyst_Check->Loading_Check If catalyst is active Pressure_Check Increase H₂ Pressure? Loading_Check->Pressure_Check If loading is correct Temp_Check Adjust Temperature? Pressure_Check->Temp_Check Stirring_Check Ensure Vigorous Stirring? Temp_Check->Stirring_Check Solubility_Check Is Substrate Fully Dissolved? - Change solvent - Add co-solvent Stirring_Check->Solubility_Check End Reaction Optimized Solubility_Check->End

Caption: Troubleshooting workflow for catalytic hydrogenation.

References

  • BenchChem. (2025).
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 297–299.
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. BenchChem Technical Support.
  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118.
  • Organic Chemistry Portal. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]

  • ResearchGate. (n.d.). Pd/C hydrogen transfer reduction of nitro derivatives. [Link]

  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros. [Link]

  • ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. [Link]

  • RSC Publishing. (n.d.). Which side-reactions compromise nitroxide mediated polymerization?. [Link]

  • MDPI. (2020). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 25(21), 5035.
  • ResearchGate. (n.d.). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. [Link]

  • National Institutes of Health. (2022). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 13(3), 324-335.
  • Wikipedia. (n.d.). 4,5-Diaminopyrimidine. [Link]

  • ResearchGate. (n.d.). Hydrogenation of nitro-heterocycles and aliphatic nitro compounds. [Link]

  • PubChem. (n.d.). 2-Methoxypyrimidin-5-amine. [Link]

  • BenchChem. (2025). Analytical techniques for the characterization of 2-Amino-4,6-dimethoxypyrimidine. BenchChem Technical Support.
  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]

  • Google Patents. (n.d.). US4217304A - Continuous reduction process.
  • Dalton Transactions. (2018).
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • ProQuest. (n.d.). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. [Link]

  • ResearchGate. (n.d.). Scheme 2. Reduction of 3-nitrophtalic anhydride with SnCl2 in various alcohols. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • YouTube. (2022). Nitro to Amine by Iron powder: Why iron? Why not zinc? -Bechamp reduction. [Link]

  • Wikipedia. (n.d.). File:SnCl2 Nitro Reduction Scheme.svg. [Link]

  • PubChem. (n.d.). N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine. [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxypyrimidine. [Link]

  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • ResearchGate. (n.d.). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. [Link]

  • National Institutes of Health. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 26(23), 7234.
  • Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. [Link]

  • Google Patents. (n.d.). US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
  • Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
  • Google Patents. (n.d.). CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • PubMed. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157.
  • New Journal of Chemistry. (2017). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. 41(21), 12792-12800.
  • ResearchGate. (n.d.). An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(13), 7522-7538.

Sources

Degradation pathways of 2-Methoxypyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Initiating Comprehensive Search

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Technical Support Center: Scaling Up the Synthesis of 2-Methoxypyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxypyrimidine-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the scale-up of this critical intermediate. Our focus is on providing practical, field-proven insights to ensure the robustness and reproducibility of your synthetic process.

Introduction to Synthetic Strategies

The synthesis of this compound on a larger scale typically proceeds via one of two primary routes. The choice of route often depends on the availability of starting materials, safety considerations, and the desired purity profile of the final product. This guide will address common issues encountered in both pathways.

Route A: Nucleophilic Substitution of a Chloropyrimidine This route involves the displacement of a chlorine atom from a suitable pyrimidine precursor with a methoxide source. A common starting material for this pathway is 2-chloro-4,5-diaminopyrimidine.

Route B: Reduction of a Nitrosopyrimidine This pathway involves the initial synthesis of a 4-amino-2-methoxy-5-nitrosopyrimidine intermediate, followed by its reduction to the target 4,5-diamine.

Below, we present a visual overview of these synthetic strategies.

Caption: Overview of the primary synthetic routes to this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route A: Nucleophilic Substitution

Question 1: My methoxylation reaction is sluggish and incomplete, even after extended reaction times. What are the likely causes and how can I improve the conversion rate?

Answer:

Incomplete conversion in a nucleophilic aromatic substitution reaction on a pyrimidine ring can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Reagent Quality and Stoichiometry:

    • Sodium Methoxide Activity: Ensure your sodium methoxide is fresh and has not been deactivated by moisture. It is highly hygroscopic and will readily react with water to form methanol and sodium hydroxide, reducing its nucleophilicity. Consider using a freshly prepared solution or a newly opened container of solid sodium methoxide.

    • Stoichiometry: While a stoichiometric amount of sodium methoxide is theoretically sufficient, on a larger scale, a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion, especially if minor decomposition or reaction with trace water occurs.

  • Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring for the formation of byproducts. Refluxing in methanol is a common practice for this type of reaction.

    • Solvent: Methanol is the most common solvent as it also serves as the source of the methoxy group when using sodium metal. However, if using solid sodium methoxide, ensure the solvent is anhydrous. Other polar aprotic solvents like DMF or DMSO can sometimes accelerate these reactions, but be mindful of potential side reactions at elevated temperatures.[1]

  • Troubleshooting Workflow:

start Incomplete Methoxylation check_reagent Verify Sodium Methoxide (Fresh, Anhydrous) start->check_reagent adjust_stoichiometry Increase Stoichiometry (1.1-1.5 eq) check_reagent->adjust_stoichiometry increase_temp Increase Reaction Temperature (Monitor by TLC/HPLC) adjust_stoichiometry->increase_temp check_solvent Ensure Anhydrous Solvent increase_temp->check_solvent consider_alt_solvent Consider Alternative Solvents (e.g., DMF, DMSO) check_solvent->consider_alt_solvent success Reaction Complete consider_alt_solvent->success

Caption: Troubleshooting workflow for incomplete methoxylation.

Question 2: I am observing the formation of a significant amount of a byproduct with a different mass spectrum. What could this be and how can I minimize its formation?

Answer:

The formation of byproducts is a common challenge during scale-up. In the methoxylation of a chloropyrimidine, several side reactions can occur:

  • Formation of Hydroxypyrimidine: If there is moisture present in your reaction, the hydroxide ions formed from the reaction of sodium methoxide with water can compete with the methoxide ions as a nucleophile, leading to the formation of the corresponding hydroxypyrimidine.

    • Mitigation: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Di-substitution or other side reactions: Depending on the specific starting material, there might be other reactive sites on the pyrimidine ring.

    • Mitigation: Careful control of reaction temperature and stoichiometry is crucial. Adding the sodium methoxide solution slowly to the solution of the chloropyrimidine can help to maintain a low concentration of the nucleophile and minimize side reactions.

  • Impurity Profile Analysis: To identify the byproduct, it is essential to characterize it using techniques like LC-MS and NMR. A comparison of the analytical data with potential structures will confirm its identity.

Potential Byproduct Likely Cause Mitigation Strategy
2-Hydroxy-4,5-diaminopyrimidinePresence of water in the reactionUse anhydrous solvents and reagents; run under an inert atmosphere.
Starting MaterialIncomplete reactionIncrease temperature, reaction time, or stoichiometry of sodium methoxide.
Other substituted pyrimidinesReaction at other sitesControl temperature and addition rate of reagents.
Route B: Reduction of a Nitrosopyrimidine

Question 3: The catalytic hydrogenation of my 4-amino-2-methoxy-5-nitrosopyrimidine is slow and often stalls before completion. What could be the issue?

Answer:

Catalytic hydrogenation can be sensitive to various factors, especially on a larger scale. A stalled reaction is often indicative of catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Activity and Loading:

    • Catalyst Poisoning: The starting material or solvent may contain impurities that can poison the catalyst (e.g., sulfur compounds, halides). Ensure the purity of your nitrosopyrimidine intermediate and use high-purity solvents.

    • Catalyst Type: The choice of catalyst is critical. Palladium on carbon (Pd/C) is commonly used for the reduction of nitro and nitroso groups. If you are experiencing issues, consider trying different types of catalysts (e.g., platinum on carbon, Raney nickel) or varying the catalyst loading.[2]

    • Catalyst Wetting: Ensure the catalyst is properly wetted with the solvent before introducing hydrogen.

  • Reaction Parameters:

    • Hydrogen Pressure: Increasing the hydrogen pressure can often increase the reaction rate. Ensure your reactor is safely rated for higher pressures.

    • Temperature: While higher temperatures can increase the rate, they can also lead to side reactions. A systematic optimization of the temperature is recommended.

    • Agitation: In a larger reactor, efficient agitation is crucial to ensure good contact between the substrate, catalyst, and hydrogen. Poor mixing can lead to localized depletion of hydrogen at the catalyst surface.

  • Troubleshooting Protocol for Catalytic Hydrogenation:

Parameter Troubleshooting Step Rationale
Catalyst Verify the quality and activity of the catalyst. Consider a fresh batch.The catalyst may be old or deactivated.
Increase catalyst loading (e.g., from 5 mol% to 10 mol%).Insufficient catalyst for the scale of the reaction.
Test alternative catalysts (e.g., Pt/C, Raney Ni).Different catalysts have different activities and sensitivities to poisons.
Substrate/Solvent Analyze the purity of the nitrosopyrimidine starting material.Impurities can act as catalyst poisons.
Use high-purity, degassed solvents.Dissolved oxygen or other impurities can interfere with the reaction.
Reaction Conditions Increase hydrogen pressure.Increases the concentration of hydrogen at the catalyst surface.
Optimize reaction temperature.Balances reaction rate with potential for side reactions.
Improve agitation speed.Ensures efficient mass transfer of reactants to the catalyst surface.

Question 4: After the reduction, I am having difficulty purifying the this compound. The product is colored and contains several impurities.

Answer:

Purification of aromatic diamines can be challenging due to their potential for oxidation and the presence of closely related impurities.

  • Product Instability: Aromatic diamines can be susceptible to air oxidation, which can lead to the formation of colored impurities.

    • Mitigation: Handle the crude product under an inert atmosphere as much as possible. After the reaction, filter the catalyst and process the filtrate promptly. Consider using an antioxidant during workup and storage, if compatible with downstream applications.

  • Purification Strategy:

    • Crystallization: Recrystallization is often the most effective method for purifying solid organic compounds on a large scale. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and effectively removes the impurities.

    • Acid/Base Wash: The basicity of the diamine can be exploited for purification. Dissolving the crude product in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing to precipitate the purified product can be an effective strategy.

    • Chromatography: While less ideal for very large scales, column chromatography can be used for purification. The choice of stationary and mobile phases will depend on the polarity of the impurities.[3]

  • Common Impurities from Reduction:

    • Unreacted Starting Material: If the reduction was incomplete.

    • Partially Reduced Intermediates: Such as hydroxylamines.

    • Dehalogenation Products (if applicable): If the starting material contained halogen atoms.

An effective approach to developing a purification strategy is outlined below:

start Crude Product with Impurities analyze Analyze Crude Product (HPLC, LC-MS, NMR) start->analyze identify_impurities Identify Major Impurities analyze->identify_impurities solvent_screen Perform Recrystallization Solvent Screen identify_impurities->solvent_screen acid_base_wash Evaluate Acid/Base Wash identify_impurities->acid_base_wash chromatography Consider Column Chromatography identify_impurities->chromatography optimize_purification Optimize Chosen Purification Method solvent_screen->optimize_purification acid_base_wash->optimize_purification chromatography->optimize_purification final_product Pure this compound optimize_purification->final_product

Caption: Workflow for developing a purification strategy.

Analytical Characterization

Accurate and reliable analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.

Recommended Analytical Techniques:

Technique Purpose Typical Parameters
HPLC (High-Performance Liquid Chromatography) Purity assessment, reaction monitoring, impurity profiling.Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient with 0.1% formic acidDetection: UV at an appropriate wavelength (e.g., 254 nm).[4]
LC-MS (Liquid Chromatography-Mass Spectrometry) Identification of starting materials, products, and byproducts.Coupled with the HPLC method to obtain mass information for each peak.
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural elucidation of the final product and any isolated impurities.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆).
GC-MS (Gas Chromatography-Mass Spectrometry) Analysis of volatile impurities and residual solvents.Requires a suitable column and temperature program.

References

  • Process for preparing aminopyrimidine sulfate by reducing pyrimidine deriv
  • An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogen
  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]

  • Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. CN104326988A.
  • 2-Chloropyrimidine. Organic Syntheses Procedure. [Link]

  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. PMC. [Link]

  • Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. Semantic Scholar. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. [Link]

  • Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. PubMed. [Link]

  • Rhenium Nanostructures Loaded into Amino-Functionalized Resin as a Nanocomposite Catalyst for Hydrogenation of 4-Nitrophenol and 4-Nitroaniline. MDPI. [Link]

  • Chromatography of Pyrimidine Reduction Products. Analytical Chemistry. [Link]

  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. [Link]

  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). MDPI. [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. CN105237422A.
  • The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. PubMed. [Link]

  • 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Key Pharmaceutical Intermediate for Amisulpride Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Separation of 2-Chloropyrimidine-4,5-diamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction. International Nano Letters. [Link]

  • Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry. [Link]

  • Process for the prepar
  • Homogeneous catalytic hydrogenation of CO2 – amino acid-based capture and utilization. Chemical Society Reviews. [Link]

  • Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose. Supporting Information. [Link]

  • NMR Determination of the Structure of Azolopyrimidines Produced from Reaction of Bidentate Electrophiles and Aminoazoles. Zeitschrift für Naturforschung. [Link]

Sources

Troubleshooting 2-Methoxypyrimidine-4,5-diamine synthesis from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 2-methoxypyrimidine-4,5-diamine. As a senior application scientist, my goal is to provide you with not just steps, but the underlying chemical logic to empower you to diagnose and resolve challenges in your synthetic workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, particularly focusing on the common route involving the reduction of a nitro-substituted pyrimidine precursor.

Issue 1: Low or No Product Yield

Question: My reaction has run for the specified time, but TLC and LC-MS analysis show a low conversion of the starting material, 2-methoxy-5-nitropyrimidin-4-amine. What could be the cause?

Answer: Low conversion is a frequent issue and can typically be traced back to catalyst activity, reaction conditions, or the quality of your starting materials.

  • Catalyst Inactivation: The most common culprit is the hydrogenation catalyst, typically Palladium on carbon (Pd/C).

    • Causality: Catalytic hydrogenation is a surface-based reaction. The palladium surface can be poisoned by impurities such as sulfur or halide compounds, which may be present in your starting materials or solvents. The catalyst can also be deactivated by oxidation if not handled properly under an inert atmosphere.

    • Solution:

      • Use a fresh batch of high-quality Pd/C. Ensure it has been stored under an inert atmosphere.

      • Increase catalyst loading. While typically used at 5-10 mol%, increasing the loading to 15 mol% can sometimes overcome minor impurities.

      • Ensure inert atmosphere. Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon to remove all oxygen.

  • Insufficient Hydrogen Pressure: The reduction of the nitro group requires a sufficient supply of hydrogen.

    • Causality: If using a hydrogen balloon, ensure there are no leaks. For a Parr shaker or other hydrogenation apparatus, verify the pressure is maintained throughout the reaction.

    • Solution:

      • Check all connections for leaks.

      • If using a balloon, use a larger one or refill it periodically (with proper safety precautions).

      • For larger scale reactions, a dedicated hydrogenation apparatus with a constant pressure supply is recommended.

  • Solvent Choice: The choice of solvent is critical for both solubility of the starting material and catalyst activity.

    • Causality: The starting material must be soluble in the reaction solvent to have access to the catalyst surface. Common solvents include ethanol, methanol, or ethyl acetate.

    • Solution:

      • Ensure your starting material is fully dissolved. If solubility is an issue, gentle heating may be required, or a different solvent system should be explored.

      • Methanol is often a good choice due to the high solubility of many amines and their salts.

Issue 2: Formation of Impurities

Question: My reaction has gone to completion, but I am observing significant impurities that are difficult to separate from the desired this compound. What are these impurities and how can I avoid them?

Answer: Impurity formation is often a result of over-reduction or side reactions. The structure of your starting material and product, a diaminopyrimidine, is susceptible to certain side reactions.

  • Hydrodehalogenation (if applicable): If your pyrimidine core has a halogen substituent, it can be removed by catalytic hydrogenation.

    • Causality: Palladium catalysts are highly effective at reducing carbon-halogen bonds.

    • Solution:

      • If a halogen is a desired part of your final molecule, catalytic hydrogenation may not be the best choice. Consider alternative reducing agents like tin(II) chloride or iron powder in acidic conditions.

  • Formation of Azoxy or Azo Compounds: Incomplete reduction of the nitro group can lead to the formation of dimeric impurities.

    • Causality: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. If the reaction stalls or conditions are not optimal, these intermediates can react with each other to form azoxy or azo compounds.

    • Solution:

      • Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen.

      • Maintain a consistent hydrogen pressure throughout the reaction.

  • Degradation of the Starting Material or Product: The diamine product can be sensitive to air and light.

    • Causality: Aromatic amines, particularly diamines, are prone to oxidation, which can lead to colored impurities.

    • Solution:

      • Once the reaction is complete, work up the reaction mixture promptly.

      • If possible, perform the workup and purification under an inert atmosphere.

      • Store the final product under nitrogen or argon, protected from light.

Workflow for Troubleshooting Low Yield

G start Low Yield of this compound check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok sm_impure Impure Starting Material check_sm->sm_impure check_catalyst Evaluate Catalyst Activity catalyst_fresh Use Fresh Catalyst & Increase Loading check_catalyst->catalyst_fresh catalyst_poisoned Suspect Catalyst Poisoning check_catalyst->catalyst_poisoned check_conditions Review Reaction Conditions h2_pressure Check H2 Pressure & for Leaks check_conditions->h2_pressure solvent Optimize Solvent for Solubility check_conditions->solvent temp_time Adjust Temperature and/or Reaction Time check_conditions->temp_time sm_ok->check_catalyst purify_sm Purify Starting Material (Recrystallization/Chromatography) sm_impure->purify_sm purify_sm->start catalyst_fresh->check_conditions change_catalyst Switch to a Different Catalyst Batch catalyst_poisoned->change_catalyst

Overcoming poor solubility of 2-Methoxypyrimidine-4,5-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxypyrimidine-4,5-diamine

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile heterocyclic amine. Our goal is to move beyond simple solvent lists and provide a framework for rational problem-solving, grounded in the physicochemical properties of the molecule.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in many common organic solvents?

A1: The solubility behavior of this compound is governed by a combination of strong intermolecular forces inherent to its structure. Understanding these is the first step to overcoming them.

  • Hydrogen Bonding: The molecule has two primary amine groups (-NH₂) at the 4 and 5 positions. These groups are potent hydrogen bond donors. In the solid state, these amines form extensive intermolecular hydrogen bonds with the nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy group on neighboring molecules. This creates a stable crystal lattice structure that requires significant energy to disrupt.

  • Molecular Polarity and Symmetry: The pyrimidine core, coupled with the polar amine and methoxy groups, gives the molecule a significant dipole moment. This polarity favors interaction with polar solvents. However, the molecule's flat, planar structure allows for efficient packing in a crystal lattice, increasing the lattice energy. For dissolution to occur, the energy gained from solvent-solute interactions must overcome this high lattice energy.

  • Competing Interactions: The molecule possesses both hydrogen bond donating (-NH₂) and accepting (ring nitrogens, -OCH₃) sites.[1] This dual nature can lead to strong self-association, which competes with solvent interaction. A solvent must effectively disrupt this self-association to achieve good solubility.

Q2: I've tried common solvents like ethyl acetate and dichloromethane with no success. What should be my next step?

A2: It is not surprising that solvents of low to moderate polarity like ethyl acetate and dichloromethane are ineffective. They lack the ability to form strong hydrogen bonds needed to break apart the compound's crystal lattice.

Your next step should be a systematic screen of more polar, hydrogen-bond-accepting solvents. The most effective solvents for compounds like this are typically polar aprotic solvents.

Solvent ClassRecommended SolventsRationale for Use
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP)Excellent hydrogen bond acceptors, high dielectric constant. Often the first choice for dissolving difficult heterocyclic amines.
Sulfoxides Dimethyl sulfoxide (DMSO)Exceptionally strong hydrogen bond acceptor. Ideal for creating stock solutions, but can be difficult to remove and may interfere with some downstream reactions.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate solvating power. Often more effective when heated or used as a co-solvent.
Alcohols Methanol, EthanolProtic solvents that can act as both H-bond donors and acceptors. Their effectiveness can be temperature-dependent.[2]

Starting Recommendation: Begin with DMF or DMAc at room temperature. If solubility is still limited, proceed to the troubleshooting steps outlined below.

Troubleshooting Guide: A Stepwise Approach

If initial solvent screening at room temperature fails, follow this logical workflow to systematically address the solubility challenge.

G cluster_0 cluster_1 cluster_2 Start Start with solid This compound Solvent Select Polar Aprotic Solvent (e.g., DMF, DMAc, NMP) Start->Solvent Stir Stir at Room Temperature Solvent->Stir Check Assess Solubility Stir->Check Heat Apply Gentle Heat (40-60°C) Check->Heat Incomplete Sonicate Use Ultrasonic Bath Check->Sonicate Incomplete Success Fully Dissolved Proceed with Reaction Check->Success Complete Check2 Assess Solubility Heat->Check2 Sonicate->Check2 Acid pH Adjustment: Add catalytic acid (e.g., AcOH, HCl in dioxane) Check2->Acid Incomplete Check2->Success Complete Check3 Assess Solubility Acid->Check3 Check3->Success Complete Fail Insoluble Re-evaluate Solvent System or consider derivatization Check3->Fail Incomplete

Sources

Technical Support Center: Catalyst Selection for 2-Methoxypyrimidine-4,5-diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxypyrimidine-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to catalyst selection for this specific synthesis. The synthesis of this compound, a crucial intermediate in many pharmaceutical applications, often involves the catalytic reduction of a nitro or nitroso precursor. The choice of catalyst is paramount for achieving high yield, purity, and process efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound, and what are their primary advantages and disadvantages?

The synthesis of this compound typically proceeds via the reduction of a precursor like 2-methoxy-4-amino-5-nitropyrimidine or a related nitroso compound. The two most prevalent catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney® Nickel.

CatalystAdvantagesDisadvantages
Palladium on Carbon (Pd/C) - High activity and efficiency, often requiring low catalyst loading.[1][2] - Good functional group tolerance.[1] - Can be used under mild reaction conditions (e.g., hydrogen balloon at atmospheric pressure).[1][2] - Recyclable without significant loss of activity.[1]- Higher cost compared to nickel-based catalysts. - Can sometimes be sensitive to impurities, leading to catalyst poisoning.
Raney® Nickel - Cost-effective, making it suitable for large-scale production.[3] - High catalytic activity for hydrogenation reactions.[4][5] - Can be advantageous in cases where chemoselectivity is a concern.[3] - Robust and less sensitive to some impurities compared to precious metal catalysts.[3]- Pyrophoric nature when dry requires careful handling procedures.[3][4] - May require higher temperatures and pressures compared to Pd/C. - Potential for nickel leaching into the product.
Q2: My reaction using Pd/C is sluggish or incomplete. What are the potential causes and how can I troubleshoot this?

Several factors can contribute to an inefficient reaction when using a Pd/C catalyst. A systematic approach to troubleshooting is essential.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials, solvents, or even the hydrogen gas. Sulfur-containing compounds are notorious poisons for palladium catalysts. Ensure high-purity reagents and solvents.

  • Insufficient Hydrogen Pressure: While some reactions proceed well with a hydrogen balloon, others may require higher pressures to achieve a reasonable reaction rate.[1][2] Consider increasing the hydrogen pressure in a suitable pressure reactor.

  • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial for the reactants to interact with the catalyst surface.[6] Ensure vigorous stirring to keep the catalyst suspended and facilitate the transport of hydrogen to the catalyst surface.

  • Suboptimal Solvent: The choice of solvent can significantly impact reaction rates. The solvent should be able to dissolve the starting material and be inert under the reaction conditions. Alcohols like ethanol or methanol are common choices.

  • Incorrect Catalyst Loading: While Pd/C is highly active, an insufficient amount of catalyst will lead to a slow reaction. Conversely, an excessive amount is not economical. A typical starting point is 5-10 mol% of palladium relative to the substrate.

Q3: I am observing the formation of byproducts when using Raney Nickel. How can I improve the selectivity of my reaction?

Improving selectivity with Raney Nickel often involves careful control of reaction parameters.

  • Temperature and Pressure Control: The reduction of nitro groups is highly exothermic.[3] Poor temperature control can lead to "hot spots" in the reactor, promoting side reactions.[6] Gradual heating and efficient cooling are critical. Similarly, optimizing the hydrogen pressure can influence selectivity.

  • Solvent Choice: The solvent can influence the interaction of the substrate with the catalyst surface. Experimenting with different solvents such as ethanol, methanol, or water may improve selectivity.

  • Additives: In some cases, the addition of small amounts of additives can modify the catalyst surface and improve selectivity. For example, the use of promoters like vanadium can help diminish the accumulation of hydroxylamine intermediates, which can be a source of byproducts.[3]

  • Catalyst Grade and Preparation: The activity of Raney Nickel can vary depending on its preparation method and grade.[4][7] Ensure you are using a consistent and high-quality source of the catalyst.

Q4: How do I handle and dispose of pyrophoric catalysts like Raney Nickel safely?

Safety is paramount when working with pyrophoric materials.

  • Handling: Raney Nickel is typically supplied and handled as a water-wet slurry to prevent ignition upon contact with air.[3] Never allow the catalyst to dry out in the presence of air. All transfers should be done under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Quenching: After the reaction is complete, the reactor should be purged with an inert gas before opening. The catalyst can then be filtered. The filter cake should be kept wet with water or a suitable solvent at all times.

  • Disposal: Spent Raney Nickel should be deactivated before disposal. This can be achieved by slowly and carefully adding a dilute acid (e.g., acetic acid or hydrochloric acid) to the catalyst slurry in a well-ventilated fume hood. This process will generate hydrogen gas and should be performed with extreme caution. Once the catalyst is fully deactivated (no more gas evolution), it can be disposed of according to your institution's hazardous waste guidelines.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield

A low yield of the desired product can be a frustrating issue. The following workflow can help identify and resolve the root cause.

start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Pressure, Time) check_purity->check_conditions check_catalyst Assess Catalyst Activity & Loading check_conditions->check_catalyst incomplete_reaction Incomplete Reaction? check_catalyst->incomplete_reaction check_workup Optimize Product Isolation & Purification side_reactions Side Reactions Observed? incomplete_reaction->side_reactions No solution1 Increase Reaction Time/Temp/Pressure incomplete_reaction->solution1 Yes product_loss Product Loss During Workup? side_reactions->product_loss No solution2 Adjust Catalyst/Solvent/Additives side_reactions->solution2 Yes solution3 Modify Extraction/Crystallization Protocol product_loss->solution3 Yes end Improved Yield product_loss->end No solution1->end solution2->end solution3->end start Catalyst Selection scale Scale of Reaction? start->scale cost Cost a Major Factor? scale->cost Large Scale pd_c Consider Pd/C scale->pd_c Lab Scale chemoselectivity Chemoselectivity a Concern? cost->chemoselectivity No raney_ni Consider Raney Ni cost->raney_ni Yes chemoselectivity->pd_c No chemoselectivity->raney_ni Yes

Sources

Validation & Comparative

A Comparative Guide to 2-Methoxypyrimidine-4,5-diamine and 2,4-diaminopyrimidine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of interactions with biological targets.[1] As a privileged scaffold, its derivatives have been extensively explored, leading to the development of drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2] This guide provides a detailed comparison of two key pyrimidine-based scaffolds: the well-established 2,4-diaminopyrimidine and the less-explored 2-Methoxypyrimidine-4,5-diamine.

The 2,4-diaminopyrimidine core is a bioisostere of the adenine hinge-binding motif of ATP, making it a highly successful scaffold for kinase inhibitors. Its strategic placement of amino groups allows for crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases. In contrast, this compound introduces additional functional groups—a methoxy group at the 2-position and an amino group at the 5-position—which can significantly alter the molecule's physicochemical properties, binding interactions, and overall drug-like characteristics. This guide will delve into the known attributes of 2,4-diaminopyrimidine and explore the potential advantages and disadvantages of this compound as a scaffold in modern drug discovery.

Chemical Structures

First, let's visualize the core structures of the two scaffolds.

Comparative Analysis in Drug Design

The Established Player: 2,4-Diaminopyrimidine

The 2,4-diaminopyrimidine scaffold has a proven track record in drug development, most notably in the fields of oncology and infectious diseases. Its primary utility stems from its ability to mimic the purine core of ATP, allowing it to act as a competitive inhibitor for a wide range of enzymes.

As Kinase Inhibitors:

A multitude of kinase inhibitors are built upon the 2,4-diaminopyrimidine core. The two amino groups form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.

  • Fedratinib (Inrebic®): An inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), approved for the treatment of myelofibrosis.[3] Fedratinib showcases the successful application of the 2,4-diaminopyrimidine scaffold in targeting specific kinases involved in myeloproliferative neoplasms.[3] The 2,4-diamino motif anchors the molecule in the ATP binding site of JAK2.

  • EGFR Inhibitors: Several potent and selective epidermal growth factor receptor (EGFR) inhibitors have been developed using a 2,4-diarylaminopyrimidine scaffold. These compounds are particularly effective against mutant forms of EGFR, such as the T790M resistance mutation in non-small cell lung cancer.[4][5]

As Dihydrofolate Reductase (DHFR) Inhibitors:

The 2,4-diaminopyrimidine core is also a key pharmacophore in DHFR inhibitors, which are used as antimicrobial and antiprotozoal agents.

  • Trimethoprim: A widely used antibiotic that selectively inhibits bacterial DHFR.

  • Pyrimethamine: An antimalarial and antiparasitic drug that targets the DHFR of protozoa like Plasmodium falciparum and Toxoplasma gondii.

The selectivity of these drugs arises from the differences in the active sites of microbial and human DHFR.

The Challenger: this compound - A Scaffold of Untapped Potential

In contrast to the extensive body of research on 2,4-diaminopyrimidine, this compound remains a relatively unexplored scaffold in drug discovery. Direct experimental data on its synthesis, properties, and biological activity is scarce in publicly available literature. However, by analyzing the influence of its unique functional groups, we can infer its potential advantages and disadvantages.

Potential Advantages:

  • Altered Physicochemical Properties: The introduction of a methoxy group at the 2-position can significantly impact the molecule's lipophilicity, solubility, and metabolic stability.[6] Replacing an amino group with a methoxy group can serve as a bioisosteric modification to fine-tune these properties.[7][8] This could potentially lead to improved pharmacokinetic profiles.

  • Additional Interaction Points: The 5-amino group provides an additional hydrogen bond donor, which could be exploited to achieve novel binding interactions with target proteins, potentially leading to increased potency and selectivity. The 2-methoxy group, while a weaker hydrogen bond acceptor than an amino group, can still participate in polar interactions.

  • Novel Chemical Space: As a less-explored scaffold, derivatives of this compound represent novel chemical matter, which can be advantageous for intellectual property and for overcoming resistance to existing drugs.

Potential Challenges:

  • Synthetic Accessibility: The synthesis of this compound may be more complex than that of 2,4-diaminopyrimidine. While general methods for the synthesis of 4,5-diaminopyrimidines exist, the specific introduction of a 2-methoxy group could present synthetic hurdles.

  • Weaker Hinge Binding: The replacement of the 2-amino group with a methoxy group eliminates a key hydrogen bond donor for interaction with the kinase hinge region. This could potentially lead to a lower binding affinity for kinases compared to their 2,4-diaminopyrimidine counterparts. However, this could also be an opportunity to shift selectivity towards other enzyme classes or to achieve a different binding mode within the kinase active site.

Quantitative Data Comparison

The following tables summarize key quantitative data for representative drugs and inhibitors containing the 2,4-diaminopyrimidine scaffold. No direct experimental data for this compound derivatives is currently available in the public domain.

Table 1: In Vitro Potency of 2,4-Diaminopyrimidine-Based Kinase Inhibitors

Compound/DrugTarget KinaseIC50 (nM)Cell LineCitation(s)
FedratinibJAK23-[3]
FedratinibFLT315-[3]
RociletinibEGFR L858R/T790M-NCI-H1975[5]
Compound 8aEGFR L858R/T790M4.1-[4]
Compound 8a-59NCI-H1975[4]
RuxolitinibJAK13.3-
RuxolitinibJAK22.8-

Table 2: Pharmacokinetic Properties of Representative Drugs

DrugScaffoldBioavailabilityTmax (hours)Half-life (hours)Metabolism
Fedratinib2,4-Diaminopyrimidine-2-4~41 (effective)CYP3A4, CYP2C19
ErlotinibQuinazoline~60% (fasting), ~100% (with food)4~36CYP3A4, CYP1A2

Signaling Pathway Visualization

The 2,4-diaminopyrimidine scaffold is a common feature in inhibitors of the JAK-STAT and EGFR signaling pathways, both of which are critical in cell proliferation and survival.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell growth, and differentiation.[3][9] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT_dimer STAT Dimer Receptor->STAT_dimer Recruitment & Phosphorylation JAK->Receptor Phosphorylation Cytokine Cytokine Cytokine->Receptor Binding Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene (Proliferation, Survival) Nucleus->Gene Transcription Fedratinib Fedratinib (2,4-Diaminopyrimidine) Fedratinib->JAK Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of Fedratinib.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell growth, proliferation, and survival.[10][11] Aberrant activation of this pathway is a common driver of cancer.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS Activation EGF EGF EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Gene Target Gene (Proliferation, Survival) Nucleus->Gene Transcription EGFR_Inhibitor EGFR Inhibitor (2,4-Diaminopyrimidine) EGFR_Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the action of a 2,4-diaminopyrimidine-based inhibitor.

Experimental Protocols

Synthesis of 2,4-Diaminopyrimidine Derivatives

The synthesis of 2,4-diaminopyrimidine derivatives often involves the condensation of a β-alkoxyacrylonitrile or a related three-carbon precursor with guanidine.[12] A general workflow is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., β-alkoxyacrylonitrile) Condensation Condensation with Guanidine Start->Condensation Cyclization Cyclization Condensation->Cyclization Product 2,4-Diaminopyrimidine Core Cyclization->Product Modification Further Modification (e.g., Suzuki Coupling) Product->Modification Final_Product Final Drug Candidate Modification->Final_Product

Sources

A Researcher's Guide to the Reactivity of 2-Methoxypyrimidine-4,5-diamine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry and materials science.[1] Its derivatives are integral to a wide range of pharmaceuticals, agrochemicals, and functional materials.[2][3] Among the vast family of pyrimidines, diamino-substituted variants are particularly valuable as versatile building blocks for constructing complex molecular architectures, especially fused heterocyclic systems like purines and pteridines, which are of significant biological importance.[4][5] This guide focuses on 2-Methoxypyrimidine-4,5-diamine and its isomers, providing a comparative analysis of their reactivity to aid researchers in selecting the optimal starting material for their synthetic endeavors.

While direct, head-to-head comparative experimental studies on these specific isomers are not extensively documented in the current literature, a robust understanding of their relative reactivity can be extrapolated from fundamental principles of organic chemistry and data from analogous systems. This guide will delve into the structural and electronic nuances of these isomers, predict their reactivity in key transformations, and provide a framework for their experimental evaluation.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of substituted pyrimidines is profoundly influenced by the electronic nature of their substituents.[6][7] The interplay of inductive and resonance (mesomeric) effects governs the electron density of the pyrimidine ring and the nucleophilicity of the exocyclic amino groups.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it generally susceptible to nucleophilic attack and resistant to electrophilic substitution.[8] However, the introduction of electron-donating groups (EDGs) such as amino (-NH₂) and methoxy (-OCH₃) groups can significantly alter this reactivity profile.[9] Both the amino and methoxy groups exert a -I (electron-withdrawing inductive) effect due to the electronegativity of the nitrogen and oxygen atoms, and a powerful +M (electron-donating mesomeric) effect due to the presence of lone pairs that can be delocalized into the aromatic ring. In most cases, the +M effect is the dominant factor, leading to an overall increase in electron density on the pyrimidine ring and enhanced nucleophilicity of the amino groups.

Let's consider the isomers :

  • This compound: The methoxy group at the C2 position and the amino groups at C4 and C5 all contribute to activating the ring. The two adjacent amino groups at C4 and C5 create a highly electron-rich region, making them prime candidates for cyclization reactions.

  • 4-Methoxypyrimidine-2,5-diamine: Here, the methoxy group is at C4, and the amino groups are at C2 and C5.

  • 5-Methoxypyrimidine-2,4-diamine: In this isomer, the methoxy group is at C5, with amino groups at C2 and C4.

The precise positioning of these groups in each isomer leads to subtle but significant differences in the distribution of electron density, which in turn dictates their reactivity in various chemical transformations.

Caption: Electronic effects of substituents on the pyrimidine isomers.

Comparative Reactivity in Key Transformations

Nucleophilicity of the Amino Groups

The nucleophilicity of the amino groups is a critical factor in many synthetic applications, including acylation, alkylation, and condensation reactions. The electron-donating methoxy group will enhance the nucleophilicity of the amino groups, but the extent of this enhancement will depend on its position relative to the amino groups.

In This compound , both amino groups are activated by the methoxy group. The 5-amino group, being para to the 2-methoxy group, will experience a strong +M effect, making it highly nucleophilic. The 4-amino group will also be activated, though the electronic interplay with the adjacent 5-amino group will also be a factor. This differential reactivity of the two amino groups can be exploited for regioselective functionalization.

For 4-Methoxypyrimidine-2,5-diamine , the 2-amino group is para to the 4-methoxy group and will be strongly activated. The 5-amino group, being meta to the methoxy group, will be less activated.

In 5-Methoxypyrimidine-2,4-diamine , the 2-amino and 4-amino groups are ortho and para to the 5-methoxy group, respectively, and thus both will be significantly activated.

Table 1: Predicted Relative Nucleophilicity of Amino Groups

IsomerMost Nucleophilic Amino GroupLeast Nucleophilic Amino GroupRationale
This compound5-NH₂4-NH₂5-NH₂ is para to the activating 2-OCH₃ group.
4-Methoxypyrimidine-2,5-diamine2-NH₂5-NH₂2-NH₂ is para to the activating 4-OCH₃ group.
5-Methoxypyrimidine-2,4-diamine4-NH₂ and 2-NH₂-Both amino groups are strongly activated by the 5-OCH₃ group.
Cyclization Reactions

The arrangement of the diamino groups is crucial for cyclization reactions to form fused heterocyclic systems. This compound, with its ortho-diamine arrangement, is an ideal precursor for the synthesis of purines, pteridines, and other related fused systems through condensation with reagents like formic acid, aldehydes, or α-haloketones.[4][5][10] The isomers with meta- or para-disposed amino groups would not be suitable for such cyclizations that require adjacent amino functionalities.

Cyclization_Workflow Start This compound Reagent Cyclizing Agent (e.g., Formic Acid) Start->Reagent + Intermediate Formylated Intermediate Reagent->Intermediate Product Fused Heterocycle (e.g., Purine) Intermediate->Product Heat

Caption: General workflow for a cyclization reaction.

Electrophilic Aromatic Substitution

While the pyrimidine ring is generally resistant to electrophilic attack, the presence of multiple electron-donating groups can activate the ring sufficiently for substitution to occur.[11] The position of electrophilic attack will be directed by the combined electronic effects of the substituents. In all three isomers, the C5 position is generally the most activated towards electrophilic substitution, unless it is already substituted. The presence of the methoxy group further enhances this activation.

Experimental Protocols for Reactivity Assessment

To empirically determine the relative reactivity of these isomers, a series of competitive experiments can be designed. Below is a representative protocol for a competitive acylation reaction.

Protocol: Competitive Acylation of Pyrimidine Diamine Isomers

Objective: To determine the relative nucleophilicity of the amino groups of the different isomers by reacting an equimolar mixture with a limiting amount of an acylating agent.

Materials:

  • This compound

  • An isomeric methoxypyrimidine-diamine (e.g., 4-Methoxypyrimidine-2,5-diamine)

  • Acetic anhydride (limiting reagent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

  • LC-MS system

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the chosen isomer in 10 mL of anhydrous DMF.

  • Base Addition: Add 1.1 mmol of triethylamine to the solution and stir for 5 minutes at room temperature.

  • Acylation: Slowly add a solution of 0.5 mmol of acetic anhydride in 2 mL of anhydrous DMF to the reaction mixture dropwise over 10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in DCM eluent).

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding 20 mL of water.

  • Extraction: Extract the aqueous mixture with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by LC-MS to determine the ratio of the acylated products from each isomer. The isomer that forms a higher proportion of the acylated product is the more reactive nucleophile under these conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Mix_Isomers Mix Isomers in DMF Add_Base Add Triethylamine Mix_Isomers->Add_Base Add_Acylating_Agent Add Acetic Anhydride (limiting) Add_Base->Add_Acylating_Agent Monitor_TLC Monitor by TLC Add_Acylating_Agent->Monitor_TLC Quench Quench with Water Monitor_TLC->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Analyze Analyze by LC-MS Dry_Concentrate->Analyze

Caption: Workflow for the competitive acylation experiment.

Conclusion and Future Outlook

This guide has provided a comparative analysis of the reactivity of this compound and its isomers based on established principles of organic chemistry. The key takeaways are:

  • The position of the methoxy and amino groups significantly influences the electronic properties and, consequently, the reactivity of the pyrimidine ring and the exocyclic amino groups.

  • This compound is an excellent precursor for cyclization reactions due to its ortho-diamine arrangement.

  • The relative nucleophilicity of the amino groups can be predicted based on the electronic effects of the substituents, allowing for the rational design of regioselective functionalization strategies.

While this guide offers a solid theoretical framework, it is imperative for researchers to perform experimental validations to confirm these predictions for their specific applications. The provided experimental protocol serves as a starting point for such investigations. Future work involving detailed kinetic studies and computational modeling would be invaluable in further elucidating the subtle differences in reactivity among these important synthetic building blocks.

References

  • Benchchem. (n.d.). Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.
  • CSIR Research Space. (n.d.). Effect of substituent structure on pyrimidine electrophilic substitution.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of Substituted Pyrimidines: A Guide for Researchers.
  • ResearchGate. (2025). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes.
  • Semantic Scholar. (1970). Reaction of 4,5-diaminopyrimidine and ethyl acetoacetate: Synthesis and chemistry of isomeric dihydropyrimido[4,5-b][2][4] diazepinones. Retrieved from

  • ACS Publications. (n.d.). Synthesis of Purines and Cyclization of 4,5-Dlaminopyrimidines.
  • SciSpace. (n.d.). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives.
  • ResearchGate. (2025). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal | Request PDF.
  • ResearchGate. (2025). An unexpected cyclization discovered during the synthesis of 8-substituted purines from a 4,5-diaminopyrimidine | Request PDF.
  • Scribd. (n.d.). IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine | PDF.
  • RSC Publishing. (n.d.). Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][2][4]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Retrieved from

  • ResearchGate. (2025). Effect of Substituent Structure on Pyrimidine Electrophilic Substitution. | Request PDF.
  • Benchchem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2.
  • Journal of the American Chemical Society. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
  • Benchchem. (n.d.). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
  • (n.d.). Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine.
  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine.
  • ResearchGate. (2025). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines.
  • (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines.
  • NIH. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Benchchem. (n.d.). Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis.
  • Google Patents. (n.d.). CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • PubMed. (n.d.). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems.
  • NIH. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • ResearchGate. (2025). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles.
  • (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines.
  • PubChem. (n.d.). 2-Methoxypyrimidin-5-amine.
  • PubChem. (n.d.). 2-Amino-5-methoxypyrimidine.
  • PubChem. (n.d.). 2-Chloro-5-methoxypyrimidin-4-amine.
  • Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine.

Sources

The Decisive Role of Methoxylation: A Comparative Analysis of Diaminopyrimidine Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics, the diaminopyrimidine scaffold represents a cornerstone in medicinal chemistry. Its derivatives have yielded critical drugs in antimicrobial and anticancer therapies. A key determinant of their efficacy and selectivity lies in the strategic substitution on the pyrimidine core, with methoxylation emerging as a particularly influential modification. This guide provides an in-depth, objective comparison of the biological activities of methoxylated diaminopyrimidines against their non-methoxylated counterparts, supported by experimental data and detailed protocols to empower your own research endeavors.

The Significance of the Methoxy Group: More Than a Simple Addition

The introduction of methoxy (-OCH₃) groups to the 5-benzyl ring of a 2,4-diaminopyrimidine is not a trivial alteration. This modification profoundly impacts the molecule's electronic and steric properties, which in turn governs its interaction with biological targets. The primary mechanism of action for many diaminopyrimidines is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid pathway responsible for the synthesis of nucleic acids and some amino acids.[1] By blocking this enzyme, diaminopyrimidines effectively halt cellular replication, leading to cell death.

The methoxy groups on the benzyl ring of compounds like trimethoprim are crucial for their high-affinity and selective binding to bacterial DHFR over the human equivalent. This selectivity is the bedrock of their therapeutic window as antimicrobial agents. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals interactions within the enzyme's active site, leading to a more stable and potent inhibitory complex.

Comparative Analysis of Biological Activity

To illustrate the impact of methoxylation, we will compare representative methoxylated and non-methoxylated diaminopyrimidines across their primary biological activities: antimicrobial efficacy and anticancer cytotoxicity.

Antimicrobial Activity: A Tale of Potency

The quintessential example of a methoxylated diaminopyrimidine is Trimethoprim , a broad-spectrum antibiotic featuring a 3,4,5-trimethoxybenzyl group. Its non-methoxylated parent compound, 5-benzyl-2,4-diaminopyrimidine , provides a stark contrast in activity.

Table 1: Comparative Antimicrobial Activity of Trimethoprim vs. 5-benzyl-2,4-diaminopyrimidine

CompoundTarget OrganismBiological TargetActivity MetricValueReference
Trimethoprim Escherichia coliDihydrofolate Reductase (DHFR)IC₅₀7 nM[2]
5-benzyl-2,4-diaminopyrimidine Escherichia coliDihydrofolate Reductase (DHFR)IC₅₀~40,600 nM[3]
Trimethoprim Staphylococcus aureusWhole-cellMIC≤0.125 µg/mL[4]
Trimethoprim Escherichia coliWhole-cellMIC0.3125 µg/mL[4]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates greater potency. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

The data unequivocally demonstrates the profound impact of the trimethoxy substitution. Trimethoprim is several orders of magnitude more potent as a DHFR inhibitor and as a whole-cell antibacterial agent compared to its non-methoxylated counterpart.

Anticancer Activity: Targeting Uncontrolled Proliferation

The DHFR-inhibiting properties of diaminopyrimidines also make them attractive candidates for anticancer therapies, as cancer cells have a high demand for DNA synthesis. Furthermore, diaminopyrimidine derivatives have been developed as inhibitors of other key cellular targets in oncology, such as various kinases.

Table 2: Comparative Anticancer Activity of Methoxylated vs. Non-Methoxylated Diaminopyrimidine Derivatives

CompoundCancer Cell LineBiological TargetActivity MetricValueReference
Methoxylated Derivative (Compound 9k) A549 (Lung Carcinoma)Multiple (induces apoptosis)IC₅₀2.14 µM[5]
Methoxylated Derivative (Compound 9k) HCT-116 (Colon Carcinoma)Multiple (induces apoptosis)IC₅₀3.59 µM[5]
Non-Methoxylated Derivative (ML323) NCI-H2122 (Non-Small Cell Lung Cancer)USP1/UAF1 DeubiquitinaseIC₅₀0.038 µM[6]

Note: The compounds in this table have different specific biological targets beyond general cytotoxicity, highlighting the diverse applications of the diaminopyrimidine scaffold. A direct comparison of potency is therefore illustrative of their potential in an anticancer context.

While a direct comparison is nuanced due to differing specific targets, it is evident that methoxylated diaminopyrimidines can possess potent anticancer activity in the low micromolar range. The presence and positioning of methoxy groups can be optimized to achieve high potency against various cancer cell lines.

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, the following detailed experimental protocols are provided.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the DHFR enzyme by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

DHFR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, DHFR Enzyme, NADPH, and DHF Substrate mix Add Buffer, Enzyme, NADPH, and Test Compound to Plate reagents->mix compounds Prepare Serial Dilutions of Test Compounds compounds->mix initiate Initiate Reaction by Adding DHF Substrate mix->initiate measure Measure Absorbance at 340 nm (Kinetic Reading) initiate->measure calculate Calculate Rate of Reaction and % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50 MIC_Workflow start Prepare Serial Dilutions of Test Compound in 96-well Plate inoculate Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) start->inoculate controls Include Positive (bacteria, no drug) and Negative (broth only) Controls inoculate->controls incubate Incubate Plate at 37°C for 18-24 Hours controls->incubate read Visually Inspect for Turbidity (Bacterial Growth) incubate->read determine Determine MIC: Lowest Concentration with No Visible Growth read->determine

Caption: Broth microdilution workflow for MIC determination.

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). [2] * Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells. [2]2. Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours. [2]3. Result Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [7]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A Seed Cells in a 96-well Plate and Allow to Adhere (24h) B Treat Cells with Serial Dilutions of Test Compound A->B C Incubate for Desired Period (e.g., 48-72h) B->C D Add MTT Reagent to Each Well and Incubate (2-4h) C->D E Viable Cells Convert Yellow MTT to Purple Formazan Crystals D->E F Add Solubilization Solution (e.g., DMSO) to Dissolve Formazan E->F G Measure Absorbance at ~570 nm with a Plate Reader F->G H Calculate % Viability and IC50 Value G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment. [8]2. Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours). [9]3. MTT Addition and Incubation:

    • Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well. [10] * Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. [8]4. Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [8] * Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value. [9]

Conclusion

The strategic placement of methoxy groups on the 5-benzyl ring of diaminopyrimidines is a powerful tool for enhancing biological activity. As demonstrated by the substantial increase in potency of Trimethoprim over its non-methoxylated analog, methoxylation is critical for optimizing interactions with the target enzyme, DHFR, leading to superior antimicrobial efficacy. This principle extends to the development of anticancer agents, where methoxylated diaminopyrimidines have shown significant promise. By understanding the structure-activity relationships and employing robust, standardized experimental protocols as detailed in this guide, researchers can accelerate the design and discovery of next-generation diaminopyrimidine-based therapeutics.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Ay-Karab, D., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50932. Retrieved from [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). trimethoprim [Ligand Id: 10931] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • Frisch, M. J., et al. (1982). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Pharmacotherapy, 2(4), 193-207. Retrieved from [Link]

  • Hu, G., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(24), 9573-9586. Retrieved from [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Dexter, D., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Retrieved from [Link]

  • Hu, G., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(24), 9573-9586. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]

  • BioVision. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • RCSB PDB. (n.d.). Global Health: Antimicrobial Resistance: Diaminopyrimidine. Retrieved from [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

Sources

Unambiguous Structural Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 2-Methoxypyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a foundational pillar of chemical research and development. In the synthesis of novel chemical entities, particularly those with pharmaceutical potential like pyrimidine derivatives, absolute certainty of the atomic arrangement is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques for the validation of the 2-methoxypyrimidine-4,5-diamine structure.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous and high-resolution three-dimensional map of electron density within a molecule, revealing precise atomic positions, bond lengths, and bond angles in the solid state.[1][2] This technique stands as the definitive method for confirming molecular structure, especially in cases of complex stereochemistry or where subtle structural nuances can significantly impact biological activity.[3][4] The unparalleled detail it offers is crucial for understanding molecular interactions, which is a cornerstone of structure-based drug design.[5][6]

The process, from obtaining a suitable crystal to the final refined structure, is a multi-step endeavor that requires careful execution and interpretation.

Experimental Workflow: X-ray Crystallography

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Growing Single Crystals (Slow Evaporation, Vapor Diffusion) purification->crystal_growth Homogeneous Sample data_collection X-ray Diffraction Data Collection crystal_growth->data_collection Suitable Single Crystal data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Diffraction Data refinement Structural Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Unambiguous 3D Structure validation->final_structure Final Validated Structure

Caption: Experimental Workflow for X-ray Crystallography.

Detailed Protocol for X-ray Crystallography
  • Synthesis and Purification: The initial step involves the chemical synthesis of this compound.[7][8][9] Purity is critical, as impurities can hinder crystallization. Purification is typically achieved through recrystallization or column chromatography.

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[10] This is often the most challenging and rate-limiting step.[10] A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).[1][11]

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.[1] The diffracted X-rays are recorded by a detector as the crystal is rotated.[12]

  • Structure Solution and Refinement: The diffraction pattern is processed to yield a set of structure factors. The "phase problem" is a central challenge in crystallography, but for small molecules, it is often solved using direct methods.[3] The initial electron density map is used to build a molecular model, which is then refined against the experimental data to obtain the final, precise structure.[5]

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.[13]

Orthogonal Validation: Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation approach employs complementary techniques that offer insights into the molecule's structure in solution and confirm its elemental composition and connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule in solution.[3][15] For a molecule like this compound, ¹H and ¹³C NMR are fundamental.

  • ¹H NMR: Provides information on the number and types of protons, their electronic environment, and through-bond coupling to neighboring protons.[15][16]

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.[15][16]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assignment of signals and confirmation of the molecular skeleton.[17]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[1][15] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the molecular formula.[17]

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique depends on the specific question being addressed. The following table provides a comparative overview of these methods for the structural validation of a small molecule like this compound.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing in the solid state.[1][2]Atomic connectivity, chemical environment of nuclei, and 3D structure in solution (via NOE).[3][4]Molecular weight and elemental composition; structural information from fragmentation.[14][15]
Sample Requirements High-quality single crystals (often difficult to obtain).[10][12]Soluble sample (typically 1-10 mg) in a deuterated solvent.[4]Small amount of sample (micrograms to nanograms).[14]
Strengths Unambiguous and definitive structural determination; the "gold standard."[2][12]Provides data on the solution-state structure, which is often more biologically relevant; non-destructive.[3]High sensitivity; provides accurate molecular formula (HRMS).[14]
Limitations Requires suitable crystals; the solid-state conformation may differ from the solution-state.[16]Cannot determine absolute configuration without chiral auxiliaries; complex spectra can be challenging to interpret.Provides limited information on stereochemistry and connectivity.

Integrated Approach to Structural Validation

A robust validation of the this compound structure relies on the logical integration of data from these complementary techniques.

Integrated Validation Logic Figure 2: Logical Flow for Integrated Structural Validation cluster_data Experimental Data Acquisition cluster_interpretation Data Interpretation & Hypothesis cluster_confirmation Confirmation & Final Validation nmr NMR Data (¹H, ¹³C, 2D) connectivity Determine Connectivity & Skeleton nmr->connectivity ms Mass Spectrometry Data (HRMS) formula Confirm Molecular Formula ms->formula xray X-ray Diffraction Data confirmation Confirm 3D Arrangement & Stereochemistry xray->confirmation proposed_structure Proposed Structure connectivity->proposed_structure formula->proposed_structure proposed_structure->confirmation Hypothesis Testing final_structure Validated Structure of this compound confirmation->final_structure Unambiguous Confirmation

Caption: Logical Flow for Integrated Structural Validation.

Conclusion

For a molecule of interest in drug discovery and development, such as this compound, a single analytical technique, while powerful, is often insufficient for complete and unambiguous structural validation. While NMR and mass spectrometry can build a strong case for a proposed structure, single-crystal X-ray crystallography remains the ultimate arbiter, providing indisputable evidence of the three-dimensional atomic arrangement. By employing these techniques in a complementary and integrated fashion, researchers can achieve the highest level of confidence in their molecular structures, a critical prerequisite for advancing a compound through the development pipeline.

References

  • Researchers develop powerful method to solve structures of small molecules. (2018). ACS Central Science. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. Available at: [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. Available at: [Link]

  • Why is crystallography still used in some cases for small molecule structure determination? (2017). Chemistry Stack Exchange. Available at: [Link]

  • Mass Spectrometry and NMR Analyses. (n.d.). Fundación MEDINA. Available at: [Link]

  • 2-Methoxypyrimidin-5-amine. (n.d.). PubChem. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC - NIH. Available at: [Link]

  • 2-Amino-4,6-dimethoxypyrimidine. (n.d.). PubChem. Available at: [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). ResearchGate. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. Available at: [Link]

  • Validation of ligands in macromolecular structures determined by X-ray crystallography. (2018). Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • 2-N,2-N-diethyl-4-methoxypyrimidine-2,5-diamine. (n.d.). PubChem. Available at: [Link]

  • Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. (2024). MDPI. Available at: [Link]

  • Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. (2024). ResearchGate. Available at: [Link]

  • Protein X-ray Crystallography and Drug Discovery. (n.d.). MDPI. Available at: [Link]

  • Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. (n.d.). PMC - NIH. Available at: [Link]

  • A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. (2025). ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 2-Methoxypyrimidine-4,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2] Among these, derivatives of 2-Methoxypyrimidine-4,5-diamine are emerging as a promising class of molecules, frequently investigated for their potential as kinase inhibitors in oncology and other therapeutic areas.[3][4][5] However, the therapeutic success of any new chemical entity hinges not only on its on-target potency but also on its selectivity. Off-target interactions can lead to unforeseen toxicities or confound the interpretation of experimental results, making a thorough understanding of a compound's cross-reactivity profile a critical step in its development.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting cross-reactivity studies for this compound derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for robust kinase profiling assays, and present a comparative analysis of hypothetical derivatives to illustrate the practical application of these methodologies.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[7] The this compound scaffold, bearing resemblance to the adenine core of ATP, is adept at interacting with this pocket.[6] This inherent mimicry, while advantageous for on-target binding, also presents a significant challenge: the potential for promiscuous binding to multiple kinases.[7]

Undesired off-target interactions can have significant consequences:

  • Toxicity: Inhibition of kinases essential for normal physiological functions can lead to adverse effects. For instance, off-target inhibition of kinases like VEGFR can result in toxicities.[8]

  • Misinterpretation of Mechanism of Action: A compound's observed cellular phenotype may be a composite of both on-target and off-target activities, complicating the elucidation of its true mechanism of action.[5]

  • Polypharmacology: While often a source of side effects, in some cases, off-target interactions can be therapeutically beneficial, a concept known as polypharmacology.[9] A comprehensive cross-reactivity profile is essential to identify and leverage such opportunities.

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of robust drug discovery, enabling more informed lead optimization and a clearer path to the clinic.

Designing a Cross-Reactivity Study: A Strategic Approach

A well-designed cross-reactivity study should be both broad and deep, providing a comprehensive overview of a compound's kinome-wide interactions. The choice of assay and the composition of the kinase panel are critical considerations.

Selecting the Right Assay

Several robust methods are available for assessing kinase inhibitor selectivity, each with its own advantages and limitations.

  • Biochemical Assays: These assays directly measure the interaction between the inhibitor and purified kinase enzymes.

    • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[10][11] They are highly sensitive and provide a direct measure of catalytic inhibition.

    • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[1][3] They offer a non-radioactive, high-throughput alternative to radiometric assays.

    • Competition Binding Assays (e.g., KINOMEscan™): These assays measure the ability of a compound to displace a known ligand from the ATP-binding site of a kinase.[12][13] They provide a direct measure of binding affinity (Kd) and are not dependent on enzyme activity.

  • Cell-Based Assays: These assays assess target engagement and downstream signaling effects in a more physiologically relevant context.[14]

    • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that a compound binds to its intended target within a cell.

    • Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of downstream substrates of the target kinase and known off-targets.

For initial, broad profiling, a high-throughput biochemical assay like a competition binding assay or a luminescence-based activity assay is often the most efficient approach. Hits from these screens can then be validated using orthogonal assays and further characterized in cell-based systems.

Experimental Protocol: Kinase Cross-Reactivity Profiling using the ADP-Glo™ Assay

The following protocol provides a detailed, step-by-step methodology for assessing the cross-reactivity of this compound derivatives against a panel of kinases using the ADP-Glo™ Kinase Assay. This assay is chosen for its robustness, scalability, and non-radioactive format.[3]

I. Materials and Reagents
  • This compound derivatives (Test Compounds) dissolved in DMSO.

  • Purified recombinant kinases (Screening Panel).

  • Kinase-specific substrates.

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Multi-well assay plates (e.g., 384-well, white, low-volume).

  • Plate-reading luminometer.

II. Experimental Workflow

The causality behind this multi-step process is to first allow the kinase reaction to proceed in the presence of the test compounds, then terminate the reaction and eliminate the remaining ATP, and finally, convert the product (ADP) into a luminescent signal that is proportional to kinase activity.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_compounds Prepare serial dilutions of This compound derivatives dispense_compounds Dispense compounds and controls into assay plate prep_compounds->dispense_compounds prep_kinase Prepare kinase/substrate master mix add_kinase Add kinase/substrate mix to initiate reaction prep_kinase->add_kinase dispense_compounds->add_kinase incubate_reaction Incubate at room temperature (e.g., 60 minutes) add_kinase->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate at room temperature (40 minutes) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate_adpglo->add_detection incubate_detection Incubate at room temperature (30-60 minutes) add_detection->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence

Caption: Workflow for kinase cross-reactivity profiling using the ADP-Glo™ assay.

III. Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10-point serial dilution of each this compound derivative in DMSO. The final concentration in the assay will typically range from 10 µM to 0.5 nM.

    • Rationale: A wide concentration range is essential to determine the IC₅₀ (the concentration at which 50% of kinase activity is inhibited) accurately.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compounds, a positive control inhibitor, and a DMSO vehicle control.

    • Prepare a master mix for each kinase containing the kinase, its specific substrate, and ATP in the kinase reaction buffer. The ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding the kinase master mix to each well.

    • Rationale: Using the ATP concentration near the Km provides a balanced condition to assess the potency of ATP-competitive inhibitors. The positive and negative controls are crucial for validating the assay performance.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized for each kinase to ensure the reaction is in the linear range.

    • Rationale: The reaction must be stopped during the linear phase of product formation to ensure that the measured activity is proportional to the enzyme concentration and not limited by substrate depletion or product inhibition.

  • Signal Generation and Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[3]

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[3]

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

    • Rationale: This two-step process is designed to minimize background signal from unconsumed ATP, thereby increasing the assay's sensitivity and dynamic range.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound against each kinase.

Comparative Analysis of Hypothetical this compound Derivatives

To illustrate the output of a cross-reactivity study, we present hypothetical data for three this compound derivatives (Compound A, Compound B, and Compound C) screened against a panel of 10 kinases. This panel includes the intended target (a hypothetical kinase, Target Kinase 1) and a selection of common off-target kinases, including representatives from different kinase families.[9][15]

KinaseCompound A (IC₅₀, nM)Compound B (IC₅₀, nM)Compound C (IC₅₀, nM)
Target Kinase 1 15 25 5
ABL1>10,0001,200>10,000
AURKB5,5008,000950
BRAF>10,000>10,000>10,000
EGFR8,5009,0001,500
JAK22,5004,000750
p38α (MAPK14)>10,000>10,0002,200
SRC7,800>10,0001,800
TBK1>10,0006,500>10,000
VEGFR2 (KDR)9,200>10,0003,100

Interpretation of Results:

  • Compound A: Demonstrates good potency for Target Kinase 1 with high selectivity against the tested panel. The IC₅₀ values for all off-target kinases are significantly higher than for the primary target, suggesting a favorable selectivity profile.

  • Compound B: Shows moderate potency for Target Kinase 1 but exhibits some off-target activity against ABL1 and TBK1 at higher concentrations. This information would guide further medicinal chemistry efforts to improve selectivity.

  • Compound C: While being the most potent inhibitor of Target Kinase 1, it displays significant off-target activity against several other kinases, including AURKB, EGFR, and JAK2. This compound would be considered a more promiscuous inhibitor, and its development would require careful consideration of the potential for off-target related toxicities.

Visualizing Signaling Context

Understanding the potential impact of off-target inhibition requires placing the kinases within their broader signaling pathways. For instance, if a this compound derivative intended for a specific target also inhibits kinases in a critical pathway like the MAPK/ERK pathway, it could lead to unintended cellular consequences.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: A simplified representation of the MAPK/ERK signaling pathway.

Conclusion

The cross-reactivity profiling of this compound derivatives is an indispensable component of their preclinical development. A thorough and early assessment of a compound's selectivity profile enables a more accurate interpretation of its biological activity, aids in the early identification of potential safety liabilities, and guides the medicinal chemistry strategy for lead optimization. By employing robust and well-validated assays, such as the ADP-Glo™ kinase assay, and by carefully selecting a relevant panel of off-target kinases, researchers can build a comprehensive understanding of their compounds' interactions with the human kinome. This data-driven approach is fundamental to the successful translation of promising chemical matter into safe and effective therapeutics.

References

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Retrieved from [Link]

  • National Institutes of Health. (2012). A high-throughput radiometric kinase assay. Retrieved from [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]

  • AACR Journals. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Retrieved from [Link]

  • LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Retrieved from [Link]

  • National Institutes of Health. (2023). A Closer Look at EGFR Inhibitor Resistance in Non-Small Cell Lung Cancer through the Lens of Precision Medicine. Retrieved from [Link]

  • National Institutes of Health. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2021). Drug-induced hypersensitivity syndrome like reaction with angioedema and hypotension associated with BRAF inhibitor use and antecedent immune checkpoint therapy. Retrieved from [Link]

  • MDPI. (2022). EGFR-Tyrosine Kinase Inhibitor Retreatment in Non-Small-Cell Lung Cancer Patients Previously Exposed to EGFR-TKI: A Systematic Review and Meta-Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Assay of protein kinases using radiolabeled ATP: A protocol. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • YouTube. (2013). Dr. Dy Discusses On-Target and Off-Target Side Effects. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. Retrieved from [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Competition binding assay for measuring the interaction between.... Retrieved from [Link]

  • Oxford Academic. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Retrieved from [Link]

  • Lirias. (n.d.). An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. Retrieved from [Link]

  • Oxford Academic. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow of the kinase-based screening assay of the marine extracts.... Retrieved from [Link]

  • PubMed. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]

  • Oxford Academic. (2015). Successful desensitization protocol for hypersensitivity reaction probably caused by dabrafenib in a patient with metastatic melanoma. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • eviQ. (n.d.). 1426-Skin toxicities associated with BRAF and MEK inhibitors. Retrieved from [Link]

  • Frontiers. (2021). Cutaneous adverse events associated with BRAF and MEK inhibitors: a systematic review and meta-analysis. Retrieved from [Link]

  • National Institutes of Health. (2022). BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Methoxypyrimidine-4,5-diamine Analogs for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous biologically active molecules.[1] This guide delves into the nuanced world of 2-methoxypyrimidine-4,5-diamine analogs, a class of compounds with significant therapeutic potential, particularly in oncology. By dissecting their structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for the rational design of novel and potent therapeutic agents. While direct and exhaustive SAR studies on this specific scaffold are emerging, we can infer critical insights from the wealth of research on related diaminopyrimidine derivatives, particularly those targeting protein kinases.

The Privileged Pyrimidine Core: A Foundation for Potency

The 2,4-diaminopyrimidine core is a well-established pharmacophore in the design of kinase inhibitors.[2] The nitrogen atoms within the pyrimidine ring and the exocyclic amino groups serve as crucial hydrogen bond donors and acceptors, enabling these molecules to effectively anchor within the ATP-binding pocket of various kinases. This fundamental interaction is a recurring theme in the SAR of numerous pyrimidine-based inhibitors.

Decoding the Structure-Activity Relationship: Key Substituent Effects

The biological activity of this compound analogs is intricately modulated by the nature of the substituents at the 2, 4, and 5 positions. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Role of the 2-Methoxy Group

The 2-methoxy group is a key feature of this analog series. While many potent kinase inhibitors feature a 2-amino group for hydrogen bonding with the kinase hinge region, the 2-methoxy substituent offers a different profile. It can influence the electronic properties of the pyrimidine ring and may engage in favorable hydrophobic interactions within the ATP-binding site. Furthermore, the absence of a hydrogen bond-donating group at this position can be leveraged to achieve selectivity for certain kinases over others.

The Critical 4- and 5-Amino Groups and Their Substituents (N4, N5)

The diamino groups at the 4 and 5 positions are pivotal for the biological activity of these compounds. They can participate in essential hydrogen bonding interactions with the target protein. The nature of the substituents on these amino groups (N4 and N5) is a primary determinant of potency and selectivity.

Based on extensive research on related diaminopyrimidine kinase inhibitors, we can infer the following SAR principles for N4 and N5 substitutions:

  • Aromatic and Heteroaromatic Substituents: The introduction of substituted phenyl, quinoxaline, or other heterocyclic rings at the N4 position has been shown to be a successful strategy in developing potent kinase inhibitors.[3] These groups can occupy hydrophobic pockets within the kinase domain, leading to enhanced binding affinity. The specific substitution pattern on these aromatic rings is critical. For instance, in a series of N2,N4-disubstituted pyrimidine-2,4-diamines, the nature and position of substituents on the phenyl rings were found to significantly impact CDK2 and CDK9 inhibitory activity.[2]

  • Linker-Mediated Interactions: Often, a linker is incorporated between the pyrimidine core and a terminal aromatic or aliphatic group. The length and flexibility of this linker are crucial for optimal positioning of the terminal moiety to engage with specific residues in the target protein.

  • Exploiting the Solvent-Exposed Region: Substituents at the N4 or N5 positions that extend into the solvent-exposed region of the ATP-binding site can be modified to improve physicochemical properties such as solubility and membrane permeability, without compromising potency.

Comparative Analysis of Biological Activity

While a comprehensive table detailing the SAR of a wide array of this compound analogs is not available in a single source, we can compile and compare data from studies on closely related diaminopyrimidine derivatives to illustrate these principles.

Table 1: Illustrative SAR of Diaminopyrimidine Analogs as Kinase Inhibitors

Compound ScaffoldTarget Kinase(s)Key Substitutions and SAR ObservationsIC50 (nM)Reference
N2,N4-disubstituted pyrimidine-2,4-diaminesCDK2/CDK9Introduction of a phenyl group at N2 and a substituted phenyl at N4. SAR exploration showed that specific substitutions on the N4-phenyl ring were crucial for potent inhibition.65-83 (for most potent analogs)[2]
N2-phenyl-N4-quinoxalinamine-pyrimidine-2,4-diaminesEGFR (mutant)A dimethylphosphinyl-quinoxalinamine moiety at N4 was found to be critical for potent inhibition of drug-resistant EGFR mutants.8-9 (for most potent analog)[3]
2,4-diamino-5-aryl-6-substituted pyrimidinesMtb-DHFRThe nature of the aryl group at the 5-position and the substituent at the 6-position significantly influenced anti-tubercular activity.MIC = 6.25 µg/mL (for most potent analog)[4]

Note: The data presented is a selection from different studies on related diaminopyrimidine scaffolds to highlight general SAR principles that are likely applicable to this compound analogs.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel analogs hinges on robust and reproducible experimental methodologies. Below are generalized protocols for the synthesis and biological evaluation of this compound derivatives, adapted from established procedures for related compounds.

General Synthetic Scheme

The synthesis of this compound analogs can be approached through a multi-step sequence, likely starting from a readily available pyrimidine precursor.

Synthesis_Workflow Start Commercially Available Pyrimidine Step1 Introduction of Methoxy Group Start->Step1 e.g., NaOMe Step2 Nitration at C5 Step1->Step2 e.g., HNO3/H2SO4 Step3 Introduction of Amino Group at C4 Step2->Step3 Nucleophilic Substitution Step4 Reduction of Nitro Group Step3->Step4 e.g., H2/Pd-C Step5 N-Arylation/Alkylation Step4->Step5 e.g., Buchwald-Hartwig Coupling Final Target Analogs Step5->Final

Caption: A plausible synthetic workflow for this compound analogs.

Step-by-Step Protocol (Hypothetical):

  • Methoxylation: A suitable di-halopyrimidine is reacted with sodium methoxide in methanol to introduce the 2-methoxy group.

  • Nitration: The resulting 2-methoxypyrimidine is nitrated at the 5-position using a mixture of nitric and sulfuric acid.

  • Amination at C4: The halogen at the 4-position is displaced with an amine through nucleophilic aromatic substitution.

  • Reduction of the Nitro Group: The 5-nitro group is reduced to an amino group, for example, by catalytic hydrogenation, to yield the this compound core.

  • Diversification at N4 and N5: The amino groups can be further functionalized through reactions such as Buchwald-Hartwig cross-coupling to introduce a variety of aryl or heteroaryl substituents, or via reductive amination to introduce alkyl groups.

Biological Evaluation: Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against a specific kinase target is typically determined using an in vitro kinase assay.

Kinase_Assay_Workflow Start Synthesized Analogs Step1 Serial Dilution Start->Step1 Step2 Incubation with Kinase, Substrate, and ATP Step1->Step2 Step3 Detection of Phosphorylation Step2->Step3 e.g., Luminescence, Fluorescence, Radioactivity Step4 Data Analysis Step3->Step4 Final IC50 Determination Step4->Final

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol (Example using a Luminescence-based Assay):

  • Compound Preparation: The test compounds are serially diluted in DMSO to create a range of concentrations.

  • Reaction Mixture: The kinase, its specific substrate peptide, and ATP are combined in a reaction buffer in the wells of a microplate.

  • Incubation: The serially diluted compounds are added to the reaction mixture and incubated at a controlled temperature to allow the enzymatic reaction to proceed.

  • Detection: A detection reagent containing a luciferase is added. The amount of light produced is inversely proportional to the amount of ATP remaining, which in turn indicates the level of kinase activity.

  • Data Analysis: The luminescence signal is measured using a plate reader. The data is then plotted as the percentage of kinase inhibition versus the compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Future Directions and a Forward Look

The this compound scaffold holds considerable promise for the development of novel therapeutics. The inferred SAR, based on extensive research into related diaminopyrimidines, provides a strong foundation for the rational design of new analogs with enhanced potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these compounds to establish a definitive and comprehensive SAR. Such studies will undoubtedly accelerate the discovery of new drug candidates with the potential to address unmet medical needs.

References

Sources

The Ascendancy of Diaminopyrimidines: Evaluating Novel Kinase Inhibitors Against Established Cancer Therapies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the dynamic landscape of oncology drug discovery, the pyrimidine scaffold has consistently emerged as a privileged structure, giving rise to a multitude of clinically successful inhibitors. Among these, the 2,4-diaminopyrimidine core has garnered significant attention as a versatile template for the design of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of a representative 2,4-diaminopyrimidine-based compound, here exemplified by a potent derivative targeting key oncogenic kinases, against an established therapeutic agent, Palbociclib. We will delve into the mechanistic rationale, comparative efficacy, and the experimental methodologies underpinning these findings, offering a critical perspective for researchers navigating this promising chemical space.

The Rationale: Targeting Cyclin-Dependent Kinases in Cancer

A fundamental hallmark of cancer is the dysregulation of the cell cycle, a tightly orchestrated process governed by cyclin-dependent kinases (CDKs). Specifically, the CDK4/6-retinoblastoma (Rb) protein axis is a critical checkpoint controlling the G1-S phase transition. In many cancers, aberrant signaling leads to the hyperactivation of CDK4/6, resulting in uncontrolled cell proliferation.

Palbociclib (Ibrance®) , a first-in-class CDK4/6 inhibitor, has revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its mechanism of action centers on the selective inhibition of CDK4 and CDK6, thereby preventing the phosphorylation of Rb, arresting the cell cycle in the G1 phase, and suppressing tumor growth.

The 2,4-diaminopyrimidine scaffold has been extensively explored to develop novel CDK inhibitors with potentially improved potency, selectivity, or pharmacological properties. For the purpose of this guide, we will analyze the efficacy of a representative novel 2,4-diaminopyrimidine derivative, Compound 9k , as described in recent literature, in comparison to Palbociclib.[1]

Comparative Efficacy: In Vitro Antiproliferative Activity

The primary measure of efficacy for a potential anticancer agent is its ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

A comparative analysis of the IC50 values of Compound 9k and Palbociclib against a panel of human cancer cell lines reveals the potent and broad-spectrum activity of the novel diaminopyrimidine derivative.

CompoundA549 (Lung Carcinoma) IC50 (µM)HCT-116 (Colorectal Carcinoma) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Compound 9k 2.143.595.523.69
Palbociclib >10>10>100.02

Data for Compound 9k is synthesized from publicly available research.[1] Palbociclib data is based on its known high potency against ER+ breast cancer cell lines like MCF-7 and lower potency against cell lines not driven by CDK4/6.

Interpretation of Data:

  • Compound 9k demonstrates significant antiproliferative activity across a range of cancer cell lines, including those where Palbociclib is less effective. This suggests a potentially broader mechanism of action beyond CDK4/6 inhibition or a different kinase selectivity profile.[1]

  • Palbociclib exhibits exceptional potency against the MCF-7 breast cancer cell line, which is consistent with its clinical indication and mechanism of action in HR+ breast cancer. Its limited activity in other cell lines highlights its targeted nature.

Mechanistic Insights: Unraveling the Molecular Pathways

While both Palbociclib and Compound 9k belong to the broader class of kinase inhibitors, their precise molecular targets and downstream effects can differ significantly.

Palbociclib: A Selective CDK4/6 Inhibitor

Palbociclib functions by competitively binding to the ATP-binding pocket of CDK4 and CDK6. This inhibition prevents the formation of the active cyclin D-CDK4/6 complex, which is responsible for phosphorylating and inactivating the Rb tumor suppressor protein. The resulting hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing G1 cell cycle arrest.

Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb-E2F Complex Rb-E2F Complex CDK4/6->Rb-E2F Complex Phosphorylation Free E2F Free E2F Rb-E2F Complex->Free E2F Dissociation S-Phase Entry S-Phase Entry Free E2F->S-Phase Entry Palbociclib Palbociclib Palbociclib->CDK4/6 Inhibition

Caption: Palbociclib signaling pathway.

Compound 9k: A Multi-Targeted Kinase Inhibitor

Emerging evidence suggests that many 2,4-diaminopyrimidine derivatives exhibit a multi-targeted kinase inhibition profile. While the precise kinome scan for Compound 9k may not be publicly available, related compounds have shown activity against a spectrum of kinases involved in cell proliferation, survival, and migration. The observed efficacy of Compound 9k in cell lines that are not sensitive to Palbociclib suggests that it may inhibit other critical kinases beyond CDK4/6. Further mechanistic studies revealed that Compound 9k induces apoptosis and causes cell cycle arrest at the G2/M phase in A549 cells, a mechanism distinct from the G1 arrest induced by Palbociclib.[1]

cluster_cell Cancer Cell Compound 9k Compound 9k Multiple Kinases Multiple Kinases Compound 9k->Multiple Kinases Inhibition Proliferation Proliferation Multiple Kinases->Proliferation Survival Survival Multiple Kinases->Survival Apoptosis Apoptosis Multiple Kinases->Apoptosis Inhibition of anti-apoptotic signals G2/M Arrest G2/M Arrest Multiple Kinases->G2/M Arrest Disruption of mitotic progression

Caption: Proposed mechanism of Compound 9k.

Experimental Protocols: A Guide to In Vitro Efficacy Assessment

To ensure the reproducibility and validity of the comparative efficacy data, standardized experimental protocols are essential. The following outlines the key methodologies employed in the in vitro evaluation of these compounds.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and proliferation.

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound 9k, Palbociclib) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

cluster_workflow MTT Assay Workflow A 1. Seed Cells B 2. Add Compound A->B C 3. Incubate (72h) B->C D 4. Add MTT C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance F->G H 8. Calculate IC50 G->H

Caption: MTT assay experimental workflow.

Conclusion and Future Directions

The comparative analysis of the novel 2,4-diaminopyrimidine derivative, Compound 9k, with the established CDK4/6 inhibitor, Palbociclib, underscores the therapeutic potential of this chemical scaffold. While Palbociclib demonstrates remarkable efficacy in its targeted indication, the broader antiproliferative profile of Compound 9k suggests that further exploration of diaminopyrimidine derivatives could yield novel anticancer agents with distinct and potentially wider applications.

Future research should focus on:

  • Comprehensive Kinome Profiling: To elucidate the precise molecular targets of promising diaminopyrimidine derivatives.

  • In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

The continued investigation of 2,4-diaminopyrimidine-based compounds holds significant promise for the development of the next generation of targeted cancer therapies.

References

  • Finn, R. S., Martin, M., Rugo, H. S., et al. (2016). Palbociclib and Letrozole in Advanced Breast Cancer. New England Journal of Medicine, 375(20), 1925–1936. [Link]

  • Li, J., Wang, Y., Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(3), 1436-1448. [Link]

Sources

Purity assessment of 2-Methoxypyrimidine-4,5-diamine by different analytical methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth comparison of various analytical methodologies for assessing the purity of 2-Methoxypyrimidine-4,5-diamine, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC), providing field-proven insights and detailed experimental protocols.

Introduction to this compound and the Imperative of Purity

This compound is a heterocyclic amine whose purity can be influenced by starting materials, synthetic by-products, and degradation products. Impurities can potentially alter the pharmacological and toxicological properties of the final API, making their identification and quantification a critical aspect of quality control. The choice of analytical method for purity assessment depends on the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis (e.g., quantification of specific impurities, determination of absolute purity).

Orthogonal Approaches to Purity Determination

A multi-faceted approach, employing orthogonal analytical techniques that rely on different separation and detection principles, provides the most comprehensive and reliable assessment of a compound's purity. This guide will explore four such powerful and complementary methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a polar, non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the method of choice.

Causality Behind Experimental Choices: The selection of a C18 column is based on its hydrophobicity, which provides good retention for the moderately polar analyte. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. The mobile phase, a mixture of a slightly acidic aqueous phase and an organic modifier, helps to achieve sharp peak shapes and optimal separation. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths and can provide information about the spectral homogeneity of the main peak, a key indicator of its purity.

Proposed HPLC Method for Purity Assessment

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized wavelength based on UV spectrum)

  • Injection Volume: 10 µL

  • Sample Preparation: 1.0 mg/mL in Mobile Phase A/B (50:50)

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject Sample & Standard Dissolve->Inject Standard Prepare Reference Standard System System Suitability Test Standard->System System->Inject Acquire Data Acquisition Inject->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate % Purity & Impurities Integrate->Calculate Report Generate Report Calculate->Report

Experimental workflow for HPLC purity assessment.

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential.[1][2][3][4][5] These studies involve subjecting the this compound to various stress conditions to generate potential degradation products.

Protocol for Forced Degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Impurities

GC-MS is an excellent complementary technique to HPLC, particularly for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. Due to the polar nature of the amino and methoxy groups in this compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis.[6][7][8][9][10][11]

Causality Behind Experimental Choices: Silylation is a common and effective derivatization technique for compounds containing active hydrogens (e.g., in amino and hydroxyl groups). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule more volatile and thermally stable. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized analyte and its impurities, allowing for their confident identification.

Proposed GC-MS Method with Silylation

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Derivatization Protocol (Silylation):

  • Accurately weigh approximately 1 mg of this compound into a reaction vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Scan Range: 50-500 amu

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Derivatize Silylation Sample->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect TIC Total Ion Chromatogram Detect->TIC Library Mass Spectral Library Search TIC->Library Identify Identify Impurities Library->Identify

Workflow for GC-MS analysis with silylation.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination Method

qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the same compound.[11][12][13][14] The principle of qNMR is that the integral of a resonance signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.

Causality Behind Experimental Choices: A high-purity internal standard with signals that do not overlap with any of the analyte's signals is crucial for accurate quantification. Maleic acid is a suitable choice as it has a simple spectrum with a sharp singlet in a region that is typically free of signals from many organic molecules. The use of a deuterated solvent with a known low residual proton signal is also important. The long relaxation delay (d1) ensures that all protons are fully relaxed between pulses, which is essential for accurate integration.

Proposed ¹H-qNMR Protocol

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Solvent: DMSO-d₆

  • Relaxation Delay (d1): 30 s (should be at least 5 times the longest T₁ of the protons being quantified).

  • Number of Scans: 16 or higher for good signal-to-noise.

Data Processing and Calculation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

qNMR Purity Determination Logic

qNMR_Logic cluster_input Inputs cluster_processing Data Processing cluster_calc Calculation Analyte Analyte Mass & MW Formula Apply qNMR Formula Analyte->Formula Standard Standard Mass, MW & Purity Standard->Formula Spectrum ¹H-NMR Spectrum Integrate_A Integrate Analyte Signal Spectrum->Integrate_A Integrate_S Integrate Standard Signal Spectrum->Integrate_S Integrate_A->Formula Integrate_S->Formula Result Absolute Purity (%) Formula->Result

Logic flow for absolute purity determination by qNMR.

Differential Scanning Calorimetry (DSC): A Thermal Analysis Approach to Purity

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For crystalline organic compounds, DSC can be used to determine purity based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.

Causality Behind Experimental Choices: This method is applicable to crystalline solids that exhibit a sharp melting endotherm. The presence of impurities broadens the melting range and lowers the melting point. A slow heating rate is used to ensure thermal equilibrium within the sample, which is crucial for an accurate purity determination. The sample is hermetically sealed in an aluminum pan to prevent any loss of material due to sublimation.

Proposed DSC Protocol for Purity Analysis

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

Sample Preparation:

  • Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Hermetically seal the pan.

  • Prepare an empty, hermetically sealed aluminum pan as a reference.

DSC Parameters:

  • Temperature Program: Heat from a temperature well below the melting point (e.g., 100 °C) to a temperature well above the melting point (e.g., 200 °C) at a slow, constant heating rate (e.g., 1 °C/min).

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Data Analysis: The purity is calculated by the instrument's software based on the shape of the melting endotherm using the van't Hoff equation.

Comparison of Analytical Methods

FeatureHPLC-UV/PDAGC-MS (with Derivatization)Quantitative ¹H-NMRDifferential Scanning Calorimetry (DSC)
Principle Liquid-solid partitioningGas-liquid partitioning and mass analysisNuclear magnetic resonanceThermal analysis (melting point depression)
Primary Use Impurity profiling, quantification of known and unknown impuritiesIdentification and quantification of volatile/semi-volatile impuritiesAbsolute purity determinationPurity of highly crystalline substances
Sample Type Non-volatile, polar compoundsVolatile or derivable compoundsSoluble compoundsCrystalline solids
Advantages High resolution, high sensitivity, widely applicable, stability-indicating capabilityHigh sensitivity, excellent for structural elucidation of volatile impuritiesAbsolute quantification without a specific reference standard, non-destructiveRapid, small sample size, absolute purity for suitable compounds
Limitations Requires a reference standard for quantification, may not detect all impuritiesDerivatization required for polar compounds, potential for thermal degradationLower sensitivity than chromatographic methods, requires a high-purity internal standard, potential for signal overlapOnly applicable to crystalline, thermally stable compounds; less sensitive to impurities that are solid-soluble
Typical LOD/LOQ Low (ng/mL range)Very low (pg/mL range)Higher (µg/mL to mg/mL range)Dependent on impurity type and interaction

Conclusion

The comprehensive purity assessment of this compound requires a strategic combination of orthogonal analytical techniques. HPLC stands out as the primary method for routine quality control and impurity profiling, especially when validated as a stability-indicating method through forced degradation studies. GC-MS serves as a powerful complementary tool for the identification of volatile and semi-volatile impurities, which might be missed by HPLC. For an absolute determination of purity, qNMR is an invaluable, non-destructive technique. Finally, DSC provides a rapid and straightforward assessment of the purity of the crystalline solid form.

By employing these methods in a complementary fashion, researchers and drug development professionals can gain a thorough understanding of the purity profile of this compound, ensuring the quality and consistency of this critical pharmaceutical intermediate. The protocols and insights provided in this guide are intended to serve as a robust starting point for method development and validation, adhering to the principles of scientific integrity and regulatory expectations.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]

  • BenchChem. (2025). Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC purity. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

  • The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). The Cornerstone of GC Analysis: A Technical Guide to Silylation.
  • SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • YouTube. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]

  • Phenomenex. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • NIH. (n.d.). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

  • PubMed. (n.d.). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (2014, May 15). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • NIH. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

  • Google Patents. (n.d.). 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
  • MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • BioPharm International. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Retrieved from [https://www.biopharminternational.com/view/benefits-combining-uhplc-uv-and-ms-peptide-impurity-profiling]([Link] impurity-profiling)

  • United States Pharmacopeia. (n.d.). <467> RESIDUAL SOLVENTS.
  • Agilent. (2025, January 21). All About USP 467 Residual Solvent: Regulatory and Application Updates. Retrieved from [Link]

  • Google Patents. (n.d.). HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • BrJAC. (2023, August 29). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Universities Space Research Association. (n.d.). DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE REACTION MONITORING. Retrieved from [Link]

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved from [Link]

  • ChemAdder. (2025, September 10). The NMR-Purity and the new dimensions and standards of purity. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • PubMed. (n.d.). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Retrieved from [Link]

  • NIH. (n.d.). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • PubMed. (2020, November 25). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Methoxypyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methoxypyrimidine-4,5-diamine in Medicinal Chemistry

This compound is a highly valuable heterocyclic building block in the landscape of modern drug discovery. Its vicinal diamine functionalities on the pyrimidine core serve as a versatile scaffold for the construction of fused heterocyclic systems, most notably purine and pteridine analogs. These resulting structures are integral to a multitude of biologically active molecules, including kinase inhibitors, antivirals, and anti-cancer agents. The 2-methoxy group provides a crucial handle for modulating the electronic properties and metabolic stability of the final compounds, making its efficient and scalable synthesis a topic of considerable interest to researchers in both academic and industrial settings.

This technical guide presents a comparative analysis of synthetic strategies for obtaining this compound. We will provide a detailed examination of a primary, well-supported synthetic pathway and benchmark it against plausible alternative routes. Each method will be evaluated based on criteria such as yield, availability of starting materials, reaction conditions, and potential for scale-up, offering a comprehensive resource for chemists in the field.

Primary Synthetic Route: A Two-Step Approach from a Commercially Available Precursor

Our primary and recommended synthetic pathway commences with the readily available 2-chloro-5-nitropyrimidin-4-amine. This route is characterized by its straightforward and high-yielding transformations, making it an attractive option for reliable production. The overall strategy involves a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by a reduction of the nitro functionality.

G A 2-chloro-5-nitropyrimidin-4-amine C 2-methoxy-5-nitropyrimidin-4-amine A->C Nucleophilic Aromatic Substitution B Sodium Methoxide Methanol E This compound C->E Nitro Group Reduction D Reducing Agent (e.g., SnCl2·2H2O or H2/Pd-C)

Primary synthetic pathway to this compound.
Step 1: Nucleophilic Aromatic Substitution - Methoxylation

The initial step involves the displacement of the chlorine atom at the 2-position of the pyrimidine ring with a methoxy group. The electron-withdrawing nature of the pyrimidine ring nitrogens and the nitro group activates the ring towards nucleophilic attack, facilitating this substitution.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitropyrimidin-4-amine in an excess of anhydrous methanol.

  • To this solution, add a stoichiometric equivalent of sodium methoxide. The reaction can be performed using a pre-prepared solution of sodium methoxide in methanol or by the careful addition of solid sodium methoxide.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure. The resulting crude 2-methoxy-5-nitropyrimidin-4-amine can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol serves as both the solvent and the source of the methoxide nucleophile upon reaction with a base like sodium.

  • Sodium Methoxide: This strong nucleophile is required to displace the chloride from the electron-deficient pyrimidine ring. The reaction proceeds via a Meisenheimer-like intermediate.[1]

  • Reflux Conditions: Heating the reaction mixture increases the rate of the substitution reaction, ensuring a reasonable reaction time.

Step 2: Reduction of the Nitro Group

The second and final step is the reduction of the 5-nitro group to the corresponding amine. This transformation is a common and well-established procedure in organic synthesis.

Experimental Protocol (using Tin(II) Chloride):

  • Suspend the 2-methoxy-5-nitropyrimidin-4-amine in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) to the suspension.

  • Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture and carefully basify with an aqueous solution of sodium bicarbonate or sodium carbonate to precipitate the tin salts.

  • Filter the mixture through a pad of celite, washing thoroughly with ethanol or ethyl acetate.

  • The filtrate is then concentrated under reduced pressure, and the crude this compound can be purified by recrystallization.

Causality of Experimental Choices:

  • Tin(II) Chloride: SnCl2 is a classic and effective reagent for the reduction of aromatic nitro groups, particularly in the presence of other functional groups that might be sensitive to catalytic hydrogenation.[2]

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the reducing agent and is relatively easy to remove.

  • Basic Workup: The addition of a base is crucial to neutralize the reaction mixture and precipitate the tin salts as tin hydroxides, allowing for their easy removal by filtration.

Alternative Synthetic Routes: A Comparative Overview

While the primary route offers a reliable and efficient synthesis, it is instructive to consider alternative strategies to provide a comprehensive benchmark.

Alternative Route A: From a 2-Mercaptopyrimidine Intermediate

This hypothetical route would begin with the synthesis of a 2-mercaptopyrimidine derivative, followed by S-alkylation and subsequent displacement of the alkylthio group with a methoxy group.

G A Thiourea + Malononitrile derivative B 2-Mercaptopyrimidine-4,5-diamine precursor A->B Ring Formation D 2-(Methylthio)pyrimidine-4,5-diamine B->D S-Methylation C Methyl Iodide F This compound D->F Nucleophilic Substitution E Sodium Methoxide

Alternative Route A via a 2-mercaptopyrimidine intermediate.

Analysis:

  • Advantages: This approach could be viable if the starting materials for the ring formation are more readily available or cost-effective than 2-chloro-5-nitropyrimidin-4-amine. The synthesis of mercaptopyrimidines is well-documented.[3]

  • Disadvantages: This route involves more synthetic steps. The displacement of the methylthio group by methoxide can be challenging and may require harsh reaction conditions.[4] There is also the potential for side reactions, such as N-methylation.

Alternative Route B: De Novo Pyrimidine Synthesis

A de novo synthesis would involve constructing the pyrimidine ring from acyclic precursors. For instance, one could envision a condensation reaction between a suitably substituted three-carbon component and a guanidine derivative.

G A Methoxyguanidine C This compound A->C B Substituted propanedinitrile B->C

Alternative Route B: De novo pyrimidine ring synthesis.

Analysis:

  • Advantages: This approach offers the potential for a highly convergent synthesis, potentially reducing the overall step count.

  • Disadvantages: The synthesis of the required acyclic precursors, such as methoxyguanidine and a suitably functionalized dinitrile, may be non-trivial. Controlling the regioselectivity of the ring closure to obtain the desired 4,5-diamine substitution pattern could also be challenging.

Data Summary and Comparison

MetricPrimary RouteAlternative Route A (from 2-Mercaptopyrimidine)Alternative Route B (De Novo Synthesis)
Starting Material Availability High (2-chloro-5-nitropyrimidin-4-amine is commercially available)Moderate to HighLow to Moderate (precursors may require synthesis)
Number of Steps 23+1-2 (plus precursor synthesis)
Estimated Overall Yield Good to ExcellentModerateVariable, potentially low
Reaction Conditions Generally mild to moderateCan require harsh conditions for thioether displacementPotentially variable, may require optimization
Scalability HighModerateLow to Moderate
Key Advantage Reliable, high-yielding, and uses a readily available starting material.Utilizes different starting materials which may be advantageous in some contexts.Potentially the most convergent route.
Key Disadvantage Relies on the availability of the chlorinated starting material.More steps and potentially difficult final substitution.Requires development of precursor synthesis and optimization of ring formation.

Conclusion and Recommendation

Based on the analysis of the available literature and established synthetic methodologies, the primary two-step route starting from 2-chloro-5-nitropyrimidin-4-amine is the most robust and recommended pathway for the synthesis of this compound. This method offers a reliable, high-yielding, and scalable process that utilizes a commercially available starting material. The individual steps of nucleophilic aromatic substitution and nitro group reduction are well-precedented and generally proceed with high efficiency.

The alternative routes, while theoretically plausible, present significant challenges in terms of the number of steps, the potential for harsh reaction conditions, and the need for more extensive process development. For researchers and drug development professionals requiring a dependable supply of this compound, the primary route provides the most direct and efficient solution.

References

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]

  • Hughes, E. D., & Ingold, C. K. (1935). 118. The mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society (Resumed), 244-255.
  • MDPI. 2-(Heptylthio)pyrimidine-4,6-diamine. [Link]

  • Deshmukh, M. B., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry, 7(5), 416-419.
  • Organic Syntheses. 2-mercaptopyrimidine. [Link]

  • Albert, A., Brown, D. J., & Cheeseman, G. (1952). Pteridine studies. Part II. The preparation of 4: 5-diaminopyrimidine. Journal of the Chemical Society (Resumed), 4219-4232.
  • Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.
  • RSC Publishing. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [Link]

  • Wikipedia. Nucleophilic substitution. [Link]

  • Google Patents.
  • Organic Syntheses. 7. [Link]

  • National Institutes of Health. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • Andrew G. Myers Research Group, Harvard University. Chem 115. [Link]

  • ResearchGate. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]

  • Organic Chemistry Portal. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. [Link]

  • YouTube. Reductive Amination | Synthesis of Amines. [Link]

  • YouTube. Amine synthesis-Reduction of azides, nitriles, and imines. [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of Diaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel therapeutic agent from the laboratory bench to potential clinical application is a meticulous process of validation. The pyrimidine scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of potent biological agents. Among these, diaminopyrimidine derivatives, including the 2-Methoxypyrimidine-4,5-diamine class, have emerged as promising candidates, particularly in oncology, due to their ability to function as kinase inhibitors. This guide provides an in-depth comparison of the in vitro and in vivo evaluation of these compounds, offering insights into the experimental rationale, data interpretation, and the critical transition from a controlled cellular environment to a complex biological system.

The Foundational Role of In Vitro Screening: Establishing a Baseline of Activity

In vitro studies represent the initial and essential phase in the evaluation of any new chemical entity. These assays are designed to rapidly assess the biological activity of a compound in a controlled and isolated environment, typically using cell lines or purified enzymes. The primary objectives of in vitro screening are to determine a compound's potency, selectivity, and mechanism of action at the cellular and molecular level.

A common starting point for anticancer drug discovery is the assessment of a compound's antiproliferative activity against a panel of human cancer cell lines. This provides a broad overview of the compound's potential therapeutic window and identifies cancer types that may be particularly sensitive.

Case Study: A Novel 2,4-Pyrimidinediamine Derivative as a Dual ALK and HDAC Inhibitor

In a recent study, a novel 2,4-pyrimidinediamine derivative, compound 12a , was synthesized and evaluated for its potential as a dual inhibitor of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), both of which are implicated in cancer progression.[1]

Table 1: In Vitro Antiproliferative Activity of Compound 12a [1]

Cell LineCancer TypeTarget IC50 (µM)
A549Lung Cancer2.1
MDA-MB-231Breast Cancer5.8
HepG2Liver Cancer4.5
SK-N-BE(2)Neuroblastoma1.9

The data clearly demonstrates the potent antiproliferative effects of compound 12a across multiple cancer cell lines, with particularly high efficacy against lung cancer and neuroblastoma cells. Further in vitro investigations revealed that compound 12a induced cell cycle arrest at the S phase and promoted apoptosis in A549 cells, consistent with its proposed dual-inhibitory mechanism.[1]

cluster_in_vitro In Vitro Evaluation Workflow synthesis Synthesis of 2,4-Pyrimidinediamine Derivative (12a) antiproliferative Antiproliferative Assay (CCK-8) synthesis->antiproliferative ic50 Determine IC50 Values antiproliferative->ic50 cell_lines Cancer Cell Lines (A549, MDA-MB-231, etc.) cell_lines->antiproliferative mechanistic Mechanistic Studies ic50->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay mechanistic->apoptosis

Caption: In Vitro Evaluation Workflow for a Novel Pyrimidine Derivative.

The Crucial Transition to In Vivo Models: Assessing Efficacy and Safety in a Living System

While in vitro data provides a strong foundation, it cannot fully recapitulate the complex interplay of factors within a living organism. Pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and the tumor microenvironment can significantly influence a drug's efficacy and toxicity. Therefore, promising candidates from in vitro screening must undergo rigorous in vivo testing, typically in animal models, to validate their therapeutic potential.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a widely used preclinical tool to evaluate the antitumor activity of novel compounds in a whole-organism context.

Case Study: In Vivo Efficacy of Compound 12a in a Xenograft Model

Based on its promising in vitro profile, compound 12a was advanced to in vivo testing in a SK-N-BE(2) neuroblastoma xenograft model.[1] Mice bearing established tumors were treated with compound 12a at two different doses (25 mg/kg and 100 mg/kg) and compared to a vehicle control and a standard-of-care drug, Ceritinib.

The results demonstrated that compound 12a significantly suppressed tumor growth in a dose-dependent manner.[1] This successful translation of in vitro potency to in vivo efficacy is a critical milestone in the preclinical development of a drug candidate.

cluster_in_vivo In Vivo Evaluation Workflow promising_candidate Promising In Vitro Candidate (12a) xenograft Xenograft Model (SK-N-BE(2) in mice) promising_candidate->xenograft pharmacokinetics Pharmacokinetic Studies (Optional but Recommended) promising_candidate->pharmacokinetics treatment_groups Treatment Groups (Vehicle, 12a doses, Ceritinib) xenograft->treatment_groups tumor_growth Monitor Tumor Growth treatment_groups->tumor_growth efficacy_assessment Assess Antitumor Efficacy tumor_growth->efficacy_assessment

Caption: In Vivo Evaluation Workflow for a Promising Drug Candidate.

Comparative Analysis: Bridging the In Vitro and In Vivo Divide

The ultimate goal of preclinical studies is to establish a strong correlation between in vitro activity and in vivo efficacy. A good in vitro-in vivo correlation (IVIVC) provides confidence that the in vitro assays are predictive of the clinical response and can be used to guide further drug development.

In the case of compound 12a , the potent in vitro antiproliferative activity against the SK-N-BE(2) cell line (IC50 = 1.9 µM) translated into significant tumor growth inhibition in the corresponding xenograft model.[1] This positive correlation underscores the validity of the initial in vitro screening strategy.

However, it is important to acknowledge that a direct correlation is not always observed. A compound may exhibit high potency in vitro but fail to show efficacy in vivo due to poor pharmacokinetic properties, such as rapid metabolism or low bioavailability. Conversely, a compound with modest in vitro activity may demonstrate significant in vivo efficacy if it has favorable ADME characteristics, leading to sustained and effective concentrations at the tumor site.

Experimental Protocols

In Vitro Antiproliferative Assay (CCK-8)
  • Cell Seeding: Seed cancer cells (e.g., A549, SK-N-BE(2)) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.[1]

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 SK-N-BE(2) cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Compound Administration: Administer the test compound (e.g., compound 12a at 25 and 100 mg/kg), vehicle control, and positive control (e.g., Ceritinib at 50 mg/kg) via the desired route (e.g., intraperitoneal injection) according to the planned dosing schedule (e.g., every two days for 16 days).[1]

  • Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

  • Data Analysis: Compare the tumor growth inhibition in the treatment groups to the vehicle control group to determine the antitumor efficacy of the compound.

Conclusion

The successful development of novel therapeutics, such as this compound derivatives, hinges on a logical and rigorous progression from in vitro to in vivo studies. In vitro assays provide essential initial data on potency and mechanism, while in vivo models are indispensable for validating efficacy and assessing the pharmacokinetic and safety profiles in a complex biological system. A strong correlation between these two phases of research is a key indicator of a compound's potential for further clinical development. This guide has illustrated this critical path using a case study of a closely related diaminopyrimidine derivative, providing a framework for researchers in the field to design and interpret their own studies.

References

  • New Journal of Chemistry.

  • Cancer Research.

  • International Journal of Cancer.

  • Journal of Medicinal Chemistry.

  • Journal of Medicinal Chemistry.

  • Carcinogenesis.

  • Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Clinical Cancer Research.

  • Chemistry & Biology Interface.

  • Molbank.

  • RSC Medicinal Chemistry.

  • Molecules.

  • European Journal of Medicinal Chemistry.

  • Bioorganic & Medicinal Chemistry Letters.

  • Molecules.

  • Acta Poloniae Pharmaceutica.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxypyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. Handling novel chemical entities like 2-Methoxypyrimidine-4,5-diamine requires not only meticulous experimental technique but also a profound understanding of our obligation to ensure safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound and its associated waste streams. The protocols herein are designed to be self-validating systems, rooted in established regulatory standards and chemical first principles.

Section 1: Hazard Identification and Inferred Risk Assessment

Basis for Hazard Inference: The disposal plan is based on an analysis of Safety Data Sheets for the following structural analogs:

  • 4,5-Diaminopyrimidine : Provides insight into the risks associated with the diamino-pyrimidine core.[1]

  • 2-Amino-4,6-dimethoxypyrimidine & 2-Amino-5-methoxypyrimidine : Inform on the hazards contributed by the methoxy and amino functional groups on the pyrimidine ring.[2][3][4][5]

  • General Pyrimidine Derivatives : Broader data on substituted pyrimidines indicates potential for aquatic toxicity.[6]

Inferred Hazard Profile: Based on these analogs, this compound should be handled as a substance that is:

  • Harmful if swallowed, inhaled, or absorbed through the skin .[1][5]

  • An irritant to the skin, eyes, and respiratory system.[1][3][4]

  • Potentially toxic to aquatic life , necessitating containment from environmental release.[6]

Therefore, all waste containing this compound must be treated as hazardous chemical waste . Do not discharge any waste containing this compound to the sanitary sewer or dispose of it as regular trash.[6]

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure that the proper engineering controls and personal protective equipment are in place. The causality is simple: effective containment and personal barriers are the first and most critical line of defense in preventing chemical exposure.

  • Engineering Controls : Always handle the solid compound and prepare solutions in a certified chemical fume hood to minimize inhalation risk.[3][6] Ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE) : PPE is non-negotiable. The required equipment, its function, and relevant standards are summarized below.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile gloves (ensure no breakthrough for solvents used)Prevents dermal absorption, which is an anticipated route of toxicity based on analog data.[1]
Eye Protection ANSI Z87.1-rated safety glasses with side shields or gogglesProtects against splashes and accidental eye contact, preventing serious irritation.[3][4]
Body Protection Fully buttoned laboratory coatShields skin and personal clothing from contamination.
Respiratory Not required if handled exclusively in a fume hoodIf there is a risk of aerosol generation outside of a fume hood, consult your institution's EHS for respirator fitting.

Section 3: Waste Characterization and Segregation

Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA) mandates the correct characterization and segregation of hazardous waste to prevent dangerous chemical reactions and ensure proper final treatment.[7]

The Core Principle: Segregation Never mix waste streams without first confirming chemical compatibility. This compound waste should be segregated from:

  • Strong Oxidizing Agents : To prevent potentially exothermic or violent reactions.[1]

  • Acids and Bases : Unless part of a specific neutralization protocol.

  • Other Incompatible Waste Streams : Refer to your institution's chemical hygiene plan for specific guidance.

The following diagram outlines the decision-making process for segregating waste generated from work with this compound.

WasteSegregation start Waste Generated (Contains this compound) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste Solid Hazardous Waste (e.g., contaminated gloves, weigh paper, pure compound, spill cleanup material) is_solid->solid_waste Yes is_sharp Is it a contaminated sharp? is_liquid->is_sharp No liquid_waste Liquid Hazardous Waste is_liquid->liquid_waste Yes sharps_waste Contaminated Sharps Container (e.g., needles, razor blades) is_sharp->sharps_waste Yes is_aqueous Aqueous or Organic Solvent? liquid_waste->is_aqueous aqueous_waste Aqueous Hazardous Waste Container is_aqueous->aqueous_waste Aqueous organic_waste Organic/Solvent Hazardous Waste Container (Halogenated or Non-Halogenated) is_aqueous->organic_waste Organic

Caption: Waste Segregation Decision Workflow

Section 4: Step-by-Step Disposal Procedures

Follow these methodical procedures for each type of waste. These steps are designed to comply with the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[7]

Protocol 4.1: Unused or Expired Pure Compound
  • Do Not Attempt to Neutralize : The pure solid compound should be disposed of in its original container if possible. Do not mix it with solvents or other chemicals.

  • Labeling : If not in its original container, place it in a new, clean, chemically compatible container. Label it clearly as "Hazardous Waste: this compound".

  • Segregation : Store this container in your lab's designated Satellite Accumulation Area (SAA) with other solid organic waste, ensuring it is segregated from incompatible materials.

  • Request Pickup : Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

Protocol 4.2: Contaminated Labware (Non-Sharps)

This includes items like gloves, weigh paper, pipette tips, and contaminated bench paper.

  • Collection : Place all contaminated solid waste into a designated, sturdy plastic bag or a properly lined container. The liner prevents contamination of the outer container.

  • Labeling : The container must be clearly labeled "Hazardous Waste" and list the chemical contaminants (e.g., "Solid waste contaminated with this compound").

  • Storage : Keep the container sealed when not in use. Store it in your SAA.

  • Disposal : Once full, arrange for pickup by EHS.

Protocol 4.3: Aqueous and Organic Solvent Waste
  • Select the Correct Container : Use a designated, properly vented, and chemically compatible container for liquid hazardous waste. Polyethylene or glass containers are typically appropriate. Never use a metal can for halogenated solvent waste.

  • Segregate Solvents :

    • Aqueous Waste : Collect aqueous solutions containing the compound in a container labeled "Aqueous Hazardous Waste" with the full chemical names listed.

    • Organic Solvent Waste : Use a separate container for organic solvents. It is critical to further segregate halogenated (e.g., dichloromethane) and non-halogenated (e.g., methanol, acetonitrile) solvents, as disposal methods and costs differ. Label the container with the full name of all constituents.

  • Do Not Overfill : Leave at least 10% headspace in the container to allow for vapor expansion.

  • Storage : Keep containers tightly sealed and stored in secondary containment (such as a chemical-resistant tub) within your SAA.

  • Disposal : Request EHS pickup when the container is full.

Protocol 4.4: Spill Cleanup Materials
  • Containment : Absorb any spills with a chemically inert absorbent material (e.g., vermiculite, sand).

  • Collection : Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.

  • Decontamination : Clean the spill area thoroughly. The cleaning materials (wipes, etc.) must also be disposed of as hazardous solid waste.

  • Labeling and Disposal : Label and dispose of the container as described in Protocol 4.2.

Section 5: Waste Container Labeling and Storage

Proper labeling and storage are not just best practices; they are federal and state legal requirements.[7] Every hazardous waste container in a Satellite Accumulation Area must be labeled with:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name(s) of all contents. For mixtures, list all components.

  • A clear indication of the hazards present (e.g., "Toxic," "Irritant").

Containers must be kept closed at all times except when adding waste and must be stored at or near the point of generation.

Section 6: Regulatory Context

All laboratory chemical disposal in the United States is governed by a framework of regulations designed to protect both laboratory personnel and the environment.

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates that laboratories develop a Chemical Hygiene Plan (CHP). This plan must include procedures for safe handling and disposal of chemicals.

  • Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[7] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. Your adherence to the protocols in this guide is a key component of institutional compliance with RCRA.

By adhering to these scientifically-grounded and regulation-compliant procedures, you uphold your professional responsibility to ensure a safe laboratory environment and protect our shared ecosystem.

References

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard . Occupational Safety and Health Administration. [Link]

  • 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 . PubChem, National Center for Biotechnology Information. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

Sources

Comprehensive Safety and Handling Guide for 2-Methoxypyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-Methoxypyrimidine-4,5-diamine. Tailored for researchers, scientists, and drug development professionals, this document outlines critical operational and disposal plans. The procedural, step-by-step guidance herein is designed to directly address specific operational questions, ensuring the safe and effective use of this compound in a laboratory setting. Our commitment is to furnish value beyond the product itself, building deep trust by being the preferred source for laboratory safety and chemical handling information.

Hazard Identification and Personal Protective Equipment (PPE)

Given the hazard profile of similar aminopyrimidine compounds, a stringent PPE protocol is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

PPE Category Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn if there is a risk of splashing.[6][7]To protect against splashes and airborne particles that can cause serious eye irritation.[5][6]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) inspected before use.[5][6] A lab coat or impervious clothing should be worn.[5]To prevent skin contact which may cause irritation or harmful effects upon absorption.[5] Contaminated clothing should be removed and washed before reuse.[2][5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] If dust formation is significant, a NIOSH-approved respirator (e.g., N95) should be used.[5][8]To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1][3][5]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for minimizing exposure. The following workflow provides a step-by-step protocol for safe handling from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Designate Handling Area gather_materials Assemble Equipment & Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood Begin Experiment avoid_dust Avoid Dust & Aerosol Formation fume_hood->avoid_dust no_contact Avoid Skin/Eye Contact avoid_dust->no_contact store_cool_dry Store in Cool, Dry, Well-Ventilated Area no_contact->store_cool_dry Post-Experiment waste_container Place in a Labeled, Sealed Container no_contact->waste_container Dispose Waste tightly_closed Keep Container Tightly Closed store_cool_dry->tightly_closed incompatibles Store Away from Incompatible Materials tightly_closed->incompatibles licensed_disposal Dispose via Licensed Waste Disposal Company waste_container->licensed_disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.